Product packaging for Aaptamine(Cat. No.:CAS No. 85547-22-4)

Aaptamine

Número de catálogo: B1664758
Número CAS: 85547-22-4
Peso molecular: 228.25 g/mol
Clave InChI: IVXSXOFPZFVZTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene has been reported in Aaptos aaptos, Aaptos suberitoides, and Hymeniacidon with data available.
natural product from sea sponge Aaptos aaptos;  structure given in first source;  RN from CA Index Guide 1984

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B1664758 Aaptamine CAS No. 85547-22-4

Propiedades

IUPAC Name

11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXSXOFPZFVZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85547-22-4
Record name 8,9-Dimethoxy-1H-benzo[de][1,6]naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85547-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Natural Wellspring of Aaptamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aaptamine, a benzo[de]naphthyridine alkaloid with a wide spectrum of biological activities, is primarily sourced from marine sponges. This technical guide provides an in-depth overview of its natural sources, experimental protocols for its isolation, and the current understanding of its biosynthesis and relevant signaling pathways.

This compound and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. Understanding the natural origins and extraction of this valuable compound is the first crucial step in harnessing its potential for drug discovery and development.

Primary Natural Source: Marine Sponges

The predominant natural sources of this compound are marine sponges, particularly those belonging to the genus Aaptos. Sponges from the genera Hymeniacidon, Luffariella, Suberites, and Xestospongia have also been identified as producers of this alkaloid. The concentration and specific derivatives of this compound can vary between different species and even among individuals of the same species collected from different geographical locations.

Quantitative Analysis of this compound Content

The yield of this compound from marine sponges can be influenced by various factors, including the species of sponge, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data on this compound yields from different sponge species.

Sponge SpeciesExtraction MethodYield of this compoundReference
Aaptos suberitoidesEthanolic extraction followed by column chromatography492.3 mg from 2.3 kg of wet sponge (approximately 0.021% of wet weight)
Aaptos aaptosMethanolic extraction and partitioningNot explicitly quantified in the provided search results
Hymeniacidon sp.Not explicitly quantified in the provided search resultsNot explicitly quantified in the provided search results

Further research is required to populate this table with more comprehensive data from a wider range of sponge species.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sponge sources typically involves solvent extraction followed by a series of chromatographic purification steps. Below is a detailed experimental protocol adapted from studies on Aaptos suberitoides.

Extraction
  • Obtain fresh or frozen marine sponge material (e.g., 2.3 kg of Aaptos suberitoides).

  • Cut the sponge into small pieces and exhaustively extract with methanol at room temperature.

  • Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and partition sequentially with ethyl acetate.

  • Separate and concentrate the ethyl acetate layer to yield a crude this compound-containing fraction.

Chromatographic Purification
  • Vacuum Liquid Chromatography (VLC):

    • Subject the crude ethyl acetate fraction to VLC on a silica gel column.

    • Elute with a solvent gradient of increasing polarity, for example, a mixture of n-hexane, dichloromethane, and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify this compound-containing fractions.

  • Silica Gel Column Chromatography:

    • Pool the this compound-rich fractions from VLC and further purify using silica gel column chromatography.

    • Elute with a solvent system such as a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

  • Size-Exclusion Chromatography:

    • For final purification, subject the purest fractions from the silica gel column to size-exclusion chromatography on a Sephadex LH-20 column.

    • Elute with 100% methanol to obtain pure this compound.

  • Recrystallization:

    • The purified this compound can be recrystallized from a solvent mixture like methanol-acetone to yield bright yellow crystals.

dot

Extraction_and_Purification_Workflow Sponge Marine Sponge Material (e.g., Aaptos suberitoides) Extraction Methanolic Extraction Sponge->Extraction Methanol Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Extraction->Partitioning Crude Extract VLC Vacuum Liquid Chromatography (Silica Gel) Partitioning->VLC Ethyl Acetate Fraction Silica_Gel Silica Gel Column Chromatography VLC->Silica_Gel This compound-rich Fractions LH20 Sephadex LH-20 Chromatography Silica_Gel->LH20 Partially Purified this compound Pure_this compound Pure this compound LH20->Pure_this compound 100% Methanol Aaptamine_Biosynthesis Tryptophan L-Tryptophan Intermediates Series of Enzymatic Reactions (Condensation, Cyclization, etc.) Tryptophan->Intermediates PHPPA p-Hydroxyphenylpyruvic Acid PHPPA->Intermediates Precursor Proposed Precursor: Bisdemethylthis compound Intermediates->Precursor Hypothesized Steps This compound This compound Precursor->this compound Demethylation PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Activation Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Leads to This compound This compound This compound->PI3K Inhibition

Aaptamine: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine is a fluorescent, benzo[de][1][2]-naphthyridine alkaloid first isolated in 1982 from the marine sponge Aaptos aaptos.[1] This marine natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anticancer, antioxidant, antimicrobial, and antiviral properties.[1][3] Its unique chemical structure serves as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and key biological activities of this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery and Natural Sources

This compound was first discovered by Nakamura et al. during their investigation of marine sponges from Okinawa.[1] It has since been isolated from various species of marine sponges, primarily belonging to the genus Aaptos, but also from other genera such as Suberites, Luffariella, Xestospongia, and Hymeniacidon. The presence of this compound in taxonomically unrelated sponges suggests that it may be produced by symbiotic microorganisms.[4]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are synthesized from methodologies reported in the scientific literature for the isolation and purification of this compound from marine sponges.

Protocol 1: General Extraction and Initial Fractionation

This protocol outlines the initial extraction and solvent partitioning steps to obtain a crude this compound-containing extract.

  • Sponge Material Preparation:

    • Collect fresh marine sponge material (e.g., Aaptos suberitoides).

    • Freeze-dry the sponge material to remove water.

    • Grind the dried sponge material into a fine powder.

  • Methanol Extraction:

    • Macerate 10 grams of the powdered sponge material in 50 mL of methanol (pro analyse grade) at room temperature.[5]

    • Repeat the maceration process until the methanol extract is colorless.[5]

    • Combine the methanol extracts and concentrate under reduced pressure at 40-45 °C using a rotary evaporator to yield a crude extract.[5]

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a 1:1 mixture of methanol and water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane

      • Dichloromethane (CH₂Cl₂)

      • Ethyl acetate (EtOAc)

    • The majority of this compound will remain in the aqueous methanol fraction.

Protocol 2: Chromatographic Purification of this compound

This protocol details the column chromatography steps for the purification of this compound from the enriched fraction.

  • Silica Gel Column Chromatography:

    • Apply the concentrated aqueous methanol fraction to a silica gel 60 column.[6]

    • Elute the column with a gradient of increasing polarity, typically a mixture of chloroform (CHCl₃) and methanol (MeOH). A common starting ratio is 8:2 (CHCl₃:MeOH).[1]

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a similar solvent system.

    • Combine fractions containing the characteristic bright yellow spot corresponding to this compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, apply the this compound-containing fractions to a Sephadex LH-20 column.[7]

    • Elute with 100% methanol.[7]

    • This step is effective for removing smaller and larger impurities.

  • Reversed-Phase Chromatography (C18):

    • As a final purification step, utilize a C18 reversed-phase column.[6]

    • Elute with a gradient of methanol and water, often with the addition of a small amount of acid (e.g., 0.3% trifluoroacetic acid) to improve peak shape.[8]

  • Recrystallization:

    • Concentrate the purified fractions containing this compound.

    • Recrystallize the solid material from a methanol:acetone solvent system to yield bright yellow crystals of this compound.[1]

Data Presentation: Biological Activities of this compound

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives (IC₅₀ values)

CompoundCell LineActivity (IC₅₀)Reference
This compoundTHP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231~150 µM[1]
This compoundH1299, H52012.9 to 20.6 µg/mL[3]
This compoundCEM-SS (T-lymphoblastic leukemia)15.03 µg/mL[3]
9-Demethyl(oxy)this compoundTHP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-23110 to 70 µM[1]
Isothis compoundTHP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-23110 to 70 µM[1]
3-(phenethylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)5.32 µg/mL[3]
3-(isopentylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)6.73 µg/mL[3]
This compoundDLD-1 (Colorectal Cancer)30.3 µg/mL[9]
This compoundCaco-2 (Colorectal Cancer)236.8 µg/mL[9]

Table 2: G-Protein Coupled Receptor (GPCR) Modulation by this compound

ReceptorActivity TypePotency (IC₅₀ / EC₅₀)Reference
ADRA2C (α-adrenoreceptor)Antagonist11.9 µM[10]
ADRB2 (β-adrenoreceptor)Antagonist0.20 µM[10]
DRD4 (Dopamine receptor D4)Antagonist6.9 µM[10]
CXCR7 (Chemokine receptor)Agonist6.2 µM[4]
CCR1 (Chemokine receptor)Agonist11.8 µM[4]
CXCR3 (Chemokine receptor)Positive Allosteric Modulator31.8 µM[4]
CCR3 (Chemokine receptor)Positive Allosteric Modulator16.2 µM[4]
δ-opioid receptor (OPRD1)Agonist5.1 µM[4]
µ-opioid receptor (OPRM1)Agonist10.1 µM[4]

Table 3: Other Biological Activities of this compound

ActivityAssay/TargetResultReference
AntimycobacterialMycobacterium bovis BCGMIC: >0.75 µg/mL (derivative showed activity)[3]
Proteasome InhibitionChymotrypsin-like activityIC₅₀: 19 µM[4]
AntioxidantHOO˙ scavenging (in water)k_app: 7.13 x 10⁶ M⁻¹s⁻¹ (for a derivative)[2][11]
DNA IntercalationUV-vis absorbance titrationK(obs): 4.0 (±0.2) x 10³[12]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for this compound isolation.

aaptamine_isolation_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_final Final Product Sponge Marine Sponge (e.g., Aaptos sp.) Grinding Freeze-drying & Grinding Sponge->Grinding Methanol Methanol Extraction Grinding->Methanol Partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) Methanol->Partitioning Silica Silica Gel Column (CHCl3:MeOH gradient) Partitioning->Silica Sephadex Sephadex LH-20 (100% MeOH) Silica->Sephadex C18 Reversed-Phase C18 (MeOH:H2O gradient) Sephadex->C18 Crystals This compound Crystals (Recrystallization) C18->Crystals

Caption: Experimental workflow for the isolation and purification of this compound.

aaptamine_cancer_pathways cluster_pi3k PTEN/PI3K/Akt Pathway cluster_mapk MAPK/AP-1 Pathway cluster_cellcycle Cell Cycle Regulation This compound This compound PTEN PTEN This compound->PTEN regulates ROS ROS This compound->ROS suppresses CDK2_4 CDK2/4 This compound->CDK2_4 inhibits CyclinD1_E Cyclin D1/E This compound->CyclinD1_E regulates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes MAPK MAPK ROS->MAPK activates AP1 AP-1 MAPK->AP1 activates Inflammation Inflammation AP1->Inflammation promotes CellCycleArrest Cell Cycle Arrest CDK2_4->CellCycleArrest leads to CyclinD1_E->CellCycleArrest leads to

Caption: Key anticancer signaling pathways modulated by this compound.

aaptamine_gpcr_interaction cluster_antagonist Antagonistic Activity cluster_agonist Agonistic Activity cluster_pam Positive Allosteric Modulation This compound This compound ADRA2C ADRA2C This compound->ADRA2C inhibits ADRB2 ADRB2 This compound->ADRB2 inhibits DRD4 DRD4 This compound->DRD4 inhibits CXCR7 CXCR7 This compound->CXCR7 activates CCR1 CCR1 This compound->CCR1 activates CXCR3 CXCR3 This compound->CXCR3 enhances agonist activity CCR3 CCR3 This compound->CCR3 enhances agonist activity

Caption: this compound's interaction with various G-Protein Coupled Receptors (GPCRs).

Conclusion

This compound continues to be a marine natural product of significant interest due to its broad spectrum of biological activities and its potential as a lead compound in drug discovery. This technical guide provides a consolidated resource for researchers, offering detailed protocols for its isolation and a summary of its key quantitative biological data. The elucidation of its mechanisms of action, particularly its interactions with critical signaling pathways, opens up new avenues for the development of this compound-based therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research into the sustainable production of this compound, either through aquaculture of the host sponges, cultivation of the symbiotic microorganisms, or total synthesis, will be crucial for its future clinical development.

References

A Technical Guide to the Chemical Structure and Properties of Aaptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, presents a unique and compelling scaffold for therapeutic agent development. Its distinctive 1H-benzo[de][1][2]naphthyridine core has attracted significant scientific interest, leading to the exploration of its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and multifaceted biological effects, including its anticancer, antimicrobial, and receptor-modulating capabilities. Detailed experimental methodologies for its isolation, synthesis, and biological evaluation are presented, alongside visualizations of key signaling pathways and procedural workflows to support further research and development.

Chemical Structure and Analogs

This compound is an alkaloid with the chemical name 8,9-dimethoxy-1H-benzo[de][1][2]naphthyridine[1][3]. The core of its structure is a planar, tricyclic aromatic ring system, which is believed to be a key contributor to its ability to intercalate with DNA[4]. The molecule's relative simplicity and potent bioactivity have made it and its derivatives attractive targets for total synthesis and structural modification.

A variety of natural and synthetic analogs of this compound have been identified, each with potentially unique biological profiles. Key analogs include:

  • Demethyl(oxy)this compound and Isothis compound: These are frequently co-isolated with this compound and often exhibit greater potency in certain biological assays[5][6].

  • 3-Substituted Derivatives: Analogs such as 3-(phenethylamino)demethyl(oxy)this compound have been synthesized and show significant cytotoxic and anti-mycobacterial activities[1][7].

  • Bis-aaptamine Alkaloids: Dimers, known as suberitines A-D, have been discovered and demonstrate potent cytotoxic activity[1].

Physicochemical and Photochemical Properties

This compound is typically isolated as bright yellow crystals[2]. Its fundamental properties are summarized in the table below. While specific water solubility data is not extensively published, its common extraction into solvents like methanol, chloroform, and ethyl acetate suggests it is sparingly soluble in water[2][7].

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1][4][5]
Melting Point 110–113 °C[2]
Appearance Bright yellow crystals[2]
Fluorescence Emission 485 nm[8]
Fluorescence Quantum Yield 31%[8]

Pharmacological Properties and Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a versatile lead compound. Its effects are dose-dependent and span multiple therapeutic areas.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The mechanism of action is multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular machinery like the proteasome[1][5][9].

Cell LineCompoundActivity TypeValue (IC₅₀/CD₅₀)Reference(s)
H1299 (Lung Carcinoma)This compound DerivativesCytotoxicity12.9 to 20.6 µg/mL[1]
P388 (Leukemia)Suberitine A (bis-aaptamine)Cytotoxicity1.8 µM[1]
P388 (Leukemia)Suberitine D (bis-aaptamine)Cytotoxicity3.5 µM[1]
THP-1 (Leukemia)This compoundCytotoxicity~150 µM[5]
THP-1 (Leukemia)Demethyl(oxy)this compoundCytotoxicity10 to 70 µM[5]
HeLa (Cervical Cancer)This compoundCytotoxicity15 µg/mL[10]
CEM-SS (T-lymphoblastoid)This compoundCytotoxicity15.0 µg/mL[7]
CEM-SS (T-lymphoblastoid)3-(phenethylamino)demethyl(oxy)this compoundCytotoxicity5.3 µg/mL[7]
DLD-1 (Colorectal)This compound-rich extractCytotoxicity9.597 µg/mL[3]
HCT116 (Colon)This compoundAntiproliferative~50 µM
JB6 Cl41 (Murine)Demethyl(oxy)this compoundInhibition of Neoplastic Transformation (INCC₅₀)0.7 µM[6]
JB6 Cl41 (Murine)This compound / Isothis compoundInhibition of Neoplastic Transformation (INCC₅₀)2.1 µM[6]
Modulation of G-Protein Coupled Receptors (GPCRs)

This compound interacts with several GPCRs, which are critical targets in drug discovery. It functions as both an antagonist and an agonist, depending on the receptor subtype. This activity suggests its potential for treating cardiovascular, neurological, and inflammatory disorders[4].

ReceptorActivity TypeValue (IC₅₀/EC₅₀)Reference(s)
Adrenoceptors
α-adrenoreceptor (ADRA2C)Antagonist11.9 µM[1][4]
β-adrenoreceptor (ADRB2)Antagonist0.20 µM[1][4]
Dopamine Receptors
Dopamine D4 (DRD4)Antagonist6.9 µM[1][4]
Chemokine Receptors
CXCR7Agonist6.2 µM[1][4]
CCR1Agonist11.8 µM[1][4]
CXCR3Positive Allosteric Modulator31.8 µM[1][4]
CCR3Positive Allosteric Modulator16.2 µM[1][4]
Opioid Receptors
Delta Opioid Receptor (δ-OR)Agonist5.1 µM[2][4]
Mu Opioid Receptor (μ-OR)Agonist10.1 µM[2][4]
Antimicrobial Activity

This compound and its analogs have shown promising activity against pathogenic bacteria, including dormant states of mycobacteria, which are notoriously difficult to treat[1].

OrganismCompoundValue (MIC)Reference(s)
Mycobacterium bovis BCG3-(phenethylamino)demethyl(oxy)this compound0.75 µg/mL[1][2]
M. tuberculosis H37RvCompound 1 (Derivative)0.5 to 2.0 µg/mL[2]
M. smegmatis (dormant)This compound Derivative 421.5 µg/mL[2]
M. smegmatis (dormant)This compound Derivative 441.5 µg/mL[2]

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its antioxidant and anticancer activities are linked to the suppression of pathways driven by reactive oxygen species (ROS) and phosphoinositide 3-kinase (PI3K)[1][10].

Aaptamine_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK ROS/MAPK Pathway Aaptamine_PI3K This compound PI3K PI3K Aaptamine_PI3K->PI3K inhibits AKT Akt PI3K->AKT GSK3b GSK3β AKT->GSK3b Proliferation_Survival Cell Proliferation & Survival GSK3b->Proliferation_Survival Aaptamine_MAPK This compound ROS ROS Aaptamine_MAPK->ROS scavenges MAPK MAPK ROS->MAPK AP1 AP-1 MAPK->AP1 Oxidative_Stress Oxidative Stress Response AP1->Oxidative_Stress Aaptamine_Isolation_Workflow Sponge Marine Sponge (Aaptos aaptos) Macerate Maceration & Extraction (Methanol) Sponge->Macerate Partition Solvent Partitioning (Hexane, Chloroform, EtOAc) Macerate->Partition Bioassay Bioassay of Fractions (e.g., Cytotoxicity) Partition->Bioassay Chloroform Bioactive Chloroform Fraction Bioassay->Chloroform Column Column Chromatography (Silica Gel, CHCl₃:MeOH) Chloroform->Column Recrystal Recrystallization (Methanol/Acetone) Column->Recrystal This compound Pure this compound Recrystal->this compound Aaptamine_Synthesis_Workflow Start 6,7-dimethoxyisoquinoline Couple Coupling Reaction (Trioxane) Start->Couple Hydrolyze Hydrolysis (BF₃) to Aldehyde Couple->Hydrolyze Henry Henry Reaction & Elimination Hydrolyze->Henry Nitroalkene Nitro-alkene Intermediate Henry->Nitroalkene Cyclize Palladium-Catalyzed Reductive Cyclization Nitroalkene->Cyclize This compound This compound Cyclize->this compound

References

A Technical Guide to the Biological Activities of Aaptamine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of aaptamine and its related alkaloids. This compound, a marine-derived benzo[de][1][2]naphthyridine alkaloid isolated from sponges of the Aaptos genus, has garnered significant scientific interest due to its broad spectrum of pharmacological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways influenced by these compounds, serving as a comprehensive resource for ongoing research and drug discovery efforts.

Core Biological Activities

This compound and its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. These effects are attributed to their ability to interact with various molecular targets, including DNA, enzymes, and cell surface receptors. The unique chemical scaffold of this compound makes it an attractive candidate for the development of novel therapeutic agents.[1][3]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound and its key derivatives across various assays.

Table 1: Anticancer Activity of this compound and its Derivatives
CompoundCell LineAssay TypeIC50 ValueReference
This compound A549 (Non-small cell lung carcinoma)Cytotoxicity13.91 µg/mL[1]
H1299 (Non-small cell lung carcinoma)Cytotoxicity10.47 µg/mL[1]
NT2 (Human embryonal carcinoma)Proliferation50 µM[1]
THP-1 (Human leukemia)Cytotoxicity~150 µM[4]
CEM-SS (T-lymphoblastic leukemia)Cytotoxicity15.03 µg/mL[1]
HCT116 (Colon cancer)Proliferation~50 µM[2]
HeLa (Cervical cancer)Cytotoxicity66 µM[2]
Demethyl(oxy)this compound SK-LU-1 (Lung carcinoma)Cytotoxicity9.2 ± 1.0 µM[1]
MCF-7 (Breast carcinoma)Cytotoxicity7.8 ± 0.6 µM[1]
HepG2 (Hepatocellular carcinoma)Cytotoxicity8.4 ± 0.8 µM[1]
SK-Mel-2 (Melanoma)Cytotoxicity7.7 ± 0.8 µM[1]
THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231Cytotoxicity10 to 70 µM[4]
Isothis compound THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231Cytotoxicity10 to 70 µM[4]
3-(phenethylamino)demethyl(oxy)this compound CEM-SS (T-lymphoblastic leukemia)Cytotoxicity5.32 µg/mL[1]
3-(isopentylamino)demethyl(oxy)this compound CEM-SS (T-lymphoblastic leukemia)Cytotoxicity6.73 µg/mL[1]
Suberine B P388 (Murine leukemia)Cytotoxicity1.8 µM[1]
Suberine D P388 (Murine leukemia)Cytotoxicity3.5 µM[1]
Table 2: Enzyme Inhibitory Activity of this compound
Target EnzymeAssay TypeIC50/EC50 ValueReference
Acetylcholinesterase (AChE) Enzyme Inhibition16.0 µM[5][6]
Butyrylcholinesterase (BuChE) Enzyme Inhibition4.6 µM[5][6]
CDK2 Kinase Inhibition14.3 µg/mL (Compound 67)[1]
3.0 µg/mL (Compound 68)[1]
6.0 µg/mL (Compound 69)[1]
Proteasome (Chymotrypsin-like activity) Enzyme Inhibition19 µM[2]
18.84 µM[7]
Proteasome (Caspase-like activity) Enzyme Inhibition20.15 µM[7]
Table 3: Receptor Binding and Functional Activity of this compound
Receptor TargetActivity TypeIC50/EC50 ValueReference
α-adrenoreceptor (ADRA2C) Antagonist11.9 µM[1][2]
β-adrenoreceptor (ADRB2) Antagonist0.20 µM[2]
Dopamine Receptor D4 (DRD4) Antagonist6.9 µM[2]
Delta Opioid Receptor (δ-OR) Agonist5.1 µM[2]
Mu Opioid Receptor (μ-OR) Agonist10.1 µM[2]
Chemokine Receptor CCR1 Agonist11.8 µM[2]
Chemokine Receptor CXCR7 Agonist6.2 µM[2]
Chemokine Receptor CCR3 Potentiator of agonist activity16.2 µM[2]
Chemokine Receptor CXCR3 Potentiator of agonist activity31.8 µM[2]
Table 4: Antimicrobial Activity of this compound and Derivatives
CompoundOrganismAssay TypeMIC/Inhibitory RateReference
This compound derivative (Nakijinamine C) Aspergillus nigerAntifungalMIC: 16 µg/mL[1]
This compound derivative (Nakijinamine E) Aspergillus nigerAntifungalMIC: 16 µg/mL[1]
Compound 3 (this compound derivative) Various FungiAntifungalMIC: 4 to 64 µg/mL[8]
Compound 7 (this compound derivative) Various FungiAntifungalMIC: 4 to 64 µg/mL[8]
Compound 8 (this compound derivative) Various FungiAntifungalMIC: 4 to 64 µg/mL[8]
Compound 7 (this compound derivative) HIV-1Antiviral88.0% inhibition at 10 µM[8]
Compound 8 (this compound derivative) HIV-1Antiviral72.3% inhibition at 10 µM[8]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

PI3K/AKT/GSK3β Signaling Pathway

This compound has been shown to suppress the PI3K/AKT/GSK3β signaling pathway.[1][9] It specifically leads to the degradation of phosphorylated AKT and GSK3β, which are key kinases in this pro-survival pathway.[1] The inhibition of this pathway contributes to the observed cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_GSK3beta_Pathway This compound This compound AKT_p p-AKT This compound->AKT_p GSK3b_p p-GSK3β This compound->GSK3b_p PI3K PI3K PI3K->AKT_p AKT_p->GSK3b_p Proliferation Cell Proliferation & Survival GSK3b_p->Proliferation Cell_Cycle_Regulation This compound This compound CDK2_4 CDK2/4 This compound->CDK2_4 CyclinD1_E Cyclin D1/E This compound->CyclinD1_E p21 p21 This compound->p21 G1_Arrest G1 Phase Arrest CDK2_4->G1_Arrest CyclinD1_E->G1_Arrest p21->G1_Arrest G2_M_Arrest G2/M Phase Arrest p21->G2_M_Arrest MAPK_AP1_Pathway This compound This compound ROS ROS This compound->ROS MAPK MAPK Pathway ROS->MAPK AP1 AP-1 MAPK->AP1 Oxidative_Stress Oxidative Stress Response AP1->Oxidative_Stress MTS_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with This compound Derivatives incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate (1-4h) add_mts->incubate3 read Measure Absorbance (490 nm) incubate3->read analyze Calculate IC50 read->analyze end End analyze->end Cholinesterase_Assay_Workflow reagents Prepare Reagents: Enzyme, Substrate, DTNB, this compound mix Mix Buffer, this compound, DTNB, Enzyme in 96-well plate reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate (ATCI or BTCI) preincubate->add_substrate measure Kinetic Measurement of Absorbance (412 nm) add_substrate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

References

Anticancer Properties of Aaptamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, and its synthetic analogs have emerged as a promising class of compounds with significant anticancer potential. This document provides an in-depth technical overview of the cytotoxic and mechanistic properties of this compound and its derivatives against various cancer cell lines. It summarizes key quantitative data, details essential experimental protocols for in vitro evaluation, and visually elucidates the primary signaling pathways implicated in their mode of action. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Quantitative Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs Against Human Cancer Cell Lines

Compound/AnalogCancer Cell LineCancer TypeIC50 ValueCitation(s)
This compound A549Non-Small Cell Lung Carcinoma13.91 µg/mL[1]
H1299Non-Small Cell Lung Carcinoma10.47 µg/mL[1]
DLD-1Colorectal Cancer30.3 µg/mL[2]
Caco-2Colorectal Cancer236.8 µg/mL[2]
CEM-SST-lymphoblastic Leukemia15.03 µg/mL[3]
THP-1Monocytic Leukemia~150 µM[4]
HeLaCervical Carcinoma~150 µM[4]
SNU-C4Colon Cancer~150 µM[4]
SK-MEL-28Melanoma~150 µM[4]
MDA-MB-231Breast Cancer~150 µM[4]
Demethyl(oxy)this compound THP-1Monocytic Leukemia10 - 70 µM[4]
HeLaCervical Carcinoma10 - 70 µM[4]
SNU-C4Colon Cancer10 - 70 µM[4]
SK-MEL-28Melanoma10 - 70 µM[4]
MDA-MB-231Breast Cancer10 - 70 µM[4]
Isothis compound THP-1Monocytic Leukemia10 - 70 µM[4]
HeLaCervical Carcinoma10 - 70 µM[4]
SNU-C4Colon Cancer10 - 70 µM[4]
SK-MEL-28Melanoma10 - 70 µM[4]
MDA-MB-231Breast Cancer10 - 70 µM[4]
GBM8401Glioblastoma10.03 µM (24h)[5]
U87 MGGlioblastoma>20 µM (24h)[5]
U138MGGlioblastoma>20 µM (24h)[5]
T98GGlioblastoma>20 µM (24h)[5]
3-(phenethylamino)demethyl(oxy)this compound CEM-SST-lymphoblastic Leukemia5.32 µg/mL[3]
3-(isopentylamino)demethyl(oxy)this compound CEM-SST-lymphoblastic Leukemia6.73 µg/mL[3]
This compound Analog (Compound 3) H1299Non-Small Cell Lung Carcinoma12.9 - 20.6 µg/mL[6]
H520Non-Small Cell Lung Carcinoma12.9 - 20.6 µg/mL[6]
This compound Analog (Compound 4) H1299Non-Small Cell Lung Carcinoma12.9 - 20.6 µg/mL[6]
H520Non-Small Cell Lung Carcinoma12.9 - 20.6 µg/mL[6]
This compound Analog (Compound 5) H1299Non-Small Cell Lung Carcinoma12.9 - 20.6 µg/mL[6]
H520Non-Small Cell Lung Carcinoma12.9 - 20.6 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the anticancer properties of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • This compound or its analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • Cancer cell lines of interest

  • This compound or its analogs

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of the this compound compound for a specific time period.

  • Cell Harvesting: Collect cells by trypsinization, if adherent.

  • Cell Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/Akt and CDK/Cyclin Pathways

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt and CDK/Cyclin signaling pathways following treatment with this compound or its analogs.

Materials:

  • Cancer cell lines of interest

  • This compound or its analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-CDK2, anti-CDK4, anti-Cyclin D1, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound compounds as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and cell cycle regulation.

PI3K/Akt/GSK3β Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway by dephosphorylating Akt and its downstream target, GSK3β.[1] This inhibition leads to a reduction in pro-survival signals and can contribute to the induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates PTEN PTEN PTEN->PIP3 Inhibits Akt Akt GSK3b GSK3β pAkt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) Proliferation Cell Proliferation & Survival GSK3b->Proliferation Regulates This compound This compound This compound->pAkt Dephosphorylates This compound->pGSK3b Dephosphorylates

Caption: this compound inhibits the PI3K/Akt/GSK3β signaling pathway.

Cell Cycle Regulation: CDK/Cyclin Pathway

This compound has been observed to induce cell cycle arrest, primarily at the G1 phase. This is achieved by downregulating the expression of key cell cycle regulators, including Cyclin-Dependent Kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D1 and Cyclin E.[1] This disruption of the cell cycle machinery prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulators Key Regulators G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD1_CDK4 Cyclin D1 / CDK4 CyclinD1_CDK4->G1 Promotes G1 progression CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates S phase This compound This compound This compound->CyclinD1_CDK4 Downregulates This compound->CyclinE_CDK2 Downregulates

Caption: this compound induces G1 cell cycle arrest by downregulating CDK/Cyclin complexes.

Conclusion

This compound and its analogs represent a compelling class of marine-derived compounds with potent and multifaceted anticancer properties. Their ability to induce cytotoxicity across a broad range of cancer cell lines, coupled with their targeted inhibition of critical signaling pathways such as PI3K/Akt and the cell cycle machinery, underscores their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising molecules as next-generation anticancer agents. Continued investigation into their structure-activity relationships, in vivo efficacy, and safety profiles is warranted to translate these preclinical findings into clinical applications.

References

Aaptamine: A Technical Whitepaper on its Antioxidant Potential for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's potential as an antioxidant. We consolidate available quantitative data on its free radical scavenging and cellular antioxidant properties, detail the experimental methodologies for key assays, and elucidate the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound in oxidative stress-mediated diseases.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound (8,9-dimethoxy-1H-benzo[de][1]naphthyridine) has emerged as a promising natural product with a range of biological effects, including notable antioxidant properties.[1][2] Its unique chemical structure presents a scaffold for potential therapeutic development.[1][2] This whitepaper synthesizes the current understanding of this compound's antioxidant capabilities, focusing on quantitative data, experimental protocols, and mechanisms of action.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Free Radical Scavenging Activity of this compound

AssayRadicalIC50 (µM)Reference CompoundReference Compound IC50 (µM)
DPPH2,2-diphenyl-1-picrylhydrazyl18Trolox16

IC50: The concentration of a substance required to inhibit a biological process or response by 50%.

Table 2: Cellular Antioxidant Activity of this compound

AssayCell LineInducer of Oxidative StressThis compound Concentration (µM)Effect
DCFH-DANot SpecifiedNot Specified> 55Inactive[3]
Antioxidant Enzyme ActivityNot SpecifiedUVB10Catalase (CAT) activity increased by 71.87%[1]
Antioxidant Enzyme ActivityNot SpecifiedUVB10Superoxide Dismutase (SOD) activity increased by 26.2%[1]
Antioxidant Enzyme ActivityNot SpecifiedUVB10Glutathione Peroxidase (GPx) activity increased by 95.43%[1]

DCFH-DA: 2',7'-dichlorodihydrofluorescein diacetate, a probe used to measure intracellular ROS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key antioxidant assays cited in the literature for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • This compound stock solution of known concentration

  • Methanol or ethanol (spectrophotometric grade)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer capable of measuring absorbance at ~517 nm

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the chosen solvent.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Cellular Antioxidant Assay (DCFH-DA)

This assay measures the ability of a compound to inhibit the intracellular generation of ROS.

Materials:

  • Cultured cells (e.g., fibroblasts, keratinocytes)

  • DCFH-DA solution (typically 5-10 µM in a suitable buffer or medium)

  • This compound stock solution

  • An inducer of oxidative stress (e.g., H2O2, AAPH)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black microplate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Load the cells with the DCFH-DA solution and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of this compound for a defined period.

  • Induce oxidative stress by adding the chosen ROS inducer.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • The percentage of ROS inhibition is calculated by comparing the fluorescence of this compound-treated cells to that of control cells (treated only with the ROS inducer).

Signaling Pathways

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

MAPK and AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways are key regulators of cellular responses to oxidative stress. Studies have shown that this compound can suppress ROS and subsequently deactivate the MAPK and AP-1 signaling pathways.[1][2]

MAPK_AP1_Pathway ROS Reactive Oxygen Species (ROS) MAPK MAPK Activation ROS->MAPK Activates This compound This compound This compound->ROS Inhibits AP1 AP-1 Activation MAPK->AP1 Activates Oxidative_Damage Oxidative Damage AP1->Oxidative_Damage Promotes

Figure 1: this compound's inhibition of the ROS-mediated MAPK/AP-1 signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

The modulation of signaling pathways by this compound is typically investigated using techniques such as Western blotting and luciferase reporter assays.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Culture Cell Culture Aaptamine_Treatment This compound Treatment Cell_Culture->Aaptamine_Treatment Protein_Extraction Protein Extraction Aaptamine_Treatment->Protein_Extraction Luciferase_Assay Luciferase Reporter Assay (AP-1 Activity) Aaptamine_Treatment->Luciferase_Assay Western_Blot Western Blot (Phosphorylated Proteins) Protein_Extraction->Western_Blot

Figure 2: General experimental workflow for studying this compound's effect on signaling pathways.

Conclusion and Future Directions

The available data strongly suggest that this compound possesses significant antioxidant potential, acting through both direct radical scavenging and the modulation of key cellular signaling pathways. Its ability to increase the activity of endogenous antioxidant enzymes further highlights its therapeutic promise. However, to advance this compound towards clinical applications, further research is warranted. Specifically, dose-response studies on the activation of antioxidant enzymes and in-depth quantitative analysis of its impact on the MAPK, AP-1, and potentially the Nrf2 signaling pathways are crucial next steps. Such studies will provide a more complete picture of this compound's antioxidant mechanism and facilitate its development as a novel therapeutic agent for oxidative stress-related diseases.

References

The Role of Aaptamine in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has emerged as a compound of significant interest in oncology research. Its potent anticancer properties are largely attributed to its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical document provides an in-depth examination of the molecular mechanisms underpinning this compound-induced apoptosis. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in cancer research and the development of novel therapeutics.

Introduction to this compound

This compound is a benzo[de][1][2]-naphthyridine alkaloid first isolated from marine sponges.[1][3] Structurally characterized by its unique tricyclic ring system, this compound and its derivatives have demonstrated a broad spectrum of biological activities, including antioxidant, antimicrobial, and most notably, anticancer effects.[1][4] Its primary mechanism of anticancer action involves the inhibition of cancer cell proliferation and the induction of apoptosis, making it a promising scaffold for the development of new chemotherapeutic agents.[1][5] This guide focuses specifically on its role as a pro-apoptotic agent in malignant cells.

Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, engaging several key cellular pathways. The primary mechanisms include the induction of oxidative and endoplasmic reticulum (ER) stress, modulation of critical survival signaling pathways, and activation of the caspase cascade.

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress

A significant mechanism of action for this compound and its derivatives, particularly isothis compound, is the generation of reactive oxygen species (ROS) within cancer cells.[6][7] An excess of ROS disrupts cellular homeostasis and leads to oxidative stress, which in turn can trigger ER stress.[6][8] This cascade of events is a potent initiator of apoptosis.

Isothis compound has been shown to significantly increase ROS levels, leading to the disruption of the mitochondrial membrane potential (MMP).[6] This event is a critical juncture in the intrinsic apoptotic pathway. Furthermore, this compound treatment promotes the expression of ER stress-related proteins such as binding immunoglobulin protein (Bip) and inositol-requiring enzyme 1α (IRE1α), confirming the engagement of this pathway in its cytotoxic effect.[6]

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ ER Stress (IRE1α, Bip) ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis MMP ↓ Mitochondrial Membrane Potential Mito_Dysfunction->MMP MMP->Apoptosis

This compound-induced ROS and ER stress cascade leading to apoptosis.
Modulation of Pro-Survival Signaling Pathways

This compound exerts its pro-apoptotic effects by inhibiting key signaling pathways that cancer cells rely on for survival and proliferation. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a primary target.[9][10]

This compound has been shown to inhibit the PI3K/Akt/GSK3β signaling cascade by reducing the phosphorylation of Akt and GSK3β.[5] This disruption of a central pro-survival pathway makes cancer cells more susceptible to apoptosis.[1] Additionally, this compound and its derivatives can modulate the activity of transcription factors like AP-1 and NF-κB, which are involved in cellular responses to stress and inflammation and can influence cell survival.[3][4]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors Akt Akt PI3K->Akt PIP3 pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β This compound This compound Apoptosis Apoptosis This compound->Apoptosis Promotes stop_sign This compound->stop_sign stop_sign2 This compound->stop_sign2 pGSK3b p-GSK3β (Inactive) pAkt->pGSK3b Proliferation Cell Proliferation & Survival pAkt->Proliferation pGSK3b->Proliferation Inhibits Apoptosis Factors stop_sign->pAkt stop_sign2->pGSK3b

Inhibition of the PI3K/Akt/GSK3β survival pathway by this compound.
Cell Cycle Arrest and Caspase Activation

This compound can induce cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from replicating.[1][5] This is achieved by downregulating key cell cycle regulators like CDK2, CDK4, Cyclin D1, and Cyclin E.[5] Cell cycle arrest can be a prelude to apoptosis.

The ultimate execution of apoptosis is carried out by a family of proteases called caspases.[11] this compound treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7.[5][6] Activated caspases cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][7] The detection of cleaved PARP and cleaved caspases serves as a reliable marker for apoptosis induction.[5][12]

Quantitative Efficacy of this compound and Derivatives

The cytotoxic and pro-apoptotic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 ValueReference
This compound A549Non-small Cell Lung Carcinoma13.91 µg/mL[5]
H1299Non-small Cell Lung Carcinoma10.47 µg/mL[5]
THP-1Monocytic Leukemia~150 µM[3]
NT2Embryonal Carcinoma50 µM[1]
HCT116Colon Cancer~50 µM[13]
DLD-1Colorectal Cancer30.3 µg/mL[14]
Caco-2Colorectal Cancer236.8 µg/mL[14]
Demethyl(oxy)this compound MCF-7Breast Carcinoma7.8 ± 0.6 µM[1]
HepG2Hepatocellular Carcinoma8.4 ± 0.8 µM[1]
SK-LU-1Lung Carcinoma9.2 ± 1.0 µM[1]
SK-MEL-2Melanoma7.7 ± 0.8 µM[1]
THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231Various10 - 70 µM[3]
Isothis compound T-47DBreast CancerPotent Activity[6]
THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231Various10 - 70 µM[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability.[15] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][17]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be above 650 nm.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

A 1. Seed cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT reagent (4-hour incubation) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[18]

Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and induce apoptosis with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.[18][19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer.[19]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase and PARP Cleavage (Western Blotting)

Western blotting is used to detect the cleavage of specific proteins, such as caspases and PARP, which is indicative of apoptosis.[12][20]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer or a specific caspase lysis buffer to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of smaller, cleaved bands for caspase-3 and PARP in treated samples indicates apoptosis.[12]

Conclusion and Future Directions

This compound is a potent marine-derived alkaloid that induces apoptosis in cancer cells through multiple, interconnected pathways. Its ability to generate oxidative stress, inhibit critical pro-survival signaling cascades like PI3K/Akt, and activate the executive caspase machinery underscores its therapeutic potential. The quantitative data demonstrate its efficacy across a range of cancer cell lines, often in the low micromolar range.

Future research should focus on optimizing the therapeutic index of this compound through medicinal chemistry efforts to create more potent and selective derivatives. Further elucidation of its molecular targets and exploration of its efficacy in in vivo models are critical next steps. Additionally, investigating this compound in combination with existing chemotherapies could reveal synergistic effects, potentially overcoming drug resistance and improving patient outcomes. The comprehensive data and protocols provided in this guide aim to facilitate and accelerate these vital research endeavors.

References

The DNA Intercalating Properties of Aaptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. A primary mechanism contributing to its bioactivity is its ability to intercalate into the DNA double helix. This technical guide provides a comprehensive overview of the DNA intercalating properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and proposing a signaling pathway for its cytotoxic action. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound and DNA has been quantitatively assessed, primarily through UV-visible spectrophotometry. The binding affinity is characterized by the observed binding constant (K_obs), which provides a measure of the strength of the interaction between this compound and double-stranded DNA.

ParameterValueMethodSource
Observed Binding Constant (K_obs)4.0 (±0.2) x 10³ M⁻¹UV-visible Absorbance Titration[1][2]

Experimental Protocols for Studying DNA Intercalation

The following sections detail the experimental methodologies employed to investigate the interaction of this compound with DNA.

UV-Visible Spectrophotometry

UV-visible spectrophotometry is a fundamental technique used to monitor the binding of a ligand to DNA. The interaction of this compound with calf thymus DNA has been characterized using this method[1][2].

Principle: Intercalation of this compound into the DNA helix causes changes in its absorption spectrum, typically hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). By titrating a solution of this compound with increasing concentrations of DNA and monitoring these spectral changes, the binding constant can be determined.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).

    • Prepare a stock solution of calf thymus DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically using the known molar extinction coefficient of DNA at 260 nm.

  • Titration:

    • Place a fixed concentration of this compound solution in a quartz cuvette.

    • Record the initial UV-visible spectrum of the this compound solution.

    • Add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and then record the UV-visible spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at the wavelength of maximum absorbance for this compound.

    • Plot the change in absorbance as a function of the DNA concentration.

    • The binding constant (K_obs) can be calculated by fitting the titration data to a suitable binding model, such as the Scatchard equation.

Fluorescence Spectroscopy

Principle: The fluorescence properties of a molecule, such as its quantum yield and emission wavelength, are often sensitive to its local environment. Upon intercalation into the hydrophobic core of the DNA double helix, the fluorescence of this compound may be quenched or enhanced.

Generalized Protocol:

  • Preparation of Solutions: Prepare buffer, this compound, and DNA solutions as described for UV-visible spectrophotometry.

  • Fluorescence Titration:

    • Place a dilute solution of this compound in a fluorescence cuvette.

    • Excite the sample at its absorption maximum and record the emission spectrum.

    • Add increasing concentrations of DNA to the cuvette, recording the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.

    • The data can be analyzed using the Stern-Volmer equation for quenching or other appropriate models to determine the binding constant and stoichiometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for investigating conformational changes in DNA upon ligand binding. Although specific CD spectral data for this compound-DNA complexes are not detailed in the available literature, the general methodology is well-established for studying intercalation[4][5].

Principle: DNA has a characteristic CD spectrum due to its helical structure. Intercalation of a molecule like this compound can alter the geometry of the DNA helix, leading to changes in its CD spectrum. These changes can provide insights into the binding mode.

Generalized Protocol:

  • Preparation of Solutions: Prepare buffer, this compound, and DNA solutions.

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone in a CD-compatible cuvette.

    • Add increasing amounts of this compound to the DNA solution and record the CD spectrum at each concentration point.

  • Data Analysis:

    • Analyze the changes in the characteristic positive and negative bands of the DNA CD spectrum. An increase in the positive band and a decrease in the negative band are often indicative of intercalation and stabilization of the B-form DNA structure.

Viscometry

Viscometry is a classical method to determine the mode of binding of a small molecule to DNA. While specific viscometric data for this compound is not present in the reviewed literature, this technique provides strong evidence for intercalation[6][7].

Principle: The viscosity of a DNA solution is sensitive to the length of the DNA molecules. Intercalating agents increase the length of the DNA helix by inserting between base pairs, leading to a significant increase in the viscosity of the solution. In contrast, groove binders or electrostatic binders have a much smaller effect on DNA viscosity.

Generalized Protocol:

  • Preparation of Solutions: Prepare a concentrated solution of DNA in a suitable buffer.

  • Viscosity Measurements:

    • Measure the viscosity of the DNA solution using a viscometer (e.g., an Ostwald viscometer).

    • Add small aliquots of a concentrated this compound solution to the DNA solution and measure the viscosity after each addition.

  • Data Analysis:

    • Plot the relative viscosity of the solution as a function of the [this compound]/[DNA] ratio. A significant increase in relative viscosity is a strong indication of an intercalative binding mode.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing DNA Intercalation

The following diagram illustrates a typical workflow for characterizing the DNA intercalating properties of a compound like this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_binding_studies DNA Binding Assays cluster_cellular_assays Cellular Effects cluster_mechanism Mechanism of Action This compound This compound Isolation/Synthesis UV_Vis UV-Vis Spectroscopy This compound->UV_Vis Fluorescence Fluorescence Spectroscopy This compound->Fluorescence CD Circular Dichroism This compound->CD Viscometry Viscometry This compound->Viscometry Cytotoxicity Cytotoxicity Assays UV_Vis->Cytotoxicity Fluorescence->Cytotoxicity CD->Cytotoxicity Viscometry->Cytotoxicity CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis Signaling Signaling Pathway Analysis CellCycle->Signaling Apoptosis->Signaling

Caption: Experimental workflow for this compound-DNA interaction studies.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the evidence that this compound intercalates into DNA and induces a p53-independent apoptotic response, a plausible signaling pathway is proposed below. DNA intercalation by this compound can lead to DNA damage, triggering a DNA damage response (DDR) that ultimately culminates in apoptosis.

signaling_pathway This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus Intercalation DNA Intercalation DNA->Intercalation Binds DDR DNA Damage Response (DDR) Intercalation->DDR Induces p21 p21 Upregulation DDR->p21 p53-independent activation Apoptosis Apoptosis DDR->Apoptosis Triggers G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Induces G2M_Arrest->Apoptosis Can lead to

Caption: Proposed p53-independent apoptosis pathway for this compound.

Discussion and Future Directions

The available data strongly support the classification of this compound as a DNA intercalating agent. The binding constant, while moderate, is comparable to that of other known DNA intercalators with cytotoxic properties[1][2]. The cytotoxic effects of this compound, including the induction of apoptosis and cell cycle arrest, are likely consequences of its ability to interfere with DNA replication and transcription through intercalation[1][8][9].

While the p53-independent upregulation of p21 is a key observation, the precise molecular players that link the initial DNA damage event to the activation of the apoptotic cascade require further elucidation[8][10]. Future research should focus on:

  • Detailed Biophysical Characterization: Performing fluorescence, circular dichroism, and viscometry studies specifically on this compound-DNA interactions to provide a more complete quantitative and qualitative picture of the binding event.

  • Elucidation of the DNA Damage Response: Identifying the specific sensor proteins and signaling kinases that are activated in response to this compound-induced DNA damage.

  • Mapping the Apoptotic Pathway: Delineating the precise downstream effectors that execute apoptosis following the DNA damage signal.

Conclusion

This compound's ability to intercalate into DNA is a cornerstone of its cytotoxic and potential anticancer properties. This guide has summarized the existing quantitative data and provided a framework of experimental protocols for further investigation. The proposed signaling pathway offers a model for understanding its mechanism of action. Continued research into the nuanced biophysical and cellular consequences of this compound's interaction with DNA will be crucial for its potential development as a therapeutic agent.

References

Aaptamine as a Proteasome Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aaptamine and its derivatives as inhibitors of the cellular proteasome. This compound, a marine alkaloid isolated from sponges of the Aaptos genus, has garnered significant interest for its diverse biological activities, including its potential as an anticancer agent. A key mechanism contributing to its bioactivity is the inhibition of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for regulated protein degradation. Dysregulation of the UPS is implicated in various diseases, making it a prime target for therapeutic intervention.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and transcription.[1] The 26S proteasome, the central protease of this pathway, is a large multi-protein complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[2] The 20S core is a barrel-shaped structure that houses the proteolytic active sites, which are classified into three types: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH).[1]

Proteins targeted for degradation are typically tagged with a polyubiquitin chain, a process involving a cascade of three enzymes (E1, E2, and E3).[1] The 19S regulatory particle recognizes this polyubiquitin tag, unfolds the substrate protein, and translocates it into the 20S core for degradation.[2] Given the elevated protein turnover in cancer cells, the proteasome has emerged as a significant target for cancer therapy.[1][2]

This compound: Mechanism of Proteasome Inhibition

This compound and its naturally occurring derivatives, isothis compound and demethylthis compound, have been identified as inhibitors of the 20S proteasome.[1][3] Their inhibitory action is primarily directed at the chymotrypsin-like (β5 subunit) and caspase-like (β1 subunit) activities of the proteasome.[4] They exhibit significantly less inhibition against the trypsin-like (β2 subunit) activity.[1][3][4] This targeted inhibition disrupts the normal degradative function of the proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent cellular stress.

Proteasome_Inhibition cluster_UPS Ubiquitin-Proteasome System cluster_Aaptamine_Action This compound Action Target_Protein Target Protein E1_E2_E3 E1, E2, E3 Enzymes Target_Protein->E1_E2_E3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E1_E2_E3 Polyubiquitinated_Protein Polyubiquitinated Protein E1_E2_E3->Polyubiquitinated_Protein 26S_Proteasome 26S Proteasome (19S + 20S Core) Polyubiquitinated_Protein->26S_Proteasome Degraded_Peptides Degraded Peptides 26S_Proteasome->Degraded_Peptides 20S_Core 20S Core Particle (β1, β2, β5 subunits) This compound This compound This compound->20S_Core Inhibits β1 (C-L) & β5 (CT-L) activities

Fig. 1: Mechanism of this compound-mediated proteasome inhibition.

Quantitative Data: Inhibitory Potency and Cytotoxicity

The efficacy of this compound and its derivatives as proteasome inhibitors has been quantified through IC50 values. The data reveals potent inhibition of the chymotrypsin-like and caspase-like activities of both partially purified rat liver proteasomes and purified human 20S proteasomes.[1]

Table 1: Proteasome Inhibitory Activity of this compound and Derivatives

Compound Proteasome Source Chymotrypsin-like (CT-L) IC50 Caspase-like (C-L) IC50 Trypsin-like (T-L) IC50 Reference
This compound Rat Liver (partially purified) 4.3 µg/mL (18.8 µM) 4.6 µg/mL (20.1 µM) > 50 µg/mL [1][4]
Human Erythrocyte (20S) 4.3 µg/mL (18.8 µM) 4.6 µg/mL (20.1 µM) Not Tested [1]
Isothis compound Rat Liver (partially purified) 1.7 µg/mL (7.4 µM) 1.7 µg/mL (7.4 µM) > 50 µg/mL [1][4]
Human Erythrocyte (20S) 1.6 µg/mL (7.0 µM) 1.7 µg/mL (7.4 µM) Not Tested [1]
Demethylthis compound Rat Liver (partially purified) 2.3 µg/mL (10.0 µM) 2.2 µg/mL (9.6 µM) 33 µg/mL (144 µM) [1][4]

| | Human Erythrocyte (20S) | 2.3 µg/mL (10.0 µM) | 2.2 µg/mL (9.6 µM) | Not Tested |[1] |

While these compounds are effective proteasome inhibitors, their cytotoxicity against cancer cell lines does not always correlate directly with their inhibitory potency.[1][4] This suggests that while proteasome inhibition is a key activity, it may not be the sole contributor to their cytotoxic effects.[1]

Table 2: Cytotoxicity of this compound and Derivatives against HeLa Cells

Compound Cytotoxicity (IC50) Reference
This compound 15 µg/mL (65.7 µM) [1][5]
Isothis compound 3.1 µg/mL (13.6 µM) [1]

| Demethylthis compound | 1.4 µg/mL (6.1 µM) |[1] |

Experimental Protocols

This protocol outlines the method used to determine the IC50 values of this compound against the 20S proteasome.

  • Materials:

    • Purified 20S proteasome from human erythrocytes (or other sources).[1][5]

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Fluorogenic peptide substrates:

      • Suc-LLVY-AMC (for chymotrypsin-like activity).[5]

      • Z-LLE-AMC (for caspase-like activity).

      • Boc-LRR-AMC (for trypsin-like activity).

    • Test compounds (this compound, derivatives) dissolved in DMSO.

    • Positive control inhibitor (e.g., Epoxomicin, MG115).[5][6]

    • 96-well microtiter plates (black, for fluorescence).

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add 25 µL of assay buffer and 10 µL of 10 µg/mL 20S proteasome solution (final concentration 0.1 µ g/well ).[5]

    • Add 5 µL of the test compound dilution to the wells (e.g., final concentration of 50 µM for a single-point screen).[5] Include wells for vehicle control (DMSO) and positive control.

    • Incubate the plate at room temperature (or 30-37°C) for 10-15 minutes to allow for enzyme-inhibitor interaction.[1][5]

    • Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate (e.g., final concentration of 75 µM Suc-LLVY-AMC).[5]

    • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 1 to 6 hours).[1]

    • Stop the reaction by adding 100 µL of 10% SDS solution.[1]

    • Measure the fluorescence intensity of the released 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).[1]

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus compound concentration.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Plate 96-Well Plate Proteasome Add 20S Proteasome Plate->Proteasome Compound Add this compound (or control) Proteasome->Compound Pre_Incubate Pre-incubate (10-15 min) Compound->Pre_Incubate Substrate Add Fluorogenic Substrate (AMC) Pre_Incubate->Substrate Incubate Incubate (1-6 hours) Substrate->Incubate Stop Stop Reaction (add SDS) Incubate->Stop Read Read Fluorescence (Ex:360/Em:450) Stop->Read Calculate Calculate % Inhibition & IC50 Value Read->Calculate

Fig. 2: Experimental workflow for the proteasome inhibition assay.

This protocol is used to assess the cytotoxicity of this compound against cancer cell lines.

  • Procedure:

    • Seed cells (e.g., HeLa) into 96-well plates at a density of approximately 3,000 cells/well and culture for 24 hours.[1]

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 3 days).[1]

    • Remove the treatment medium and add 50 µL of MTT solution (e.g., 200 µg/mL in medium).[1]

    • Incubate for 3 hours at 37°C.[1]

    • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the optical density at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Downstream Signaling and Cellular Effects

Inhibition of the proteasome by this compound triggers several downstream cellular events, culminating in cell cycle arrest and, at higher concentrations, apoptosis.[7]

  • p21 Induction and Cell Cycle Arrest: A notable effect of this compound is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1][8] This induction occurs in a p53-independent manner, a significant finding as many conventional chemotherapeutics rely on functional p53.[1][8] The increased level of p21 leads to an arrest of the cell cycle in the G2/M phase.[7][8][9]

  • Modulation of Transcription Factors: Studies have also investigated the effects of this compound on key transcription factors such as AP-1, NF-κB, and p53.[10][11] While these factors are involved in the cellular response to high concentrations of this compound, their activation does not appear to explain the cancer-preventive effects observed at lower, non-toxic concentrations.[11] The inhibition of NF-κB is a common consequence of proteasome inhibition, as the proteasome is responsible for degrading IκB, the inhibitor of NF-κB.[2][6]

Signaling_Pathway This compound This compound Proteasome 20S Proteasome This compound->Proteasome Inhibits Protein_Accumulation Accumulation of Regulatory Proteins Proteasome->Protein_Accumulation Leads to p21_Induction p21 Induction (p53-independent) Protein_Accumulation->p21_Induction CDK_Inhibition CDK Inhibition p21_Induction->CDK_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest

Fig. 3: Proposed signaling pathway from this compound to cell cycle arrest.

Conclusion

This compound and its derivatives represent a valuable class of natural products that function as inhibitors of the 20S proteasome. They effectively target the chymotrypsin-like and caspase-like activities, leading to downstream effects such as p53-independent p21 induction and G2/M cell cycle arrest. While proteasome inhibition is a clear and potent activity, the observation that cytotoxicity does not always correlate with inhibitory potency suggests a more complex mechanism of action that may involve other cellular targets.[1] Further research is warranted to fully elucidate these additional mechanisms and to explore the therapeutic potential of the this compound scaffold in the development of novel anticancer agents.

References

Aaptamine's Interaction with the PI3K/AKT/GSK3β Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the marine alkaloid aaptamine and its modulatory effects on the critical PI3K/AKT/GSK3β signaling pathway. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting this cascade. The guide covers the mechanism of action, quantitative data on its bioactivity, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound and the PI3K/AKT/GSK3β Pathway

This compound is a benzo[de][1][2]naphthyridine alkaloid first isolated from marine sponges of the genus Aaptos.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, antioxidant, and antibacterial activities.[1] One of the key mechanisms underlying its potent anticancer effects is the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathway.[1][3]

The PI3K/AKT/GSK3β pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a hallmark of numerous human diseases, particularly cancer, where its constitutive activation promotes tumorigenesis and resistance to therapy.[7] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT.[4] Activated AKT, in turn, phosphorylates and inactivates GSK3β, a key downstream effector that regulates various substrates involved in cell cycle progression and apoptosis.[4][5][8]

Mechanism of Action: this compound as a Pathway Modulator

This compound has been shown to exert its antiproliferative effects by deactivating the PI3K/AKT/GSK3β pathway.[1] Studies in non-small cell lung cancer (NSCLC) cells, such as A549 and H1299, have demonstrated that this compound treatment leads to a dose-dependent dephosphorylation of both AKT and GSK3β.[1] This action effectively reduces the levels of their active, phosphorylated forms (p-AKT and p-GSK3β), thereby inhibiting the pro-survival and proliferative signals transmitted by the pathway.[1][3] By interfering with this axis, this compound can induce cell cycle arrest, typically at the G1 phase, through the modulation of key regulators like CDK2, CDK4, Cyclin D1, and Cyclin E.[1]

Quantitative Data on this compound Bioactivity

The biological effects of this compound have been quantified in various assays. The following tables summarize its inhibitory concentrations against different cancer cell lines and enzymes.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
A549Non-Small Cell Lung Cancer13.91 µg/mL48 h[1]
H1299Non-Small Cell Lung Cancer10.47 µg/mL48 h[1]
HeLaCervical Cancer10.47 - 15.03 µg/mLNot Specified[1]
CEM-SST-lymphoblastic Leukemia10.47 - 15.03 µg/mLNot Specified[1]
GBM 8401, U87 MG, U138 MG, T98GGlioblastoma Multiforme45-60 µM24-72 h[9]

Table 2: this compound Inhibitory Activity on Cholinesterases

Target EnzymeIC50Kᵢ (Inhibition Constant)Kₔ (Dissociation Constant)Reference
Acetylcholinesterase (AChE)16.0 µM6.96 ± 0.04 µM87.6 µM[10][11][12][13]
Butyrylcholinesterase (BuChE)4.6 µM6.35 ± 0.02 µM10.7 µM[10][11][12][13]

Visualizing the Molecular Interactions and Workflows

Diagrams created using the DOT language provide clear visual representations of the signaling pathways and experimental procedures.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT pGSK3B p-GSK3β (Inactive) pAKT->pGSK3B Phosphorylates (Inactivates) GSK3B GSK3β (Active) Proliferation Cell Growth & Survival GSK3B->Proliferation Inhibits pGSK3B->Proliferation Promotes

Caption: The canonical PI3K/AKT/GSK3β signaling pathway.

G cluster_1 Cytoplasm cluster_2 Downstream Effects This compound This compound pAKT p-AKT (Active) This compound->pAKT Dephosphorylates pGSK3B p-GSK3β (Inactive) This compound->pGSK3B Dephosphorylates AKT AKT (Inactive) pAKT->AKT GSK3B GSK3β (Active) pGSK3B->GSK3B Proliferation Cell Proliferation Inhibited GSK3B->Proliferation G start 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation by Size) quant->sds transfer 5. Western Blot (Transfer to PVDF Membrane) sds->transfer blocking 6. Blocking (5% BSA or Milk) transfer->blocking primary 7. Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) blocking->primary secondary 8. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection 9. Chemiluminescent Detection (ECL Substrate) secondary->detection analysis 10. Data Analysis (Densitometry) detection->analysis

References

Aaptamine: A Comprehensive Review of its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine, a benzo[de][1][2]-naphthyridine alkaloid first isolated from marine sponges of the genus Aaptos, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology.[1][3] Its unique chemical structure has endowed it with a diverse array of biological activities, making it a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its effects on key cellular signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of this compound's therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a comparative overview of their potency across various assays.

Table 1: Anticancer and Cytotoxic Activities (IC50 values)

CompoundCell LineActivityIC50 (µM)Reference(s)
This compoundTHP-1 (Human leukemia)Anticancer~150[1]
This compoundHeLa (Human cervical cancer)Cytotoxicity15 µg/mL (~66 µM)[4]
This compoundNT2 (Human embryonal carcinoma)Antiproliferative50[5]
This compoundH1299 (Human non-small cell lung cancer)Cytotoxicity10.47 µg/mL[5]
This compoundH520 (Human non-small cell lung cancer)Cytotoxicity>20.6 µg/mL
Demethyl(oxy)this compoundTHP-1 (Human leukemia)Anticancer10-70[1]
Demethyl(oxy)this compoundSK-LU-1 (Human lung carcinoma)Anticancer9.2 ± 1.0[5]
Demethyl(oxy)this compoundMCF-7 (Human breast carcinoma)Anticancer7.8 ± 0.6[5]
Demethyl(oxy)this compoundHepG2 (Human hepatocellular carcinoma)Anticancer8.4 ± 0.8[5]
Demethyl(oxy)this compoundSK-Mel-2 (Human melanoma)Anticancer7.7 ± 0.8[5]
Isothis compoundTHP-1 (Human leukemia)Anticancer10-70[1]
3-(phenethylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)Anticancer5.32 µg/mL[5]
3-(isopentylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)Anticancer6.73 µg/mL[5]

Table 2: Enzyme Inhibitory Activities

CompoundEnzymeActivityIC50 / Ki (µM)Reference(s)
This compoundProteasome (Chymotrypsin-like)Inhibition1.6-4.6 µg/mL[3]
This compoundProteasome (Caspase-like)Inhibition1.6-4.6 µg/mL[3]
This compoundAcetylcholinesterase (AChE)Inhibition16.0 (IC50), 6.96 ± 0.04 (Ki)[2]
This compoundButyrylcholinesterase (BuChE)Inhibition4.6 (IC50), 6.35 ± 0.02 (Ki)[2]
This compound DerivativesCDK2Inhibition3.0 - 14.3 µg/mL

Table 3: G-Protein Coupled Receptor (GPCR) Modulation

CompoundReceptorActivityIC50 / EC50 (µM)Reference(s)
This compoundADRA2C (α2C-adrenergic receptor)Antagonist11.9[5]
This compoundADRB2 (β2-adrenergic receptor)Antagonist0.20[5]
This compoundDRD4 (Dopamine D4 receptor)Antagonist6.9[5]
This compoundCCR1 (C-C chemokine receptor 1)Agonist11.8[5]
This compoundCXCR7 (C-X-C chemokine receptor 7)Agonist6.2[5]
This compoundCCR3 (C-C chemokine receptor 3)Positive Allosteric Modulator16.2[5]
This compoundCXCR3 (C-X-C chemokine receptor 3)Positive Allosteric Modulator31.8[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

aaptamine_pi3k_akt_pathway cluster_pip This compound This compound pten PTEN This compound->pten Activates pip3 PIP3 pten->pip3 Inhibits (Dephosphorylation) pi3k PI3K pi3k->pip3 Activates (Phosphorylation) pip2 PIP2 akt Akt pip3->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits

This compound's regulation of the PTEN/PI3K/Akt signaling pathway.

aaptamine_mapk_ap1_pathway This compound This compound ros ROS This compound->ros Suppresses mapk MAPK ros->mapk Activates ap1 AP-1 mapk->ap1 Activates transcription Gene Transcription (Inflammation, Proliferation) ap1->transcription Regulates

This compound's modulation of the MAPK/AP-1 signaling pathway.

aaptamine_nfkb_pathway This compound This compound (High Concentrations) nfkb NF-κB This compound->nfkb Activates transcription Gene Transcription (Inflammation, Cell Survival) nfkb->transcription Regulates

This compound's concentration-dependent activation of the NF-κB pathway.

aaptamine_cell_cycle_pathway cluster_cdk_cyclin This compound This compound cdk2 CDK2 This compound->cdk2 Inhibits cyclinD1E Cyclin D1/E This compound->cyclinD1E Downregulates g1_arrest G1 Phase Arrest This compound->g1_arrest Induces g1_phase G1 Phase s_phase S Phase g1_phase->s_phase Progression

This compound's induction of G1 phase cell cycle arrest.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's pharmacological properties, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (MTS/MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which is soluble in the culture medium (MTS) or requires solubilization (MTT). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTS Assay: Add the MTS reagent directly to each well according to the manufacturer's instructions.

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Subsequently, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cells treated with this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified duration. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided with the apoptosis detection kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Proteasome Activity Assay

Objective: To measure the inhibitory effect of this compound on the chymotrypsin-like and caspase-like activities of the proteasome.

Principle: This assay utilizes a luminogenic substrate that is specifically cleaved by the respective proteasome activity. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the proteasome activity.

Protocol:

  • Reagent Preparation: Prepare the proteasome-glo reagent containing the specific luminogenic substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) and luciferase according to the manufacturer's instructions.

  • Sample Preparation: Prepare cell lysates or use purified proteasome preparations.

  • Inhibition Assay: In a white-walled 96-well plate, add the cell lysate or purified proteasome. Then, add various concentrations of this compound or a known proteasome inhibitor (positive control).

  • Reaction Initiation: Add the prepared proteasome-glo reagent to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for substrate cleavage and light production.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of proteasome inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

GPCR β-Arrestin Recruitment Assay

Objective: To determine the agonistic or antagonistic activity of this compound on specific G-protein coupled receptors (GPCRs) by measuring β-arrestin recruitment.

Principle: This cell-based assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming an active enzyme. The enzyme then hydrolyzes a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

Protocol:

  • Cell Culture: Use a stable cell line co-expressing the target GPCR and the β-arrestin fusion proteins.

  • Agonist Mode:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

    • Add the detection reagent containing the enzyme substrate.

    • Incubate at room temperature to allow signal development.

    • Measure the signal (e.g., luminescence).

    • Plot the signal against the log of this compound concentration to determine the EC50 value.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a known agonist for the target GPCR at a concentration that gives a submaximal response (e.g., EC80).

    • Follow the incubation and detection steps as in the agonist mode.

    • Calculate the percentage of inhibition of the agonist response.

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Western Blot Analysis for Cell Cycle Regulatory Proteins

Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins, such as CDK2 and Cyclins D1/E.

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-CDK2, anti-Cyclin D1, anti-Cyclin E) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C. The specific dilutions for antibodies should be optimized, but a common starting point is 1:1000.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound and its derivatives represent a promising class of marine natural products with a broad spectrum of pharmacological activities. Their ability to modulate multiple signaling pathways, including those critical for cancer cell proliferation, survival, and inflammation, underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on elucidating the precise molecular targets, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these compelling marine alkaloids. The continued exploration of this compound's pharmacological properties holds the key to unlocking its full potential in addressing a range of human diseases.

References

The Unveiling of a Marine Marvel: A Technical Guide to the Biosynthesis of the Aaptamine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine, a marine alkaloid characterized by its unique benzo[de][1][2]naphthyridine core, has garnered significant attention within the scientific community. First isolated from the marine sponge Aaptos aaptos, this natural product and its derivatives exhibit a wide spectrum of potent biological activities, including anticancer, antiviral, and antifungal properties. Understanding the biosynthetic pathway of the this compound scaffold is paramount for harnessing its therapeutic potential, enabling bioengineering approaches for sustainable production, and inspiring the design of novel synthetic analogs. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed pathway, precursor molecules, and key chemical transformations. While the complete enzymatic machinery remains to be fully elucidated, a compelling hypothetical pathway has been pieced together from biosynthetic logic and studies of related natural products.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound scaffold is postulated to originate from fundamental amino acid precursors, primarily L-tyrosine. The proposed pathway involves the formation of a β-arylethylamine intermediate, which then undergoes a key Pictet-Spengler-type condensation reaction with a two-carbon aldehyde equivalent to construct the core heterocyclic framework. Subsequent oxidative modifications lead to the final this compound structure.

Step 1: Biosynthesis of the β-Arylethylamine Precursor (Dopamine)

The initial steps of the pathway involve the conversion of L-tyrosine to dopamine, a well-established metabolic route in many organisms.

  • Hydroxylation of L-Tyrosine: The biosynthesis is initiated by the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine). This reaction is catalyzed by the enzyme tyrosine hydroxylase .

  • Decarboxylation of L-DOPA: Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) to yield dopamine.

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase

Step 2: The Hypothetical Pictet-Spengler Condensation and Cyclization

The central hypothesis for the formation of the this compound core rests on a Pictet-Spengler-type reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.

In the context of this compound biosynthesis, it is proposed that dopamine (or a closely related derivative like tyramine) condenses with a two-carbon aldehyde, such as glyoxal or a biological equivalent. This condensation forms a Schiff base, which then cyclizes via electrophilic attack on the electron-rich aromatic ring to form a tetrahydroisoquinoline intermediate.

Step 3: Formation of Bisdemethylthis compound

Following the initial cyclization, a series of subsequent reactions, including further cyclization and dehydration, are proposed to form the tricyclic core structure. A key proposed intermediate in this pathway is bisdemethylthis compound . The formation of the third ring is thought to involve the incorporation of a C2-N unit, possibly from an amino acid like glycine or serine, although the exact mechanism remains speculative.

Step 4: Final Oxidative Modifications

The final steps in the biosynthesis of this compound are believed to involve oxidative modifications of the bisdemethylthis compound intermediate. These modifications include hydroxylation and subsequent O-methylation reactions to install the two methoxy groups at positions C-8 and C-9 of the this compound scaffold. The enzymes catalyzing these final steps are likely hydroxylases (such as cytochrome P450 monooxygenases) and methyltransferases, respectively.

G cluster_precursors Precursors Dopamine Dopamine Pictet_Spengler Pictet-Spengler Condensation & Cyclization Dopamine->Pictet_Spengler C2_unit C2 Aldehyde (e.g., Glyoxal) C2_unit->Pictet_Spengler Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Pictet_Spengler->Tetrahydroisoquinoline Further_Cyclization Further Cyclization & Dehydration Tetrahydroisoquinoline->Further_Cyclization Bisdemethylthis compound Bisdemethylthis compound Further_Cyclization->Bisdemethylthis compound Oxidative_Modifications Hydroxylation & O-Methylation Bisdemethylthis compound->Oxidative_Modifications This compound This compound Oxidative_Modifications->this compound

Experimental Evidence and Future Directions

While a complete enzymatic and genetic elucidation of the this compound biosynthetic pathway is yet to be achieved, the proposed pathway provides a strong framework for future research. Key areas for investigation include:

  • Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled tyrosine, dopamine, and acetate) to the producing organism or its symbiotic microorganisms would provide direct evidence for the incorporation of these precursors into the this compound scaffold.

  • Identification and Characterization of Biosynthetic Enzymes: The identification and characterization of the specific enzymes involved, particularly the putative Pictet-Spenglerase, hydroxylases, and methyltransferases, are crucial for a complete understanding of the pathway. This can be achieved through genome mining of the producing sponge and its associated microbiome, followed by heterologous expression and in vitro characterization of candidate enzymes.

  • In Vitro Reconstruction of the Pathway: Once the key enzymes are identified, the in vitro reconstruction of the this compound biosynthetic pathway would provide definitive proof of the proposed steps and open the door for chemoenzymatic synthesis of this compound and its analogs.

Data Presentation

Currently, there is a lack of quantitative data from experimental studies on the biosynthesis of the this compound scaffold. Future research involving precursor feeding experiments and enzymatic assays will be essential to populate tables with data on precursor incorporation rates, enzyme kinetics, and product yields.

Experimental Protocols

As the biosynthesis of this compound is still a proposed pathway, detailed experimental protocols for the key biosynthetic steps are not yet available. However, researchers can draw upon established methodologies for studying natural product biosynthesis.

General Protocol for Precursor Feeding Studies:
  • Culture of Producing Organism: Establish a stable culture of the this compound-producing marine sponge or its associated microorganisms.

  • Synthesis of Labeled Precursors: Synthesize isotopically labeled versions of the hypothesized precursors (e.g., [¹³C₆]-L-tyrosine, [¹⁵N]-dopamine).

  • Administration of Labeled Precursors: Introduce the labeled precursors into the culture medium at various concentrations and time points.

  • Extraction of Metabolites: After a defined incubation period, harvest the biomass and extract the total metabolites.

  • Analysis by Mass Spectrometry and NMR: Analyze the crude extract and purified this compound using high-resolution mass spectrometry to detect the incorporation of the isotopic labels. Further structural confirmation and localization of the labels can be achieved through NMR spectroscopy (e.g., ¹³C-NMR).

Conclusion

The biosynthesis of the this compound scaffold presents a fascinating example of how nature constructs complex and biologically active molecules from simple building blocks. While the proposed pathway provides a logical and chemically sound route, further experimental validation is required to unravel the precise enzymatic machinery at play. A deeper understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production and therapeutic development of this remarkable marine natural product.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Aaptamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Aaptamine, a marine alkaloid with significant biological activities, and its derivatives. The protocols are based on the efficient seven-step synthesis developed by Gao et al. (2019), which offers a practical route to the 1H-benzo[de][1][2]naphthyridine framework.[1][3][4][5][6] This document includes detailed experimental procedures for key reactions, quantitative data summaries, and visualizations of the synthetic pathway and relevant biological signaling pathways.

Introduction

This compound and its analogues are a class of marine alkaloids first isolated from the sponge Aaptos aaptos.[1][6] These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anticancer, antioxidant, antibacterial, and antiviral properties.[1][2][3][7] The unique tricyclic structure of this compound presents a compelling target for total synthesis, enabling further investigation into its therapeutic potential and the development of novel derivatives with enhanced activity.

The synthetic strategy outlined herein follows a convergent approach, constructing the characteristic benzonaphthyridine core through a key palladium-catalyzed reductive cyclization.[3][4] Subsequent modifications, such as oxidative alkylamination, allow for the synthesis of various derivatives, including the naturally occurring 3-alkylamino aaptamines.[1][4][6]

Data Presentation

Table 1: Summary of the Total Synthesis of this compound
StepReactionStarting MaterialKey ReagentsProductYield (%)
1 & 2Formylation and Hydrolysis6,7-dimethoxyisoquinolineTrioxane, (nBu4N)2S2O8; then BCl36,7-dimethoxyisoquinoline-1-carbaldehyde66 (two steps)
3 & 4Henry Reaction and Elimination6,7-dimethoxyisoquinoline-1-carbaldehydeNitromethane, Et2NH; then Pyridine, Ac2O(E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinolineExpected high yield
5Pd-catalyzed Reductive Cyclization(E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinolinePd(CH3CN)2Cl2, Phenanthroline, Mo(CO)6This compound18 (optimized)
Table 2: Synthesis of 3-Alkylamino this compound Derivatives
Starting MaterialAmineProductYield (%)
Demethyloxythis compoundPhenethylamine3-(Phenethylamino)demethyloxythis compound76
Demethyloxythis compoundVarious aminesCorresponding 3-alkylamino this compound derivativesHigh yields
Table 3: Biological Activity of this compound and its Derivatives
CompoundBiological ActivityCell Line/TargetIC50/MIC
This compoundAnticancerH1299, H52012.9 to 20.6 µg/mL
This compound Derivatives (67-69)CDK2 Inhibitory ActivityCDK23.0 to 14.3 µg/mL
3-(Phenethylamino)demethyl(oxy)this compoundAnti-mycobacterialM. bovis BCG0.75 µg/mL
Nakijinamines C and EAntifungalA. niger16 µg/mL

Experimental Protocols

The following protocols are based on the synthetic route reported by Gao et al. (2019). For complete and detailed experimental procedures, it is highly recommended to consult the supporting information of the original publication (Org. Lett. 2019, 21, 1430–1433).

Protocol 1: Synthesis of 6,7-dimethoxyisoquinoline-1-carbaldehyde (Aldehyde 7)
  • Formylation: To a solution of 6,7-dimethoxyisoquinoline in a suitable solvent, add trioxane and tetrabutylammonium persulfate ((nBu4N)2S2O8).

  • Heat the reaction mixture under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up to yield the crude coupling product.

  • Hydrolysis: The crude product is then treated with boron trichloride (BCl3) or boron trifluoride (BF3) to hydrolyze the intermediate and afford the desired aldehyde.[1][3]

  • Purify the product by column chromatography to obtain 6,7-dimethoxyisoquinoline-1-carbaldehyde.

Protocol 2: Synthesis of (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline (Nitroalkene 9)
  • Henry Reaction: Dissolve 6,7-dimethoxyisoquinoline-1-carbaldehyde in nitromethane.

  • Add diethylamine (Et2NH) as a base to catalyze the nitroaldol addition.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Elimination: The resulting β-nitro alcohol is then subjected to dehydration. Add pyridine and acetic anhydride to the reaction mixture.

  • The reaction is typically stirred at 0°C to facilitate the elimination of water, yielding the nitroalkene.

  • Purify the product via column chromatography.

Protocol 3: Total Synthesis of this compound (1) via Palladium-Catalyzed Reductive Cyclization
  • To a solution of (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline in an appropriate solvent, add the palladium catalyst (e.g., Pd(CH3CN)2Cl2) and a ligand (e.g., phenanthroline).

  • Add molybdenum hexacarbonyl (Mo(CO)6) as the reductant.

  • Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Protocol 4: Synthesis of 3-Alkylamino this compound Derivatives
  • Oxidative Demethylation of this compound (to form Demethyloxythis compound 2): this compound is treated with an oxidizing agent in a mixture of acetonitrile and water to yield demethyloxythis compound (DAp) in nearly quantitative yield.[1]

  • Oxidative Alkylamination: To a solution of demethyloxythis compound in water, add the desired primary or secondary amine (e.g., phenethylamine).[1]

  • The reaction is stirred at room temperature in the presence of air (oxygen acts as the oxidant) for approximately 12 hours.[1]

  • The reaction proceeds with complete C3 regioselectivity.[1]

  • The desired 3-alkylamino this compound derivative is isolated and purified.

Mandatory Visualization

Total_Synthesis_of_this compound cluster_start Starting Material cluster_step1_2 Steps 1 & 2: Formylation & Hydrolysis cluster_step3_4 Steps 3 & 4: Henry Reaction & Elimination cluster_step5 Step 5: Pd-catalyzed Reductive Cyclization cluster_derivatization Derivatization 6,7-dimethoxyisoquinoline 6,7-dimethoxyisoquinoline Aldehyde_7 6,7-dimethoxyisoquinoline- 1-carbaldehyde 6,7-dimethoxyisoquinoline->Aldehyde_7 1. Trioxane, (nBu4N)2S2O8 2. BCl3 Nitroalkene_9 (E)-6,7-dimethoxy-1- (2-nitrovinyl)isoquinoline Aldehyde_7->Nitroalkene_9 1. Nitromethane, Et2NH 2. Pyridine, Ac2O This compound This compound Nitroalkene_9->this compound Pd(CH3CN)2Cl2, Phenanthroline, Mo(CO)6 Demethyloxythis compound Demethyloxythis compound This compound->Demethyloxythis compound Oxidation 3_Alkylamino_this compound 3-Alkylamino this compound Derivatives Demethyloxythis compound->3_Alkylamino_this compound Amine, Air (O2)

Caption: Total synthesis workflow for this compound and its derivatives.

Aaptamine_Anticancer_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Aaptamine_Derivatives This compound Derivatives CDK2 CDK2 Aaptamine_Derivatives->CDK2 Inhibition Apoptosis_Induction Induction of Apoptosis Aaptamine_Derivatives->Apoptosis_Induction Induces G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes G1_Arrest G1 Arrest CDK2->G1_Arrest leads to Cyclin_D1_E Cyclin D1/E Cyclin_D1_E->G1_S_Transition Promotes G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Transition G1_S_Transition->S_Phase Experimental_Workflow_Logic Start Start Synthesis Step1_Reaction Reaction Setup: - Add reagents - Set conditions (temp, time) Start->Step1_Reaction Step2_Monitoring Monitor Reaction Progress (TLC) Step1_Reaction->Step2_Monitoring Step3_Decision Reaction Complete? Step2_Monitoring->Step3_Decision Step3_Decision->Step2_Monitoring No Step4_Workup Reaction Workup: - Quenching - Extraction Step3_Decision->Step4_Workup Yes Step5_Purification Purification (Column Chromatography) Step4_Workup->Step5_Purification Step6_Characterization Characterization (NMR, MS) Step5_Purification->Step6_Characterization Step7_NextStep Proceed to Next Step? Step6_Characterization->Step7_NextStep Step7_NextStep->Step1_Reaction Yes End End of Synthesis Step7_NextStep->End No

References

Application Notes and Protocols for the Isolation and Purification of Aaptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Aaptamine, a marine alkaloid with significant therapeutic potential, from its natural sources. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this valuable compound for further study and development.

Introduction

This compound is a benzo[de][1][2]naphthyridine alkaloid first isolated from the marine sponge Aaptos aaptos.[1][3] It has garnered considerable attention within the scientific community due to its diverse pharmacological activities, including anticancer, antiviral, antibacterial, and antioxidant properties.[4] this compound and its derivatives are primarily found in marine sponges of the genus Aaptos, but have also been isolated from other genera such as Hymeniacidon and Stylissa.[3][4][5] The successful isolation and purification of this compound are crucial first steps for its pharmacological evaluation and potential therapeutic application. This document outlines several established methods for its extraction and purification.

Overview of Isolation and Purification Strategies

The general workflow for isolating this compound from marine sponges involves a multi-step process that begins with the collection and extraction of the sponge material, followed by fractionation and a series of chromatographic purification steps. The final product is often obtained as bright yellow crystals.[1]

A generalized workflow is depicted below:

G Sponge Marine Sponge Collection (e.g., Aaptos sp.) Extraction Solvent Extraction (Methanol or Ethanol) Sponge->Extraction Partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Chromatography HPLC HPLC Purification (Reversed-Phase) Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: Generalized workflow for this compound isolation.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the sponge species, collection site, and the specific isolation protocol employed. The following table summarizes quantitative data from various published methods.

Source Organism Extraction Method Purification Method Yield Reference
Aaptos aaptosMethanolic extraction, partitioned with chloroform.Silica gel column chromatography.50 mg (from the chloroform fraction)[6]
Aaptos suberitoidesNot specifiedSemi-preparative RP-HPLC (C18, MeOH/H2O, 40:60).62.5 mg[7]
Aaptos suberitoidesEthanolic extraction, partitioned with EtOAc.Vacuum liquid chromatography, silica gel open column, and Sephadex LH-20 column chromatography.492.3 mg (from a 577.2 mg subfraction)[8]
Aaptos suberitoidesEthanolic extraction, partitioned with EtOAc.HPLC analysis of the extract.15.3% of the ethyl acetate soluble extract[8]

Detailed Experimental Protocols

This section provides detailed protocols for the isolation and purification of this compound.

Protocol 1: General Extraction and Column Chromatography

This protocol is a comprehensive method adapted from several sources for the general isolation of this compound.[1][6][9]

Materials:

  • Frozen or freeze-dried marine sponge (e.g., Aaptos aaptos)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Methanol:acetone solvent system

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Extraction:

    • Thaw and chop the wet sponge material (e.g., 146.30 g) into small pieces.[9]

    • Macerate the sponge material in methanol at room temperature overnight. Repeat this process three times.[9]

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform a liquid-liquid partition with n-hexane, followed by chloroform and then ethyl acetate.[6]

    • Collect each solvent fraction separately. This compound is typically concentrated in the chloroform or ethyl acetate fraction.[6]

    • Concentrate the bioactive fraction (e.g., chloroform fraction) under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with the appropriate solvent system (e.g., chloroform).

    • Load the concentrated chloroform fraction onto the column.

    • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% CHCl₃ and gradually increasing to 20% MeOH in CHCl₃).[6]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify this compound-containing fractions.

  • Recrystallization:

    • Combine the fractions containing pure this compound and concentrate them.

    • Recrystallize the resulting product from a methanol:acetone solvent system to yield bright yellow crystals of this compound.[1]

G Start Start: Sponge Material Maceration Maceration in Methanol (3 times) Start->Maceration Concentration1 Concentrate Extract (Rotary Evaporator) Maceration->Concentration1 Partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc) Concentration1->Partitioning Concentration2 Concentrate Chloroform Fraction Partitioning->Concentration2 ColumnChromatography Silica Gel Column Chromatography (CHCl₃/MeOH gradient) Concentration2->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Recrystallization Recrystallization (Methanol/Acetone) FractionCollection->Recrystallization End Pure this compound Crystals Recrystallization->End

Figure 2: Workflow for Protocol 1.
Protocol 2: Reversed-Phase HPLC Purification

This protocol details a method for the final purification of this compound using semi-preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[7]

Materials:

  • Partially purified this compound fraction (from column chromatography)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Semi-preparative RP-HPLC system with a C18 column

  • Vials for fraction collection

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 semi-preparative column

    • Mobile Phase: Isocratic elution with Methanol/Water (40:60, v/v)[7]

    • Flow Rate: 1.5 mL/min[7]

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 365 nm)[10]

  • Purification:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram and collect the peak corresponding to this compound.

    • Combine the collected fractions containing pure this compound.

  • Final Steps:

    • Evaporate the solvent from the combined fractions under reduced pressure or by lyophilization to obtain pure this compound.

    • Confirm the purity of the final product by analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

G Start Start: Partially Purified this compound Dissolution Dissolve in Methanol Start->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into RP-HPLC System Filtration->Injection Elution Isocratic Elution (MeOH/H₂O, 40:60) Injection->Elution FractionCollection Collect this compound Peak Elution->FractionCollection SolventEvaporation Evaporate Solvent FractionCollection->SolventEvaporation End Pure this compound SolventEvaporation->End

Figure 3: Workflow for Protocol 2.

Concluding Remarks

The protocols described provide a robust framework for the successful isolation and purification of this compound from marine sponges. Researchers should note that optimization of these methods may be necessary depending on the specific species of sponge and the available laboratory equipment. The purity of the final compound should always be verified using appropriate analytical techniques to ensure reliable results in subsequent biological assays.

References

Synthesis of 3-Alkylamino Aaptamine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-alkylamino derivatives of Aaptamine, a marine alkaloid with a wide range of biological activities. These derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This guide outlines the multi-step synthesis of the key intermediate, demethyloxythis compound, followed by the regioselective introduction of various alkylamino side chains at the C-3 position. Detailed experimental procedures, data presentation of biological activities, and visualizations of the synthetic workflow and relevant signaling pathways are provided to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound, a benzo[de]naphthyridine alkaloid isolated from marine sponges of the genus Aaptos, has garnered considerable attention for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. A particular focus has been placed on the synthetic modification of the this compound core to enhance its therapeutic potential and explore structure-activity relationships (SAR). Among these modifications, the introduction of alkylamino groups at the C-3 position of the this compound scaffold has yielded derivatives with notable biological profiles. This document details a robust synthetic route to access these 3-alkylamino this compound derivatives, enabling further investigation into their mechanism of action and potential as drug candidates.

Synthetic Workflow Overview

The total synthesis of 3-alkylamino this compound derivatives is accomplished through a multi-step sequence starting from commercially available 6,7-dimethoxyisoquinoline. The overall workflow involves the formation of a key nitroalkene intermediate, followed by a palladium-catalyzed reductive cyclization to construct the this compound core. Subsequent oxidation yields demethyloxythis compound, the direct precursor for the final C-3 functionalization. The introduction of the alkylamino side chain is achieved via a highly regioselective hydrogen-bond-mediated oxidative alkylamination.

Synthesis_Workflow A 6,7-Dimethoxyisoquinoline B Nitroalkene Intermediate A->B Henry Reaction & Elimination C This compound B->C Pd-catalyzed Reductive Cyclization D Demethyloxythis compound C->D Oxidation E 3-Alkylamino this compound Derivatives D->E Oxidative Alkylamination

Caption: Overall synthetic workflow for 3-alkylamino this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Demethyloxythis compound (Precursor)

This protocol is adapted from the total synthesis reported by Gao et al. (2019).

Step 1a: Synthesis of the Nitroalkene Intermediate from 6,7-Dimethoxyisoquinoline. A detailed procedure for the multi-step conversion of 6,7-dimethoxyisoquinoline to the corresponding nitroalkene can be found in the supporting information of Gao et al., Org. Lett. 2019, 21, 5, 1430–1433. The key transformations involve a Henry reaction followed by elimination.

Step 1b: Palladium-Catalyzed Reductive Cyclization to this compound. To a solution of the nitroalkene intermediate in a suitable solvent, a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) and a ligand (e.g., phenanthroline) are added. A reductant, such as molybdenum hexacarbonyl (Mo(CO)₆), is then introduced. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitoring by TLC). After cooling, the mixture is filtered and concentrated. The crude product is purified by column chromatography to afford this compound.

Step 1c: Oxidation of this compound to Demethyloxythis compound. this compound is dissolved in an appropriate solvent and treated with an oxidizing agent. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude demethyloxythis compound is purified by column chromatography.

Protocol 2: Synthesis of 3-Alkylamino this compound Derivatives via Oxidative Alkylamination

This protocol is a general procedure based on the work of Gao et al. (2019) and Mukomura et al. (2020).

Materials:

  • Demethyloxythis compound

  • Primary or secondary amine (e.g., phenethylamine, isobutylamine, etc.)

  • Solvent (e.g., H₂O or a mixture of organic solvent and water)

  • Air (as the oxidant)

Procedure:

  • Dissolve demethyloxythis compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a stir bar.

  • Add the desired amine (3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 3-alkylamino this compound derivative.

Data Presentation

The following tables summarize the reported biological activities of various 3-alkylamino this compound derivatives.

Table 1: Cytotoxicity of 3-Alkylamino this compound Derivatives (IC₅₀ values in µM)

DerivativeCell LineIC₅₀ (µM)Reference
3-(Phenethylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)5.32 (µg/mL)
3-(Isopentylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)6.73 (µg/mL)
3-(Methylamino)demethyl(oxy)this compoundTHP-1 (human leukemia)Induces apoptosis
This compound Derivative 70 (aromatic ring at C-3)SNK-6 (extranodal NK/T-cell lymphoma)0.6
This compound Derivative 3 H1299 (human non-small cell lung carcinoma)~12.9-20.6 (µg/mL)
This compound Derivative 4 H1299 (human non-small cell lung carcinoma)~12.9-20.6 (µg/mL)
This compound Derivative 5 H1299 (human non-small cell lung carcinoma)~12.9-20.6 (µg/mL)
This compound Derivative 3 H520 (human non-small cell lung carcinoma)~12.9-20.6 (µg/mL)
This compound Derivative 4 H520 (human non-small cell lung carcinoma)~12.9-20.6 (µg/mL)
This compound Derivative

Application Notes and Protocols: Palladium-Catalyzed Reductive Cyclization for Aaptamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine, a marine alkaloid isolated from the sponge Aaptos aaptos, and its derivatives have garnered significant attention within the scientific community due to their diverse and potent biological activities, including anti-cancer, anti-HIV, and antibacterial properties. The unique 1H-benzo[de][1][2]naphthyridine core of aaptaminoids presents a formidable challenge for synthetic chemists. An efficient and novel approach to construct this tricycle involves a palladium-catalyzed reductive cyclization of a nitroalkene precursor. This key transformation enables the rapid assembly of the this compound skeleton.[1][3][4] This document provides detailed protocols and data for this pivotal reaction, offering a valuable resource for researchers engaged in the synthesis of this compound and its analogues.

Reaction Principle and Mechanism

The core of this synthetic strategy is the palladium-catalyzed intramolecular reductive cyclization of a nitroalkene.[5] This reaction is proposed to proceed through a catalytic cycle involving the reduction of the nitro group and subsequent cyclization. While the precise mechanism for this specific transformation has not been fully elucidated, it is believed to follow a pathway analogous to other palladium-catalyzed reductive cyclizations of nitroarenes.[2]

The catalytic cycle likely begins with the coordination of the palladium catalyst to the nitroalkene substrate. The reductant, in this case, molybdenum hexacarbonyl (Mo(CO)₆), facilitates the reduction of the nitro group, potentially to a nitroso or nitrene intermediate. This is followed by an intramolecular C-H activation and C-N bond formation to construct the new heterocyclic ring. Finally, reductive elimination regenerates the active palladium catalyst, completing the cycle. The choice of palladium source and ligand is critical for the efficiency of this transformation, with different combinations exhibiting varying degrees of success.[4][6]

Experimental Protocols

This section details the experimental procedures for the synthesis of the nitroalkene precursor and the subsequent palladium-catalyzed reductive cyclization to yield this compound.

Synthesis of the Nitroalkene Precursor (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline

The synthesis of the nitroalkene precursor is achieved through a two-step process starting from 6,7-dimethoxyisoquinoline, involving a Henry reaction followed by elimination.[5]

Materials:

  • 6,7-dimethoxyisoquinoline-1-carbaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid (AcOH)

Procedure:

  • To a solution of 6,7-dimethoxyisoquinoline-1-carbaldehyde (1.0 eq) in acetic acid, add nitromethane (10.0 eq) and ammonium acetate (2.0 eq).

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline.

Palladium-Catalyzed Reductive Cyclization to this compound

The key palladium-catalyzed reductive cyclization of the nitroalkene precursor yields the this compound core. The following protocol is based on the optimized conditions reported by Gao et al.[4][6]

Materials:

  • (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline

  • Palladium(II) bis(acetonitrile) dichloride (Pd(CH₃CN)₂Cl₂)

  • 1,10-Phenanthroline

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a sealed tube, add (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline (1.0 eq), Pd(CH₃CN)₂Cl₂ (0.1 eq), 1,10-phenanthroline (0.2 eq), and Mo(CO)₆ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The optimization of the palladium-catalyzed reductive cyclization involved screening various palladium catalysts, ligands, and reductants. The following table summarizes the key findings from these optimization studies.[4][6]

EntryPalladium Catalyst (mol%)Ligand (mol%)Reductant (eq)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)-CO (1 atm)Dioxane120< 5
2PdCl₂(PPh₃)₂ (10)-CO (1 atm)Dioxane120< 5
3Pd(CH₃CN)₂Cl₂ (10)-CO (1 atm)Dioxane120< 5
4Pd(CH₃CN)₂Cl₂ (10)1,10-Phenanthroline (20)CO (1 atm)Dioxane12010
5Pd(CH₃CN)₂Cl₂ (10)1,10-Phenanthroline (20)Mo(CO)₆ (2.0)Dioxane12018
6Pd(CH₃CN)₂Cl₂ (10)DPPF (20)Mo(CO)₆ (2.0)Dioxane12012
7Pd(CH₃CN)₂Cl₂ (10)Xantphos (20)Mo(CO)₆ (2.0)Dioxane1208

Data sourced from Gao et al., Org. Lett. 2019, 21, 5, 1430–1433.[4][6]

Visualizations

Synthetic Workflow for this compound

G cluster_0 Synthesis of Nitroalkene Precursor cluster_1 Palladium-Catalyzed Reductive Cyclization 6,7-Dimethoxyisoquinoline-1-carbaldehyde 6,7-Dimethoxyisoquinoline-1-carbaldehyde Nitroalkene_Intermediate (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline 6,7-Dimethoxyisoquinoline-1-carbaldehyde->Nitroalkene_Intermediate Henry Reaction & Elimination This compound This compound Nitroalkene_Intermediate->this compound Pd(CH3CN)2Cl2, Phenanthroline Mo(CO)6, Dioxane, 120 °C

Caption: Overall synthetic workflow for the preparation of this compound.

Proposed Catalytic Cycle

G Pd(0)L_n Pd(0)Ln Pd(II)_Complex Pd(II) Complex Pd(0)L_n->Pd(II)_Complex Oxidative Addition Nitroalkene_Coordination Nitroalkene Coordination Pd(II)_Complex->Nitroalkene_Coordination Reduced_Intermediate Reduced Intermediate Nitroalkene_Coordination->Reduced_Intermediate Reduction Cyclized_Pd_Complex Cyclized Pd(II) Complex Reduced_Intermediate->Cyclized_Pd_Complex Intramolecular C-N Coupling Cyclized_Pd_Complex->Pd(0)L_n Reductive Elimination This compound This compound Cyclized_Pd_Complex->this compound Nitroalkene Nitroalkene Nitroalkene->Nitroalkene_Coordination Mo(CO)6 Mo(CO)6 (Reductant) Mo(CO)6->Reduced_Intermediate

Caption: Proposed catalytic cycle for the reductive cyclization.

References

Application Notes: Unveiling the Anti-Proliferative Effects of Aaptamine on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and methodologies required to study the effects of Aaptamine, a marine-derived alkaloid, on the cell cycle of cancer cells. This compound has emerged as a promising natural compound with potent anti-cancer properties, primarily through the induction of cell cycle arrest. This document outlines the procedures for assessing cell viability, analyzing cell cycle distribution, and investigating the molecular signaling pathways modulated by this compound.

Summary of this compound's Effect on Cell Viability and Cell Cycle Progression

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its primary mechanisms of action involve the induction of cell cycle arrest at both the G1 and G2/M phases, mediated by distinct signaling pathways.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative findings from studies on this compound's effects on cancer cell lines.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Non-Small Cell Lung Carcinoma13.91 (as µg/mL)
H1299Non-Small Cell Lung Carcinoma10.47 (as µg/mL)
THP-1Monocytic Leukemia161.3 ± 20.2
HeLaCervical Carcinoma151.1 ± 10.8
SNU-C4Colon Cancer267 ± 24.4
SK-MEL-28Melanoma156.5 ± 6.7
MDA-MB-231Breast Cancer147.2 ± 3.9
DLD-1Colorectal Cancer30.3 (as µg/mL)
Caco-2Colorectal Cancer236.8 (as µg/mL)
DLD-1Colorectal Cancer9.597 (as µg/mL)

Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells

Cell LineTreatment (10 µg/mL this compound)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseCitation
DLD-1 Control58.2123.3718.42
This compound49.3319.3931.28
Caco-2 Control75.128.6616.22
This compound71.5313.8114.66

Visualizing this compound's Mechanism of Action

To understand how this compound exerts its effects, it is crucial to visualize the experimental workflows and the intricate signaling pathways involved.

Techniques for Measuring Aaptamine's DNA Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine, a marine alkaloid isolated from sea sponges of the Aaptos genus, has garnered significant interest in the scientific community due to its diverse biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] A key proposed mechanism for its bioactivity is its interaction with DNA, potentially through intercalation.[1][2][3][4] Quantifying the binding affinity of this compound to DNA is crucial for understanding its mechanism of action, optimizing its structure for enhanced therapeutic efficacy, and developing novel drug candidates.

These application notes provide detailed protocols for various biophysical techniques to measure the DNA binding affinity of this compound. The primary method discussed is UV-Visible (UV-Vis) Absorbance Titration, for which specific binding data for this compound is available. Additionally, protocols for other powerful techniques such as Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are provided as they represent standard and valuable methods for characterizing small molecule-DNA interactions.

Data Presentation: Quantitative Analysis of this compound-DNA Binding

The following table summarizes the experimentally determined binding affinity of this compound for DNA.

CompoundTechniqueDNA SourceBinding Constant (Kobs)Reference
This compoundUV-Vis Absorbance TitrationCalf Thymus DNA4.0 (±0.2) × 103 M-1[1][2]

Note: This binding affinity is considered relatively weak but is comparable to that of the known DNA intercalator N-[2-(diethylamino)ethyl]-9-aminoacridine-4-carboxamide.[1][2]

Experimental Protocols

UV-Visible Absorbance Titration

This method relies on monitoring the changes in the UV-Vis absorbance spectrum of this compound upon titration with increasing concentrations of DNA. A bathochromic (red) shift and hypochromicity in the absorbance spectrum of this compound upon DNA binding are indicative of an intercalative binding mode.[2]

Materials:

  • This compound solution of known concentration (in an appropriate buffer, e.g., Tris-HCl with NaCl)

  • Calf Thymus DNA (ctDNA) stock solution of known concentration (in the same buffer)

  • Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen buffer. The final concentration in the cuvette should result in an initial absorbance between 0.8 and 1.2 at its λmax.

    • Prepare a concentrated stock solution of ctDNA. The concentration of DNA is typically expressed in terms of base pairs. The purity of the DNA should be checked by measuring the A260/A280 ratio (should be ~1.8-1.9).

  • Spectrophotometric Titration:

    • Place a fixed volume of the this compound solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum of the this compound solution from approximately 200 to 500 nm.

    • Add small aliquots of the ctDNA stock solution to the cuvette containing the this compound solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the UV-Vis spectrum after each addition of DNA.

    • Continue the titration until no further significant changes in the absorbance spectrum are observed.

  • Data Analysis:

    • Correct the absorbance data for the dilution effect by multiplying the observed absorbance by a factor of (V0 + Vi)/V0, where V0 is the initial volume and Vi is the volume of DNA solution added.

    • Plot the absorbance at the λmax of this compound as a function of the DNA concentration.

    • The observed binding constant (Kobs) can be determined by fitting the data to a suitable binding isotherm model, such as the Scatchard equation or by using non-linear least-squares fitting of the binding isotherm. A common equation used is: [DNA]/ (εa - εf) = [DNA]/ (εb - εf) + 1 / (Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf and εb are the extinction coefficients of the free and fully bound drug, respectively, and Kb is the binding constant.

Workflow Diagram:

UV_Vis_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Aaptamine_sol Prepare this compound Solution Initial_spec Record Initial This compound Spectrum Aaptamine_sol->Initial_spec DNA_sol Prepare DNA Stock Solution Add_DNA Add Aliquot of DNA DNA_sol->Add_DNA Initial_spec->Add_DNA Equilibrate Equilibrate Add_DNA->Equilibrate Record_spec Record Spectrum Equilibrate->Record_spec Check_saturation Saturation? Record_spec->Check_saturation Check_saturation->Add_DNA No Correct_data Correct for Dilution Check_saturation->Correct_data Yes Plot_data Plot Absorbance vs. [DNA] Correct_data->Plot_data Fit_model Fit to Binding Isotherm Model Plot_data->Fit_model Calculate_Kb Calculate Kobs Fit_model->Calculate_Kb

Caption: Workflow for UV-Visible Absorbance Titration.

Fluorescence Spectroscopy

This technique measures the changes in the fluorescence properties of a molecule upon binding to DNA. This compound is known to be fluorescent, which can be exploited for this purpose.[5] Alternatively, a competition assay with a fluorescent DNA probe can be used.

Protocol (Intrinsic Fluorescence):

  • Instrumentation:

    • Set the excitation wavelength at the absorption maximum of this compound and record the emission spectrum.

  • Titration:

    • To a fixed concentration of this compound in a fluorescence cuvette, add increasing concentrations of DNA.

    • After each addition, mix and equilibrate the solution.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.

    • The binding constant can be calculated by fitting the data to a suitable binding model, similar to the UV-Vis titration analysis.

Workflow Diagram:

Fluorescence_Spectroscopy cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Set_params Set Excitation & Emission Wavelengths Prepare_samples Prepare this compound & DNA Solutions Set_params->Prepare_samples Initial_emission Record Initial Emission Spectrum Prepare_samples->Initial_emission Titrate_DNA Titrate with DNA Initial_emission->Titrate_DNA Record_emission Record Emission After Each Addition Titrate_DNA->Record_emission Saturation_check Check for Saturation Record_emission->Saturation_check Saturation_check->Titrate_DNA No Plot_intensity Plot Fluorescence Intensity vs. [DNA] Saturation_check->Plot_intensity Yes Fit_data Fit Data to Binding Model Plot_intensity->Fit_data Determine_Kd Determine Kd Fit_data->Determine_Kd

Caption: Workflow for Fluorescence Spectroscopy Titration.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[6][7][8][9] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.

Protocol:

  • Chip Preparation:

    • Immobilize biotinylated DNA of a specific sequence onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of this compound solutions at different concentrations over the sensor surface.

    • A buffer-only injection is used as a control (blank).

    • The binding is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).

  • Data Analysis:

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

Workflow Diagram:

SPR_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Immobilize_DNA Immobilize Biotinylated DNA on Sensor Chip Inject_this compound Inject this compound over Sensor Surface Immobilize_DNA->Inject_this compound Prepare_this compound Prepare this compound Concentration Series Prepare_this compound->Inject_this compound Monitor_Binding Monitor Real-Time Binding (Sensorgram) Inject_this compound->Monitor_Binding Dissociation_phase Inject Buffer for Dissociation Monitor_Binding->Dissociation_phase Fit_Sensorgram Fit Sensorgram to Kinetic Model Dissociation_phase->Fit_Sensorgram Calculate_Rates Determine kon & koff Fit_Sensorgram->Calculate_Rates Calculate_KD Calculate KD (koff/kon) Calculate_Rates->Calculate_KD

Caption: Workflow for Surface Plasmon Resonance Analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD) in a single experiment.[10][11][12][13][14][15]

Protocol:

  • Sample Preparation:

    • Prepare a solution of DNA in the sample cell and a solution of this compound in the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • The instrument injects small aliquots of the this compound solution into the DNA solution at a constant temperature.

    • The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants.

    • Fitting this isotherm to a suitable binding model provides the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis DNA_in_cell Place DNA Solution in Sample Cell Inject_this compound Inject this compound into DNA Solution DNA_in_cell->Inject_this compound Aaptamine_in_syringe Load this compound into Injection Syringe Aaptamine_in_syringe->Inject_this compound Measure_Heat Measure Heat Change After Each Injection Inject_this compound->Measure_Heat Integrate_peaks Integrate Heat Flow Peaks Measure_Heat->Integrate_peaks Plot_isotherm Plot Binding Isotherm Integrate_peaks->Plot_isotherm Fit_model Fit Isotherm to Binding Model Plot_isotherm->Fit_model Determine_params Determine KD, n, ΔH Fit_model->Determine_params

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The provided protocols offer a comprehensive guide for researchers to accurately measure the DNA binding affinity of this compound. While UV-Vis absorbance titration has been successfully used, employing orthogonal techniques such as fluorescence spectroscopy, SPR, and ITC is highly recommended to obtain a more complete and robust characterization of the this compound-DNA interaction. The quantitative data derived from these experiments are essential for advancing our understanding of this compound's biological functions and for the rational design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for Proteasome Inhibition by Aaptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of assays to measure the inhibition of the proteasome by Aaptamine and its derivatives. Detailed protocols for cell-based fluorometric assays, quantitative data on inhibitory concentrations, and insights into the implicated signaling pathways are presented to facilitate research and development in this area.

Introduction

This compound, a marine alkaloid isolated from sponges of the Aaptos genus, and its derivatives have been identified as inhibitors of the proteasome, a key cellular machinery responsible for protein degradation.[1][2] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] Its inhibition is a validated strategy in cancer therapy.[4] this compound primarily inhibits the chymotrypsin-like (CT-L) and caspase-like (C-L) activities of the 20S proteasome, with lesser effects on its trypsin-like (T-L) activity.[1][3] This document provides detailed methodologies to assess the inhibitory potential of this compound and its analogs on proteasome activity.

Data Presentation: Inhibitory Activity of this compound and Derivatives

The following tables summarize the reported 50% inhibitory concentrations (IC50) of this compound and its derivatives against the different catalytic activities of the proteasome.

CompoundProteasome SourceChymotrypsin-like (CT-L) Activity IC50Caspase-like (C-L) Activity IC50Trypsin-like (T-L) Activity IC50Reference
This compoundRat Liver (partially purified)2.5 µg/mL4.6 µg/mL>50 µg/mL[3]
This compoundHuman Erythrocytes (20S)1.6 µg/mL3.5 µg/mLNot Tested[3]
This compound---18.84 µM20.15 µM---[2]
Isothis compoundRat Liver (partially purified)3.4 µg/mL3.2 µg/mL48 µg/mL[3]
Isothis compoundHuman Erythrocytes (20S)2.6 µg/mL2.7 µg/mLNot Tested[3]
Isothis compound---7.45 µM7.45 µM---[2]
Demethylthis compoundRat Liver (partially purified)2.5 µg/mL1.8 µg/mL>50 µg/mL[3]
Demethylthis compoundHuman Erythrocytes (20S)1.8 µg/mL1.6 µg/mLNot Tested[3]
CompoundCell LineCytotoxicity IC50Reference
This compoundHeLa15 µg/mL (66 µM)[2][3]
Isothis compoundHeLa3.1 µg/mL[3]
Demethylthis compoundHeLa1.4 µg/mL[3]
This compoundHCT116~50 µM[4]
This compoundA54913.91 µg/mL[5]
This compoundH129910.47 µg/mL[5]

Experimental Protocols

Protocol 1: Fluorometric Assay for 20S Proteasome Activity in Cell Lysates

This protocol details the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest (e.g., HeLa, HCT116)

  • This compound or its derivatives

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (50 mM HEPES pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 2 mM ATP)

  • Proteasome Assay Buffer (25 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) (10 mM stock in DMSO)

  • Proteasome Inhibitor (for control, e.g., MG-132)

  • BCA Protein Assay Kit

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

2. Preparation of Cell Lysates: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant, which contains the cell lysate. g. Determine the protein concentration of the lysate using a BCA protein assay.

3. Proteasome Activity Assay: a. Dilute the cell lysates to a final concentration of 1-2 µg/µL with Proteasome Assay Buffer. b. In a 96-well black plate, add 50 µL of the diluted cell lysate to each well. Include wells with Lysis Buffer only as a blank. c. Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in the Proteasome Assay Buffer. d. To initiate the reaction, add 50 µL of the substrate solution to each well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure the fluorescence intensity using a microplate reader.

4. Data Analysis: a. Subtract the fluorescence of the blank wells from the sample wells. b. Normalize the fluorescence values to the protein concentration of each lysate. c. Calculate the percentage of proteasome inhibition for each this compound concentration relative to the vehicle-treated control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound-Induced Proteasome Inhibition and Apoptosis

Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This cellular stress can subsequently activate apoptotic pathways. A key event is the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.

G This compound-Induced Apoptosis Pathway This compound This compound Proteasome 20S Proteasome (Chymotrypsin-like & Caspase-like activity) This compound->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Leads to ER_Stress ER Stress / UPR Ub_Proteins->ER_Stress Caspase8 Caspase-8 Activation ER_Stress->Caspase8 Caspase9 Caspase-9 Activation ER_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced proteasome inhibition leading to apoptosis.

Experimental Workflow for Assessing Proteasome Inhibition

The following diagram illustrates the general workflow for evaluating the effect of this compound on proteasome activity in a cell-based assay.

G Workflow for Proteasome Inhibition Assay Start Start: Cell Culture Treatment Treat cells with this compound Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Assay Incubate Lysate with Fluorogenic Substrate Lysis->Assay Measurement Measure Fluorescence Assay->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End

Caption: General workflow for cell-based proteasome inhibition assays.

Modulation of NF-κB and PI3K/Akt Signaling by this compound

This compound has also been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and PI3K/Akt/GSK3β pathways.[5] Proteasome inhibition can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. Furthermore, this compound has been observed to inhibit the phosphorylation of Akt and GSK3β, key components of the pro-survival PI3K/Akt pathway.

G This compound's Effect on NF-κB and PI3K/Akt Pathways cluster_0 NF-κB Pathway cluster_1 PI3K/Akt Pathway IκBα IκBα Degradation (by Proteasome) NFκB NF-κB Nuclear Translocation & Transcription IκBα->NFκB Allows PI3K PI3K Akt Akt Phosphorylation PI3K->Akt GSK3β GSK3β Phosphorylation Akt->GSK3β CellSurvival Cell Survival & Proliferation GSK3β->CellSurvival This compound This compound This compound->Akt Inhibits Proteasome_Inhibition Proteasome Inhibition This compound->Proteasome_Inhibition Proteasome_Inhibition->IκBα Inhibits

Caption: this compound's inhibitory effects on NF-κB and PI3K/Akt pathways.

References

Application Notes and Protocols for Western Blot Analysis of Aaptamine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Aaptamine, a marine alkaloid with demonstrated anti-cancer properties. The protocols outlined below detail the methodology for examining key signaling pathways affected by this compound treatment in cancer cell lines.

Introduction

This compound and its derivatives have been shown to induce apoptosis, autophagy, and cell cycle arrest in various cancer models.[1][2][3] Western blotting is an essential technique to elucidate the molecular mechanisms underlying these effects by detecting changes in the expression and phosphorylation status of key regulatory proteins. This document provides detailed protocols for the Western blot analysis of proteins involved in the PI3K/AKT/GSK3β, apoptosis, and autophagy signaling pathways in response to this compound treatment.

Data Presentation

The following tables summarize the quantitative effects of this compound and its analog, Isothis compound, on protein expression in different cancer cell lines as determined by Western blot analysis.

Table 1: Effect of this compound on Protein Expression in Non-Small Cell Lung Carcinoma (NSCLC) Cells (A549 & H1299) [1][3]

Target ProteinThis compound Concentration (µg/mL)Treatment TimeObserved Effect
p-AKT8, 16, 3248hDose-dependent decrease
p-GSK3β8, 16, 3248hDose-dependent decrease
Cleaved-PARP8, 16, 3248hDose-dependent increase
Cleaved-caspase 38, 16, 3248hDose-dependent increase
Total-PARP8, 16, 3248hDose-dependent decrease
Total-caspase 38, 16, 3248hDose-dependent decrease
MMP-716, 3248hAttenuated expression
MMP-916, 3248hAttenuated expression
CDK2Not specified48hReduction
CDK4Not specified48hReduction
Cyclin D1Not specified48hReduction
Cyclin ENot specified48hReduction

Table 2: Effect of Isothis compound on Protein Expression in Breast Cancer (T-47D) and Glioblastoma (GBM 8401) Cells [2][4]

Target ProteinCell LineIsothis compound Concentration (µM)Treatment TimeObserved Effect
Caspase-7 activationT-47D44Time-dependentIncrease
XIAP inhibitionT-47D44Time-dependentIncrease
PARP cleavageT-47D44Time-dependentIncrease
Type II LC-3T-47D44Time-dependentActivation
γH2AXT-47D44Time-dependentActivation
IRE1αT-47D44Time-dependentActivation
BiPT-47D44Time-dependentActivation
mTOR suppressionT-47D44Time-dependentAbrogation
PTEN phosphorylationT-47D44Time-dependentAbrogation
Nrf2 inductionT-47D44Time-dependentIncrease
p62 activationT-47D44Time-dependentSuppression
Cleaved caspase 3GBM 8401Not specified24hIncrease
Cleaved PARPGBM 8401Not specified24hIncrease
CatalaseGBM 8401Not specified24hNot specified
SOD1/2GBM 8401Not specified24hNot specified
ThioredoxinGBM 8401Not specified24hNot specified

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1299, T-47D, GBM 8401)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (or Isothis compound) stock solution

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare fresh dilutions of this compound in complete growth medium from a stock solution.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1][3]

Protein Extraction (Lysis)

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

Procedure:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL).

  • Scrape the cells from the well surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[5]

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).

Western Blot Analysis

Materials:

  • Protein samples (lysates)

  • Laemmli sample buffer (2x or 4x)

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

Aaptamine_Signaling_Pathway cluster_PI3K PI3K/AKT/GSK3β Pathway cluster_Apoptosis Apoptosis Pathway cluster_CellCycle Cell Cycle Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibition Caspase3 Caspase-3 This compound->Caspase3 Activation CDK_Cyclin CDK2/4, Cyclin D1/E This compound->CDK_Cyclin Inhibition AKT AKT PI3K->AKT Phosphorylation GSK3b GSK3β AKT->GSK3b Phosphorylation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis G1_Arrest G1 Phase Arrest CDK_Cyclin->G1_Arrest

Caption: this compound's multi-faceted anti-cancer mechanism.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization cell_culture Cell Culture & this compound Treatment lysis Protein Extraction (Lysis) cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Analysis detection->imaging

Caption: A streamlined workflow for Western blot analysis.

References

Application Notes and Protocols for Aaptamine in Human Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aaptamine, a marine-derived alkaloid, in the study of human cancer cell lines. This document includes a summary of its cytotoxic effects, details on its mechanism of action involving key signaling pathways, and detailed protocols for essential in vitro assays.

Introduction to this compound

This compound is a benzo[de][1]-naphthyridine alkaloid originally isolated from marine sponges of the genus Aaptos. It has garnered significant interest in cancer research due to its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties.[2] Studies have demonstrated that this compound and its derivatives can inhibit the proliferation of various human cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2][3] Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways that are often dysregulated in cancer.

Mechanism of Action

This compound exerts its anticancer effects through the modulation of several key cellular processes and signaling pathways:

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at different phases, varying with the cancer cell type and concentration of the compound. In non-small cell lung carcinoma (NSCLC) cells, it arrests the cell cycle at the G1 phase.[3][4] In other cancer cell lines, such as osteosarcoma and chronic myeloid leukemia, a G2/M phase arrest has been observed.[1][2] This arrest is often mediated by the upregulation of p21, a cyclin-dependent kinase inhibitor, in a p53-independent manner.[1][2]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[3] This is evidenced by the increased expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis, in treated cells.[3][4]

  • Modulation of Signaling Pathways: this compound has been found to interfere with crucial signaling pathways that regulate cell growth, proliferation, and survival. A significant target is the PI3K/AKT/GSK3β pathway, where this compound can inhibit the phosphorylation of AKT and GSK3β.[2][3] This, in turn, affects downstream effectors like CDK2/4 and Cyclin D1/E, which are critical for cell cycle progression.[2][3] Additionally, this compound has been reported to modulate the activity of transcription factors such as AP-1, NF-κB, and p53 at higher concentrations.[5][6]

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines, providing a quantitative measure of their cytotoxic activity.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Monocytic LeukemiaTHP-1161.3 ± 20.2
Cervical CarcinomaHeLa151.1 ± 10.8
Colon CancerSNU-C4267 ± 24.4
MelanomaSK-MEL-28156.5 ± 6.7
Human Embryonal CarcinomaNT250[2]
Non-Small Cell Lung CarcinomaA54913.91 (µg/mL)[3][4]
Non-Small Cell Lung CarcinomaH129910.47 (µg/mL)[3][4]
Colon CancerHCT116~50
Colorectal CancerDLD-19.597 (µg/mL)[7]
Demethyl(oxy)this compound Monocytic LeukemiaTHP-140.9 ± 9.9
Cervical CarcinomaHeLa18.6 ± 1.7
Colon CancerSNU-C422.3 ± 6.9
MelanomaSK-MEL-2835.0 ± 2.2
Isothis compound Monocytic LeukemiaTHP-132.2 ± 6.8
Cervical CarcinomaHeLa50.7 ± 3.6
Colon CancerSNU-C435.8 ± 5.8
MelanomaSK-MEL-2870.3 ± 3.3

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Impact on the PI3K/AKT/GSK3β Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) GSK3b GSK3β AKT->GSK3b Phosphorylates (Inhibits) Cyclin_D1_E Cyclin D1/E GSK3b->Cyclin_D1_E Promotes Degradation This compound This compound This compound->AKT Inhibits Phosphorylation This compound->GSK3b Inhibits Phosphorylation CDK2_4 CDK2/4 Cell_Cycle_Progression G1/S Phase Progression CDK2_4->Cell_Cycle_Progression Cyclin_D1_E->Cell_Cycle_Progression

Caption: this compound inhibits the PI3K/AKT/GSK3β pathway, leading to cell cycle arrest.

General Experimental Workflow for this compound Studies

G Start Start Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture Aaptamine_Treatment Treat cells with various concentrations of this compound Cell_Culture->Aaptamine_Treatment Cell_Viability Cell Viability Assay (MTS/MTT) Aaptamine_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Aaptamine_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Aaptamine_Treatment->Cell_Cycle_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Aaptamine_Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating the anticancer effects of this compound in vitro.

Experimental Protocols

Here are detailed protocols for key experiments used to study the effects of this compound on human cancer cell lines.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well (or 10 µL of MTT reagent) and incubate for 1-4 hours at 37°C.[8]

  • If using MTT, add 100 µL of solubilization solution to each well and incubate for a further 15 minutes to dissolve the formazan crystals.[1]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.[3]

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (e.g., 100 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as previously described.

  • Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or store at -20°C).[3]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.[3]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, measuring the fluorescence in the linear scale.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, such as those involved in the PI3K/AKT pathway.

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-GSK3β, anti-phospho-GSK3β, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells on ice using lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cell debris.

  • Collect the supernatant and determine the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

References

Application of Aaptamine in Antibacterial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, has garnered significant attention for its broad spectrum of biological activities, including promising antibacterial properties.[1][2][3] This document provides a comprehensive overview of the application of this compound and its derivatives in antibacterial research, including quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Antibacterial Activity of this compound and its Derivatives

This compound and its synthetic derivatives have demonstrated notable activity against a range of pathogenic bacteria, including multidrug-resistant strains and dormant mycobacteria.[1][3][4][5] The unique chemical structure of this compound serves as a promising scaffold for the development of novel antibacterial agents.[1][2][3][6]

Quantitative Data Summary

The antibacterial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and its key derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusNot specified, but active[7]
ESBL-producing Gram-negative bacteria50[8]
Vibrio harveyiNot specified, but active[7]
Vibrio sp.Not specified, but active[7]
Bacillus subtilis BIOTECH 1679Not specified, but active[7]
Escherichia coliNot specified, but active[7]
Proteus vulgarisNot specified, but active[7]
Streptococcus agalactiaeNot specified, but active[7]
Streptococcus faecalisNot specified, but active[7]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Mycobacterial Strains

CompoundBacterial StrainConditionMIC (µg/mL)Reference
3-(phenethylamino)demethyl(oxy)this compound (5)Mycobacterium bovis BCGAerobic0.75[1]
This compound Derivative (1)Mycobacterium tuberculosis H37Rv-0.5 - 2.0[1]
This compound Derivative (40)Mycobacterium smegmatis (dormancy-induced)Hypoxic6.25[1]
This compound Derivative (41)Mycobacterium smegmatis (dormancy-induced)Hypoxic6.25[1]
This compound Derivative (42)Mycobacterium smegmatis (dormancy-induced)Hypoxic1.5[1]
This compound Derivative (44)Mycobacterium smegmatis (dormancy-induced)Hypoxic1.5[1]
This compound Derivative (41)Mycobacterium smegmatisAerobic6.25[1]
This compound Derivative (42)Mycobacterium smegmatisAerobic1.25[1]
This compound Derivative (43)Mycobacterium smegmatisAerobic6.25[1]
2-methoxy-3-oxothis compound (1)Mycobacterium smegmatisAerobic & Hypoxic6.25[4]
This compound Derivative (2)Mycobacterium smegmatisHypoxic1.5 - 6.25[4]
This compound Derivative (5)Mycobacterium smegmatisHypoxic1.5 - 6.25[4]
This compound Derivative (6)Mycobacterium smegmatisHypoxic1.5 - 6.25[4]
This compound Derivative (7)Mycobacterium smegmatisHypoxic1.5 - 6.25[4]
3-(phenethylamino)demethyl(oxy)this compound (1)Mycobacterium bovis BCGAerobic & Hypoxic0.75[5]
3-(phenethylamino)demethyl(oxy)this compound (1)Mycobacterium tuberculosis (drug-resistant strains)-0.5 - 2.0[5]

Table 3: Minimum Inhibitory Concentration (MIC) of Demethyloxythis compound Derivatives Against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
C-3 alkylamino-substituted derivativesSuperior to vancomycin[6]
Medium-chain alkyl derivatives (e.g., A22)Potent activity[6]

Experimental Protocols

The following protocols are generalized methodologies based on standard practices in antibacterial research and the information available on this compound studies.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • This compound or its derivatives

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Resazurin sodium salt (optional, for viability staining)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed. b. (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol for Antibacterial Susceptibility Testing by Disc Diffusion Method

This method is used to qualitatively assess the susceptibility of a bacterial strain to a particular antibacterial agent.

Materials:

  • This compound or its derivatives

  • Bacterial strains of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of this compound Discs: a. Impregnate sterile filter paper discs with a known concentration of this compound or its derivative. b. Allow the solvent to evaporate completely. c. Aseptically place the impregnated discs onto the surface of the inoculated MHA plate. d. Gently press the discs to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. b. The size of the inhibition zone is indicative of the antibacterial activity.

Visualizations

Proposed Antibacterial Mechanism of Action of this compound

While the exact antibacterial mechanism of this compound is not fully elucidated, some studies suggest the inhibition of the proteasome as a potential target.[9][10] This pathway diagram illustrates a hypothetical mechanism.

G Proposed Antibacterial Mechanism of this compound This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation Mediates Accumulation Accumulation of Damaged/Misfolded Proteins Proteasome->Accumulation Inhibition leads to UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->Proteasome Targeted for degradation CellularStress Cellular Stress Accumulation->CellularStress CellDeath Bacterial Cell Death CellularStress->CellDeath

Caption: Proposed mechanism of this compound's antibacterial action via proteasome inhibition.

Experimental Workflow for Antibacterial Screening of this compound Derivatives

This diagram outlines a typical workflow for screening a library of this compound derivatives for antibacterial activity.

G Workflow for Antibacterial Screening cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Follow-up CompoundLibrary This compound Derivative Library Synthesis StockSolutions Preparation of Stock Solutions CompoundLibrary->StockSolutions PrimaryScreen Primary Screening (e.g., Disc Diffusion) StockSolutions->PrimaryScreen MIC_Assay MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Assay Active Compounds DataAnalysis Data Analysis (MIC Values) MIC_Assay->DataAnalysis HitSelection Hit Compound Selection DataAnalysis->HitSelection SAR_Studies Structure-Activity Relationship (SAR) Studies HitSelection->SAR_Studies MechanismStudies Mechanism of Action Studies HitSelection->MechanismStudies

Caption: A typical experimental workflow for antibacterial screening of this compound derivatives.

Structure-Activity Relationship (SAR) of this compound Derivatives

This diagram illustrates how modifications to the this compound core structure can influence its antibacterial activity, based on available data.

Caption: Structure-activity relationship (SAR) of this compound derivatives in antibacterial research.

References

Aaptamine: A Versatile Tool for Interrogating G-Protein Coupled Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine, a marine alkaloid isolated from sponges of the genus Aaptos, has emerged as a valuable pharmacological tool for studying the function and regulation of G-protein coupled receptors (GPCRs). Its diverse and potent activities across multiple GPCR subtypes make it an excellent probe for dissecting complex signaling pathways and for identifying novel therapeutic targets. These application notes provide a comprehensive overview of this compound's GPCR pharmacology, along with detailed protocols for its use in key experimental assays.

This compound exhibits a range of activities, including antagonism at adrenergic and dopamine receptors, and agonist or positive allosteric modulation at chemokine receptors.[1][2][3][4] This multifaceted pharmacological profile allows researchers to investigate various aspects of GPCR signaling, from ligand binding and G-protein activation to β-arrestin recruitment and downstream effector modulation.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following tables summarize the reported quantitative data on this compound's activity at various GPCRs, providing a clear comparison of its potency and efficacy.

Table 1: Antagonistic Activity of this compound at Adrenergic and Dopamine Receptors

Receptor SubtypeAssay TypeParameterValue (µM)Reference
α2C-Adrenoceptor (ADRA2C)β-arrestin recruitmentIC5011.9[3][4]
β2-Adrenoceptor (ADRB2)β-arrestin recruitmentIC500.20[3][4]
Dopamine D4 Receptor (DRD4)β-arrestin recruitmentIC506.9[3][4]

Table 2: Agonist and Potentiator Activity of this compound at Chemokine Receptors

Receptor SubtypeActivity TypeAssay TypeParameterValue (µM)Reference
C-X-C Motif Chemokine Receptor 7 (CXCR7)Agonistβ-arrestin recruitmentEC506.2[2][3][4]
C-C Motif Chemokine Receptor 1 (CCR1)Agonistβ-arrestin recruitmentEC5011.8[2][3][4]
C-X-C Motif Chemokine Receptor 3 (CXCR3)Potentiator of agonist activityβ-arrestin recruitmentEC5031.8[2][3][4]
C-C Motif Chemokine Receptor 3 (CCR3)Potentiator of agonist activityβ-arrestin recruitmentEC5016.2[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a pharmacological tool.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay is crucial for determining both agonist and antagonist activity of this compound at specific GPCRs by measuring the recruitment of β-arrestin to the activated receptor.[5]

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection prep_cells Seed PathHunter® cells expressing GPCR of interest incubate_overnight Incubate overnight prep_cells->incubate_overnight add_this compound Add serial dilutions of this compound (Antagonist mode) incubate_overnight->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_agonist Add EC80 concentration of reference agonist pre_incubate->add_agonist incubate Incubate add_agonist->incubate add_detection_reagent Add PathHunter® detection reagents incubate->add_detection_reagent incubate_detection Incubate add_detection_reagent->incubate_detection read_luminescence Read chemiluminescent signal incubate_detection->read_luminescence

Caption: Workflow for a β-arrestin recruitment assay in antagonist mode.

Materials:

  • PathHunter® cell line expressing the GPCR of interest (DiscoverX)[5]

  • Cell plating reagent (DiscoverX)[6]

  • This compound

  • Reference agonist for the GPCR of interest

  • PathHunter® Detection Reagents (DiscoverX)[6]

  • White, opaque 384-well microplates[6]

  • Chemiluminescent plate reader

Protocol:

  • Cell Plating:

    • Culture PathHunter® cells according to the manufacturer's instructions.

    • On the day before the assay, harvest and resuspend cells in the appropriate cell plating reagent to the recommended density.[6]

    • Dispense the cell suspension into a 384-well white, opaque microplate.[6]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[6]

  • Compound Preparation and Addition (Antagonist Mode):

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

    • For antagonist determination, pre-incubate the cells with this compound before adding the agonist.[5]

    • Add the diluted this compound to the cell plate and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Addition:

    • Prepare the reference agonist at a concentration that elicits ~80% of its maximal response (EC80).

    • Add the agonist to the wells already containing this compound and cells.

    • Incubate for 90-180 minutes at 37°C.[5]

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the PathHunter® detection reagents according to the manufacturer's protocol.[6]

    • Incubate at room temperature for 60 minutes.[6]

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific GPCR by measuring its ability to displace a radiolabeled ligand.[7][8]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection prep_membranes Prepare cell membranes expressing GPCR prep_ligands Prepare radioligand and this compound dilutions mix_reagents Incubate membranes, radioligand, and this compound prep_ligands->mix_reagents reach_equilibrium Allow to reach equilibrium mix_reagents->reach_equilibrium filter_wash Separate bound from free ligand via filtration reach_equilibrium->filter_wash count_radioactivity Quantify bound radioactivity filter_wash->count_radioactivity

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[9]

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter

  • Scintillation fluid

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the target GPCR in an ice-cold lysis buffer.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a serial dilution of this compound, the radioligand (at a concentration near its Kd), and the membrane preparation.[9]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled competitor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of this compound to modulate the intracellular levels of the second messenger cAMP, which is a hallmark of Gs- and Gi-coupled GPCR activation.[10][11]

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 cAMP Detection seed_cells Seed cells expressing GPCR add_this compound Add this compound (agonist or antagonist) seed_cells->add_this compound add_agonist Add reference agonist (for antagonist mode) add_this compound->add_agonist incubate Incubate add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells detect_cAMP Detect cAMP (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP read_signal Read signal (fluorescence or luminescence) detect_cAMP->read_signal

Caption: Workflow for a cAMP functional assay.

Materials:

  • Cells expressing the Gs- or Gi-coupled GPCR of interest

  • This compound

  • Reference agonist/antagonist

  • cAMP detection kit (e.g., HTRF, AlphaScreen, GloSensor™)[2][10][12]

  • Cell culture medium

  • Assay plate (format depends on the detection kit)

  • Plate reader capable of detecting the kit's signal

Protocol:

  • Cell Preparation:

    • Seed cells expressing the target GPCR into the appropriate assay plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration (e.g., EC50) of a reference agonist.

  • Incubation:

    • Incubate the plate for a specified time at 37°C to allow for cAMP production or inhibition.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions. These kits typically employ competitive immunoassay principles.[10][11]

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of this compound to determine the EC50 value.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Functional Assay

This assay is suitable for studying GPCRs that couple to Gq proteins, leading to an increase in intracellular calcium levels.[13][14][15]

Workflow Diagram:

G cluster_0 Cell Preparation & Dye Loading cluster_1 Compound Addition & Measurement seed_cells Seed cells expressing Gq-coupled GPCR load_dye Load cells with a calcium-sensitive dye seed_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_response Measure fluorescence change over time add_this compound->measure_response

Caption: Workflow for a calcium mobilization functional assay.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[13][14]

  • This compound

  • Reference agonist/antagonist

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)[15]

Protocol:

  • Cell Plating and Dye Loading:

    • Seed cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

    • On the day of the assay, load the cells with a calcium-sensitive dye according to the dye manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[14]

    • Wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Use the instrument's liquid handler to add serial dilutions of this compound (for agonist testing) or a fixed concentration of a reference agonist after pre-incubation with this compound (for antagonist testing).

    • Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonist activity, plot the peak fluorescence response against the log concentration of this compound to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist-induced response against the log concentration of this compound to determine the IC50.

Signaling Pathways Modulated by this compound

This compound's interaction with various GPCRs initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's mechanism of action.

Adrenoceptor and Dopamine Receptor Antagonism

As an antagonist of α- and β-adrenoceptors and dopamine D4 receptors, this compound blocks the canonical signaling pathways initiated by their endogenous ligands (e.g., norepinephrine, epinephrine, dopamine).

Signaling Pathway Diagram:

G cluster_0 This compound Antagonism cluster_1 G-Protein Signaling This compound This compound GPCR Adrenoceptor / Dopamine Receptor This compound->GPCR Blocks G_protein G-protein (Gs/Gi/Gq) GPCR->G_protein Inhibited Effector Effector (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Caption: this compound's antagonistic action on adrenoceptors and dopamine receptors.

By blocking these receptors, this compound can inhibit downstream signaling events such as the modulation of adenylyl cyclase activity (and thus cAMP levels) by Gs- and Gi-coupled receptors, or the activation of phospholipase C (PLC) by Gq-coupled receptors, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16][17]

Chemokine Receptor Agonism and Potentiation

This compound acts as an agonist at CXCR7 and CCR1, and as a potentiator of agonist activity at CXCR3 and CCR3.[2][3][4] This suggests that this compound can directly activate these receptors or enhance the signaling of their endogenous chemokine ligands.

Signaling Pathway Diagram:

G cluster_0 This compound Agonism/Potentiation cluster_1 Downstream Signaling This compound This compound Chemokine_Receptor Chemokine Receptor (e.g., CXCR7, CCR1) This compound->Chemokine_Receptor Activates/Potentiates G_protein G-protein Chemokine_Receptor->G_protein Beta_Arrestin β-Arrestin Chemokine_Receptor->Beta_Arrestin MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_protein->PI3K_Akt_Pathway Beta_Arrestin->MAPK_Pathway Cellular_Response Cellular Response (e.g., Migration, Proliferation) MAPK_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response

Caption: this compound's agonist/potentiator activity at chemokine receptors.

Activation of chemokine receptors can lead to the engagement of various signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell migration, proliferation, and survival.[1] this compound's activity at these receptors makes it a useful tool for studying these processes.

Conclusion

This compound's diverse pharmacological profile at multiple GPCR families provides a powerful tool for researchers in pharmacology and drug discovery. The detailed protocols and summarized data presented in these application notes are intended to facilitate the use of this compound to explore GPCR function, validate new drug targets, and dissect the complex signaling networks that govern cellular responses. The ability of this compound to act as both an antagonist and an agonist at different GPCRs underscores its utility as a versatile molecular probe for advancing our understanding of GPCR biology.

References

Application Notes and Protocols: Aaptamine in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aaptamine is a marine alkaloid first isolated from the sponge Aaptos aaptos.[1][2] Its unique benzo[de][1][3]naphthyridine structure has garnered significant attention as a promising scaffold for the development of novel therapeutic agents. This compound and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, antiviral, and neuroprotective effects.[1][4][5] This document provides an overview of its therapeutic applications, quantitative data on its efficacy, detailed experimental protocols, and diagrams of its key signaling pathways.

Pharmacological Activities and Mechanisms of Action

This compound's diverse pharmacological profile stems from its ability to interact with multiple cellular targets and signaling pathways.

  • Anticancer Activity: this compound demonstrates potent anticancer activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[1][4] Its mechanisms include the inhibition of the PI3K/Akt/GSK3β signaling pathway, the regulation of cell cycle proteins CDK2/4 and Cyclin D1/E, and the suppression of the MAPK/AP-1 pathway.[1][3][6] It has also been shown to function as a proteasome inhibitor and to activate the tumor suppressor p21 in a p53-independent manner.[4][7][8]

  • Neuroprotective Effects: this compound has been identified as a promising agent for Alzheimer's disease (AD). It acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[9][10][11]

  • G-Protein Coupled Receptor (GPCR) Modulation: this compound interacts with several GPCRs, which are major targets in drug discovery. It acts as an antagonist for α- and β-adrenergic receptors (ADRA2C, ADRB2) and the dopamine D4 receptor (DRD4).[1][7] Furthermore, it shows agonist or potentiating activity on chemokine receptors like CXCR7, CCR1, CXCR3, and CCR3, which are involved in inflammation and immune responses.[1][7]

  • Antioxidant and Anti-inflammatory Effects: this compound exhibits significant antioxidant properties by scavenging free radicals and suppressing reactive oxygen species (ROS).[1] This activity contributes to the deactivation of the MAPK and AP-1 signaling pathways, which are involved in inflammatory responses.[1] It can also decrease the levels of pro-inflammatory cytokines.[1]

  • Antimicrobial and Antiviral Activities: this compound and its derivatives have shown notable activity against pathogenic bacteria, including dormant and active mycobacteria.[1] They also exhibit antiviral properties, with some derivatives showing inhibitory activity against HIV-1.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its derivatives against various cell lines and molecular targets.

Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values)

CompoundCell LineCancer TypeIC50 ValueReference
This compound A549Non-Small Cell Lung Carcinoma13.91 µg/mL[1]
H1299Non-Small Cell Lung Carcinoma10.47 µg/mL[1]
HeLaCervical Carcinoma15 µg/mL[4]
NT2Embryonal Carcinoma50 µM[1]
THP-1Monocytic Leukemia161.3 µM[8]
CEM-SST-lymphoblastic Leukemia15.03 µg/mL[1]
Demethyl(oxy)this compound SK-LU-1Lung Carcinoma9.2 µM[1]
MCF-7Breast Carcinoma7.8 µM[1]
HepG2Hepatocellular Carcinoma8.4 µM[1]
SK-Mel-2Melanoma7.7 µM[1]
MDA-MB-231Breast Cancer9.1 µM[8]
Isothis compound T-47DBreast CancerSignificant cytotoxicity[1]
MDA-MB-231Breast Cancer10.6 µM[8]
Compound 70 (this compound Derivative) SNK-6Extranodal NK/T-cell Lymphoma0.6 µM[1]

Table 2: Enzyme and Receptor Modulation by this compound (IC50/EC50 values)

TargetActivityIC50 / EC50 ValueReference
Acetylcholinesterase (AChE) InhibitionIC50: 16.0 µM[9]
Butyrylcholinesterase (BuChE) InhibitionIC50: 4.6 µM[9]
Proteasome (20S) InhibitionIC50: 19 µM[7]
ADRA2C (α-adrenoreceptor) AntagonistIC50: 11.9 µM[1][7]
ADRB2 (β-adrenoreceptor) AntagonistIC50: 0.20 µM[1][7]
DRD4 (Dopamine receptor) AntagonistIC50: 6.9 µM[1][7]
CXCR7 (Chemokine receptor) AgonistEC50: 6.2 µM[1][7]
CCR1 (Chemokine receptor) AgonistEC50: 11.8 µM[1][7]
OPRD1 (δ-opioid receptor) AgonistEC50: 5.1 µM[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key mechanisms of action and experimental workflows for studying this compound.

G This compound This compound pAKT p-Akt (Active) This compound->pAKT inhibits PI3K PI3K AKT Akt PI3K->AKT activates AKT->pAKT GSK3b GSK3β pGSK3b p-GSK3β (Inactive) pAKT->pGSK3b phosphorylates Proliferation Cell Proliferation & Survival GSK3b->Proliferation suppresses pGSK3b->Proliferation leads to

Caption: this compound inhibits the PI3K/Akt/GSK3β signaling pathway.

G UVB_ROS UVB / ROS MAPK MAPKs UVB_ROS->MAPK activates This compound This compound This compound->UVB_ROS scavenges This compound->MAPK inhibits AP1 AP-1 MAPK->AP1 activates Inflammation Pro-inflammatory Cytokines AP1->Inflammation G cluster_antagonist Antagonist Activity cluster_agonist Agonist Activity ADRB2 ADRB2 DRD4 DRD4 ADRA2C ADRA2C CXCR7 CXCR7 CCR1 CCR1 This compound This compound This compound->ADRB2 inhibits This compound->DRD4 inhibits This compound->ADRA2C inhibits This compound->CXCR7 activates This compound->CCR1 activates G start Seed Cells treat Treat with this compound (24-72h) start->treat add_mts Add MTS/MTT Reagent treat->add_mts incubate Incubate (1-4h) add_mts->incubate read Measure Absorbance incubate->read

References

Troubleshooting & Optimization

Technical Support Center: Aaptamine Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Aaptamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding total synthesis route for this compound?

A1: A notable efficient route was reported by Yuan Gao and colleagues in 2019, affording this compound in approximately 20% overall yield over seven steps from commercially available 6,7-dimethoxyisoquinoline.[1][2] Key transformations in this synthesis include a palladium-catalyzed reductive cyclization to form the core structure and a hydrogen-bond-mediated oxidative alkylamination.[1][2]

Q2: My palladium-catalyzed reductive cyclization step is giving a low yield. What are the common causes?

A2: Low yields in this key step can often be attributed to several factors. These include the quality of the palladium catalyst, the choice of reductant, and the reaction conditions. Optimization of the catalyst, ligand, and reductant is crucial. The 2019 synthesis by Gao et al. identified Mo(CO)₆ as an effective reductant in combination with a palladium catalyst and a phenanthroline ligand, which significantly improved the yield of this step.[2]

Q3: I am observing the formation of side products during the synthesis. What are the likely impurities?

A3: Side products can arise from incomplete reactions or competing reaction pathways. In the context of the Pictet-Spengler reaction, a common approach for constructing the isoquinoline core, the formation of regioisomers is a potential issue depending on the substitution pattern of the starting materials. Careful control of reaction conditions, such as temperature and the choice of acid catalyst, can help to minimize the formation of these impurities.

Q4: How can I improve the overall yield of my this compound synthesis?

A4: Improving the overall yield requires a step-by-step optimization of the entire synthetic sequence. This includes ensuring the purity of starting materials and reagents, careful control of reaction conditions (temperature, concentration, reaction time), and efficient purification of intermediates at each stage. For multi-step syntheses, even small improvements in the yield of each step can have a significant impact on the overall yield.

Troubleshooting Guides

Palladium-Catalyzed Reductive Cyclization of Nitro-alkene

This crucial step forms the tricyclic core of this compound. Below are common issues and recommended solutions.

Problem Potential Cause Troubleshooting & Optimization
Low to no product formation - Inactive catalyst- Inefficient reductant- Suboptimal reaction temperature- Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(CH₃CN)₂Cl₂).- Ensure the reductant, such as Mo(CO)₆, is of high purity.[2]- Optimize the reaction temperature. Some reductive cyclizations require elevated temperatures to proceed efficiently.
Formation of multiple products - Presence of impurities in the starting material- Competing side reactions- Purify the nitro-alkene precursor carefully before the cyclization step.- The use of a specific ligand, like phenanthroline, can improve the selectivity of the reaction.[2]
Reaction does not go to completion - Insufficient catalyst loading- Short reaction time- Increase the catalyst loading in small increments.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Pictet-Spengler Reaction for Isoquinoline Core Synthesis

For syntheses that employ the Pictet-Spengler reaction to construct the isoquinoline core, the following troubleshooting advice may be useful.

Problem Potential Cause Troubleshooting & Optimization
Low Yield - Insufficiently acidic conditions- Steric hindrance from bulky substituents- Low nucleophilicity of the aromatic ring- Use a stronger acid catalyst or increase its concentration.- If possible, consider alternative starting materials with less steric hindrance.- Electron-donating groups on the aromatic ring increase its nucleophilicity and can improve the yield.
Formation of undesired regioisomers - Competing cyclization at different positions on the aromatic ring- The choice of acid catalyst and solvent can influence regioselectivity. Experiment with different conditions to favor the desired isomer.
Decomposition of starting material - Harsh reaction conditions (e.g., high temperature, strong acid)- Attempt the reaction under milder conditions, such as lower temperatures or with a weaker acid catalyst.

Data Presentation

Table 1: Comparison of Selected this compound Total Synthesis Routes

Author(s) (Year) Key Strategy Number of Steps Overall Yield (%)
Gao, Y. et al. (2019)Palladium-catalyzed reductive cyclization7~20
Andrew & Raphael (1987)Not specified in provided contextNot specifiedNot specified
Hibino, S. et al. (1988)Thermal cyclization of 1-azahexatriene systemsNot specifiedNot specified

Experimental Protocols

Key Step: Palladium-Catalyzed Reductive Cyclization (Gao, Y. et al., 2019)

The following is a representative protocol based on the publication by Gao et al. and may require optimization for specific laboratory conditions.

Materials:

  • Nitro-alkene precursor

  • Pd(CH₃CN)₂Cl₂ (Palladium catalyst)

  • Phenanthroline (Ligand)

  • Mo(CO)₆ (Reductant)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nitro-alkene precursor.

  • Add the anhydrous solvent, followed by the palladium catalyst and the phenanthroline ligand.

  • Stir the mixture at room temperature for a short period to allow for complex formation.

  • Add the Mo(CO)₆ reductant to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Mandatory Visualization

This compound Synthesis Workflow (Gao et al., 2019)

G Experimental Workflow: this compound Total Synthesis (Gao et al., 2019) cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product start 6,7-dimethoxyisoquinoline step1 Coupling with Trioxane & Hydrolysis (Yield: 66% over 2 steps) start->step1 Reagents: Trioxane, (nBu4N)2S2O8, BF3 aldehyde Aldehyde Intermediate step1->aldehyde step2 Henry Reaction & Elimination nitroalkene Nitro-alkene Intermediate step2->nitroalkene step3 Palladium-Catalyzed Reductive Cyclization (Yield: 18% optimized) aaptamine_core This compound Core step3->aaptamine_core step4 Oxidation demethyloxythis compound Demethyloxythis compound step4->demethyloxythis compound step5 Hydrogen-bond-mediated Oxidative Alkylamination end This compound step5->end aldehyde->step2 Reagents: Nitromethane, Base nitroalkene->step3 Catalyst: Pd(CH3CN)2Cl2 Ligand: Phenanthroline Reductant: Mo(CO)6 aaptamine_core->step4 Oxidant demethyloxythis compound->step5 Amine, Air (O2)

Caption: A flowchart illustrating the key stages of the 2019 total synthesis of this compound by Gao et al.

This compound's Inhibition of the PI3K/AKT/GSK3β Signaling Pathway

G This compound's Effect on the PI3K/AKT/GSK3β Signaling Pathway cluster_pathway Signaling Cascade cluster_inhibitor Inhibitor PI3K PI3K AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits CellCycle Cell Cycle Progression (CDK2/4, Cyclin D1/E) GSK3b->CellCycle regulates Proliferation Cell Proliferation & Survival CellCycle->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->AKT inhibits

Caption: The inhibitory effect of this compound on the PI3K/AKT/GSK3β signaling pathway, a key mechanism in its anticancer activity.[3][4]

References

Technical Support Center: Overcoming Challenges in Aaptamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Aaptamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial extraction method for this compound from marine sponges?

A1: The most frequently reported method for extracting this compound from marine sponges, such as those from the Aaptos genus, is maceration with methanol (MeOH) or ethanol (EtOH) at room temperature. This is followed by filtration and concentration of the extract under reduced pressure. The crude extract is then typically partitioned between ethyl acetate and water, with the this compound concentrating in the organic layer.

Q2: I have a low yield of this compound after the initial extraction. What are the possible causes and solutions?

A2: Low extraction yield can be due to several factors:

  • Incomplete Extraction: The sponge material may not have been sufficiently macerated or extracted. Ensure the sponge is finely chopped or ground and perform multiple rounds of extraction with fresh solvent until the solvent remains colorless.

  • Solvent Polarity: While methanol is effective, the polarity might not be optimal for all congeners. A mixture of dichloromethane (DCM) and methanol can sometimes improve the extraction efficiency for a broader range of this compound-related compounds.

  • Degradation: this compound may be susceptible to degradation under certain conditions. It is advisable to perform the extraction at room temperature and avoid prolonged exposure to direct light and high temperatures during solvent evaporation.

Q3: What are the recommended chromatographic techniques for this compound purification?

A3: Both normal-phase and reverse-phase chromatography are successfully employed for this compound purification.

  • Normal-Phase Chromatography: Silica gel is commonly used as the stationary phase. A typical mobile phase is a gradient of chloroform (CHCl₃) and methanol (MeOH), with a common starting ratio of 8:2 (CHCl₃:MeOH).[1]

  • Reverse-Phase Chromatography (HPLC): C18 columns are frequently used for the final purification steps and for analyzing purity. A common mobile phase for analytical HPLC is a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.3%).[2][3]

Q4: I am having difficulty separating this compound from its isomer, Isothis compound. What strategies can I use?

A4: The separation of this compound and Isothis compound is a known challenge due to their structural similarity. Here are some strategies:

  • Optimize Normal-Phase Chromatography: Careful optimization of the solvent gradient in your silica gel column is crucial. A shallow gradient of methanol in dichloromethane or chloroform can improve resolution.

  • Reverse-Phase HPLC: High-performance liquid chromatography on a C18 column often provides better resolution for these isomers. Experiment with different gradients of acetonitrile in water with 0.1% TFA.

  • Recrystallization: Fractional recrystallization can be an effective final step. A commonly used solvent system is a mixture of methanol and acetone.[1]

Q5: My this compound appears to be degrading during purification. How can I minimize this?

A5: While specific stability data for this compound is limited, related alkaloids can be sensitive to pH, light, and temperature.[4]

  • pH: Maintain a neutral or slightly acidic pH during extraction and chromatography. Basic conditions may promote degradation.

  • Light: Protect your samples from direct light by using amber glassware or covering your flasks and columns with aluminum foil.

  • Temperature: Avoid excessive heat. Perform extractions at room temperature and use a rotary evaporator at a moderate temperature (e.g., <40°C) for solvent removal. Store purified this compound at low temperatures (-20°C or below) in a dark, dry environment.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution
Co-elution with other compounds Analyze fractions by TLC or HPLC to check for co-eluting impurities. If present, re-chromatograph the mixed fractions using a shallower solvent gradient or a different chromatographic technique (e.g., switch from normal-phase to reverse-phase).
Irreversible adsorption to the stationary phase For normal-phase chromatography, deactivating the silica gel with a small percentage of a base like triethylamine in the mobile phase can sometimes prevent irreversible binding of basic alkaloids. However, this may affect the separation.
Compound degradation on the column If this compound is degrading on the silica gel, consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography.
Sample overload Overloading the column can lead to poor separation and apparent yield loss in pure fractions. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Problem 2: Poor Purity After Column Chromatography
Possible Cause Solution
Inadequate separation The chosen solvent system may not be optimal. Use TLC to screen for a solvent system that provides better separation (Rf values between 0.2 and 0.5 for the target compound and good separation from impurities).[5] For normal-phase, consider adding a small amount of a third solvent (e.g., a few drops of acetic acid or ammonia) to improve peak shape and resolution.
Column channeling Poorly packed columns can lead to uneven solvent flow and co-elution. Ensure the column is packed uniformly and the top of the stationary phase is level.
Presence of closely related derivatives This compound is often isolated along with derivatives like demethylthis compound.[2] A single chromatographic step may not be sufficient. Consider a multi-step purification involving both normal-phase and reverse-phase chromatography.
Contamination from glassware or solvents Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.
Problem 3: Difficulty with Recrystallization
Possible Cause Solution
No crystal formation The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.[6]
Oiling out The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly.
Impure crystals If the crystals are not pure, the initial material may have been too impure for a single recrystallization. Perform another recrystallization step or further purify the material by chromatography before recrystallizing.
Low recovery A significant amount of the compound may remain in the mother liquor. Cool the solution in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals.

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Purification

Method Stationary Phase Typical Mobile Phase Reported Yield (from sponge wet weight) Purity Assessment Reference
Normal-Phase Column ChromatographySilica GelChloroform:Methanol (8:2)This compound: ~0.05%TLC, Melting Point[1]
Reverse-Phase HPLCC18Acetonitrile/Water with 0.1% TFANot reported for initial isolationHPLC-UV[3]

Table 2: TLC Solvent Systems for this compound Analysis

Solvent System Ratio Stationary Phase Application Reference
Dichloromethane:Methanol7:3Silica GelMonitoring fractions from normal-phase chromatography
Chloroform:Methanol:Ammonium Hydroxide80:20:2Silica GelAnalysis of basic alkaloids[7]
Aqueous Methanol with 0.3% TFA60% MeOHODS (Reverse-Phase)Analysis of this compound and its derivatives[2]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Extraction:

    • Collect fresh marine sponge of the Aaptos genus.

    • Chop the sponge into small pieces and macerate in methanol at room temperature for 24 hours.

    • Filter the extract and repeat the maceration with fresh methanol twice.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of ethyl acetate and water (1:1 v/v).

    • Separate the layers in a separatory funnel.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate to dryness.

  • Normal-Phase Column Chromatography:

    • Prepare a silica gel column packed with a slurry of silica in chloroform.

    • Dissolve the ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., CHCl₃:MeOH, 95:5).

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing methanol in chloroform (e.g., from 5% to 20% methanol).

    • Collect fractions and monitor by TLC using a DCM:MeOH (7:3) solvent system.

    • Combine fractions containing this compound.

Protocol 2: Final Purification by Recrystallization
  • Dissolve the this compound-containing fractions in a minimal amount of hot methanol.

  • Slowly add acetone to the solution until it becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation.

  • Collect the bright yellow crystals of this compound by vacuum filtration.[1]

  • Wash the crystals with a small amount of cold methanol:acetone.

  • Dry the crystals under vacuum.

Visualizations

Aaptamine_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification Sponge Marine Sponge (Aaptos sp.) Maceration Maceration in Methanol Sponge->Maceration Concentration1 Concentration Maceration->Concentration1 Partitioning EtOAc/Water Partitioning Concentration1->Partitioning Concentration2 Concentration of Organic Layer Partitioning->Concentration2 Crude_Extract Crude this compound Extract Concentration2->Crude_Extract NP_Chromatography Normal-Phase Chromatography (Silica, CHCl3:MeOH gradient) Crude_Extract->NP_Chromatography TLC_Analysis TLC Analysis of Fractions NP_Chromatography->TLC_Analysis Fraction_Pooling Pooling of this compound Fractions TLC_Analysis->Fraction_Pooling Recrystallization Recrystallization (Methanol/Acetone) Fraction_Pooling->Recrystallization Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Chromatography Q1 Check TLC/HPLC of fractions. Are there co-eluting impurities? Start->Q1 Yes1 Yes Q1->Yes1 Co-elution No1 No Q1->No1 Action1 Re-chromatograph with shallower gradient or different method. Yes1->Action1 Q2 Is the compound known to be unstable on silica? No1->Q2 End Yield Improved Action1->End Yes2 Yes Q2->Yes2 Degradation No2 No Q2->No2 Action2 Use a different stationary phase (e.g., alumina) or switch to reverse-phase chromatography. Yes2->Action2 Q3 Was the column overloaded? No2->Q3 Action2->End Yes3 Yes Q3->Yes3 Overloading Action3 Reduce sample load in the next run. Yes3->Action3 Action3->End

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Enhancing Aaptamine Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aaptamine, a valuable marine alkaloid with significant potential in antioxidant, antibacterial, and anticancer research. This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to overcome challenges related to this compound's low aqueous solubility in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when preparing this compound for in vitro experiments?

A1: The main challenge is this compound's low solubility at physiological pH. This can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of experimental results. One study on the this compound derivative AP-427, which also has low solubility, reported a LogD of 2.56 ± 0.03 and a basic pKa of 3.24 ± 0.12, indicating its lipophilic nature and reduced solubility in neutral pH environments.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[3] It is crucial to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q3: What precautions should I take when using DMSO to dissolve this compound?

A3: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. It is essential to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Pre-warm your media: Ensure your cell culture media or buffer is at 37°C before adding the this compound stock solution.

  • Increase the dilution factor: Prepare a lower concentration stock solution in DMSO to increase the dilution factor when preparing your final working concentration.

  • Rapid mixing: Add the this compound stock solution to the aqueous medium while vortexing or gently swirling to facilitate rapid dispersion.

  • pH adjustment: The pH of your medium can influence this compound's solubility. Ensure your medium is properly buffered.

  • Solubility testing: Before your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Q5: Are there alternative methods to enhance this compound's solubility for in vitro studies?

A5: Yes, several formulation strategies can be employed to improve the aqueous solubility of this compound. These include:

  • Salt Formation: Converting this compound to a salt, such as this compound hydrochloride, can significantly increase its aqueous solubility.[4]

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and stability in aqueous solutions.[1][2]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has very low intrinsic aqueous solubility.Use an organic solvent like DMSO to prepare a concentrated stock solution first. For direct dissolution in aqueous media, consider pH adjustment or the use of co-solvents, though these may impact your experimental system.
Precipitate forms immediately upon diluting DMSO stock in media. The final concentration exceeds this compound's solubility limit in the aqueous medium. "Salting out" effect.Decrease the final concentration of this compound. Increase the final volume of the medium to achieve a higher dilution of the DMSO stock. Add the stock solution dropwise while vigorously stirring the medium.
Cloudiness or precipitate appears in the incubator over time. The compound may be degrading or slowly precipitating out of the solution due to temperature and pH changes in the incubator. Interaction with media components.Perform a stability study of this compound in your specific medium at 37°C to determine its stability over the course of your experiment. Consider using a more robust formulation like liposomes or cyclodextrin complexes.
Inconsistent results between experiments. Inaccurate dosing due to precipitation. Degradation of this compound in the stock solution or final medium.Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any signs of precipitation before use. Store stock solutions properly at -20°C or -80°C and minimize freeze-thaw cycles.

Data Summary

Parameter Value Solvent/Medium Notes
LogD (of AP-427) 2.56 ± 0.03Not specifiedIndicates lipophilicity of an this compound derivative.[1][2]
pKa (basic, of AP-427) 3.24 ± 0.12Not specifiedSuggests this compound may be more soluble at acidic pH.[1][2]
IC50 (CEM-SS cells) 15.03 µg/mLNot specifiedCytotoxicity data for this compound.[5]
IC50 (NSCLC A549 cells) 13.91 µg/mLNot specifiedCytotoxicity data for this compound.[5]
IC50 (NSCLC H1299 cells) 10.47 µg/mLNot specifiedCytotoxicity data for this compound.[5]
Effective Concentration 10 mMNot specifiedInduced G2/M phase cell cycle arrest.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 228.25 g/mol .

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolve: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile amber tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound-Loaded Liposomes (Based on AP-427 Derivative)

This protocol is adapted from a study on the this compound derivative AP-427 and describes the thin-film hydration method for preparing liposomes to enhance aqueous solubility.[1][2]

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Cholesterol)

  • Chloroform and Methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Dry the film under vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe or bath sonicator.

    • For a more defined size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol provides a general guideline for preparing an this compound-cyclodextrin complex using the co-precipitation method to improve its aqueous solubility.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Organic solvent (e.g., ethanol or methanol)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve Cyclodextrin: In a beaker, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. The molar ratio of this compound to cyclodextrin will need to be optimized (commonly starting at 1:1 or 1:2).

  • Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Precipitation: Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation and precipitation.

  • Isolation: Collect the precipitated inclusion complex by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed this compound and cyclodextrin. Dry the complex under vacuum.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).

Visualizations

experimental_workflow_for_aaptamine_solubility cluster_stock_solution DMSO Stock Solution Preparation cluster_working_solution Working Solution Preparation Aaptamine_powder This compound Powder Dissolve Dissolve & Vortex Aaptamine_powder->Dissolve DMSO DMSO DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Dilute Dilute & Mix Stock_Solution->Dilute Culture_Media Cell Culture Media (Pre-warmed to 37°C) Culture_Media->Dilute Working_Solution Final Working Solution (<0.5% DMSO) Dilute->Working_Solution

Caption: Workflow for preparing this compound solutions for in vitro assays.

solubility_troubleshooting_logic Start This compound Precipitation in Cell Culture? Check_Concentration Is final concentration too high? Start->Check_Concentration Yes Check_DMSO Is final DMSO% > 0.5%? Check_Concentration->Check_DMSO No Reduce_Conc Reduce Concentration Check_Concentration->Reduce_Conc Yes Check_Mixing Was mixing adequate? Check_DMSO->Check_Mixing No Reduce_DMSO Lower DMSO % Check_DMSO->Reduce_DMSO Yes Check_Temp Was media pre-warmed? Check_Mixing->Check_Temp No Improve_Mixing Improve Mixing Technique Check_Mixing->Improve_Mixing Yes Use_Formulation Consider Solubility Enhancement Methods Check_Temp->Use_Formulation No Prewarm_Media Pre-warm Media to 37°C Check_Temp->Prewarm_Media Yes Liposomes Liposomes Use_Formulation->Liposomes e.g. Cyclodextrins Cyclodextrins Use_Formulation->Cyclodextrins e.g.

Caption: Troubleshooting logic for this compound precipitation issues.

liposome_preparation_workflow Start This compound & Lipids in Organic Solvent Evaporation Rotary Evaporation Start->Evaporation Lipid_Film Thin Lipid Film Evaporation->Lipid_Film Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Size_Reduction Sonication / Extrusion MLV->Size_Reduction Final_Liposomes This compound-Loaded Unilamellar Vesicles Size_Reduction->Final_Liposomes

Caption: Workflow for preparing this compound-loaded liposomes.

cyclodextrin_complexation_workflow cluster_solutions Solution Preparation Aaptamine_sol This compound in Organic Solvent Mix Mix Solutions & Stir (e.g., 24-48h) Aaptamine_sol->Mix CD_sol Cyclodextrin in Aqueous Solution CD_sol->Mix Precipitate Collect Precipitate (Filtration) Mix->Precipitate Wash_Dry Wash & Dry Under Vacuum Precipitate->Wash_Dry Final_Complex This compound-Cyclodextrin Inclusion Complex Wash_Dry->Final_Complex

Caption: General workflow for this compound-cyclodextrin complexation.

References

Technical Support Center: Optimizing Aaptamine Dosage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Aaptamine in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on effective concentrations in various cell lines.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitate forms in the culture medium after adding this compound. This compound has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may be too low, or the this compound concentration may be too high.Prepare a higher concentration stock solution of this compound in an appropriate solvent like DMSO. When diluting the stock in your culture medium, ensure the final solvent concentration remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Perform a serial dilution to determine the highest soluble concentration of this compound in your specific medium.
High levels of cell death observed even at low this compound concentrations. The cell line may be particularly sensitive to this compound. The solvent (e.g., DMSO) concentration may be too high, causing toxicity.Perform a dose-response experiment starting with very low concentrations of this compound to determine the optimal range for your cell line. Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) to assess solvent toxicity. Ensure the final DMSO concentration does not exceed 0.1%–0.5%.[1][2]
Inconsistent or not reproducible results between experiments. The this compound stock solution may not be stable, or the compound may degrade in the culture medium over the course of the experiment. Variations in cell density at the time of treatment can also lead to inconsistent results.Prepare fresh this compound stock solutions regularly and store them as aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[3] For long-term experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours. Ensure consistent cell seeding density across all experiments.
No observable effect of this compound on the cells. The concentration of this compound may be too low. The cell line may be resistant to this compound's effects. The this compound may have degraded.Consult the provided IC50 values for similar cell lines to guide your concentration range. Perform a wide-range dose-response experiment to determine the effective concentration for your specific cell line. Use a positive control known to induce the expected effect in your cell line to ensure the assay is working correctly. Use freshly prepared this compound solutions.
Slow cell growth in all wells, including controls. This is likely a general cell culture issue rather than a specific problem with this compound. Potential causes include poor quality reagents, contamination (e.g., mycoplasma), or suboptimal incubator conditions.Ensure all media, sera, and supplements are of high quality and not expired. Regularly test your cell lines for mycoplasma contamination. Verify that the incubator's temperature, CO2, and humidity levels are optimal for your cell line.[4][5]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a marine alkaloid that exhibits a range of biological activities, including anticancer effects.[6][7] Its primary mechanisms of action in cancer cells involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][8][9] this compound has been shown to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways, and to induce the expression of the cell cycle inhibitor p21 in a p53-independent manner.[3][6][7][9][10]

2. How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO).[1] A common stock solution concentration is 10-20 mM. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1][2]

3. How stable is this compound in solution and in cell culture?

This compound stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.[3] While specific data on its stability in cell culture media at 37°C is limited, it is good practice to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution. For experiments lasting longer than 48 hours, consider replenishing the medium with freshly prepared this compound.

4. What are typical effective concentrations of this compound?

The effective concentration of this compound varies significantly depending on the cell line. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Below is a table summarizing reported half-maximal inhibitory concentrations (IC50) for various cell lines.

Data Presentation

Table 1: Effective Concentrations (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)Reference
A549Non-Small Cell Lung Carcinoma~61.213.91[7]
H1299Non-Small Cell Lung Carcinoma~46.110.47[7]
HCT116Colon Cancer~50-[11]
HeLaCervical Carcinoma~6615[3][11]
K562Chronic Myeloid Leukemia10-[12]
MG63Osteosarcoma--[9]
NT2Embryonal Carcinoma50-[7]
DLD-1Colorectal Cancer-9.597[13]
THP-1Monocytic Leukemia161.3-
SNU-C4Colon Cancer267-
SK-MEL-28Melanoma156.5-
MDA-MB-231Breast Cancer147.2-

Note: The molecular weight of this compound is approximately 227.26 g/mol . Conversions between µM and µg/mL are approximate.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[1][5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][13]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[4][5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of PI3K/Akt Signaling

This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as desired.

  • Lyse the cells with lysis buffer and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) C Treat Cells with Serial Dilutions of this compound A->C B Seed Cells in Culture Plates B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Western Blot (e.g., PI3K/Akt pathway) C->F G Determine IC50 D->G H Quantify Apoptosis E->H I Analyze Protein Expression F->I

Caption: A typical experimental workflow for optimizing this compound dosage.

Aaptamine_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Cell_Effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 or G2/M) This compound->CellCycleArrest Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b GSK3b->CellCycleArrest MAPK->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Aaptamine Technical Support Center: Troubleshooting Inconsistent Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aaptamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with the marine alkaloid this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting inconsistent cytotoxic effects of this compound in your experiments.

Q1: Why am I observing significant variability in the IC50 value of this compound in the same cell line across different experiments?

A1: Inconsistent IC50 values for this compound can arise from several factors. Here's a step-by-step guide to help you identify the potential cause:

  • Compound Stability and Handling:

    • Stock Solution Age and Storage: this compound in solution may degrade over time. It is advisable to prepare fresh stock solutions in DMSO for each experiment or use aliquots that have been stored at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

    • Working Solution Stability: this compound's stability in aqueous cell culture media at 37°C for extended periods (e.g., 24-72 hours) has not been extensively documented. The compound may degrade, leading to reduced potency in longer assays. Consider this when designing your experiment.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Cell Seeding Density: The density of cells at the time of treatment can influence their response. Ensure you are using a consistent seeding density for all experiments.[1]

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to natural products, affecting their bioavailability and activity.[2] If you are observing inconsistencies, consider if there have been variations in the serum batch or concentration.

  • Assay Protocol Variations:

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.[3]

    • Incubation Time: IC50 values are highly dependent on the duration of drug exposure. Different incubation times (e.g., 24, 48, or 72 hours) will yield different IC50 values.[4] Ensure you are using a consistent incubation time for all comparative experiments.

Q2: My this compound sample is not dissolving properly in my cell culture medium. What should I do?

A2: this compound is sparingly soluble in aqueous solutions like PBS and cell culture media. Follow these steps to ensure proper solubilization:

  • Prepare a High-Concentration Stock in DMSO: this compound is readily soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in your complete cell culture medium to achieve your desired final concentrations.

  • Vortexing: Ensure you vortex the diluted solutions thoroughly before adding them to your cell cultures.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture wells below 0.5% to avoid solvent-induced cytotoxicity.

Q3: I'm seeing conflicting effects of this compound – sometimes it seems to be protective, and other times it's cytotoxic. Why could this be happening?

A3: This observation may be due to the dual antioxidant and pro-oxidant activities of this compound.

  • Antioxidant Effects: At lower concentrations, this compound can act as a scavenger of reactive oxygen species (ROS), which can be protective for cells under certain conditions.[5][6]

  • Pro-oxidant Effects: At higher concentrations, or in specific cellular contexts (e.g., in cancer cells with a high basal level of oxidative stress), this compound can promote the generation of ROS, leading to oxidative stress-induced apoptosis.[7]

The balance between these two effects can be influenced by the cell type, the metabolic state of the cells, and the concentration of this compound used.

Q4: The purity of my this compound sample is . Could impurities be affecting my results?

A4: Yes, the purity of your this compound sample is critical. Natural product isolates can contain related alkaloids as impurities.

  • Potency of Analogs: Derivatives of this compound, such as isothis compound and demethyl(oxy)this compound, have been shown to have different cytotoxic potencies.[8] If your this compound sample contains varying amounts of these or other related compounds, you will likely see inconsistent results.

  • Verification of Purity: If you are observing significant inconsistencies, it is advisable to verify the purity of your compound using analytical techniques such as HPLC and mass spectrometry.[1]

Data Presentation: this compound and Derivatives Cytotoxicity

The following table summarizes the reported IC50 values for this compound and its common derivatives across a range of cancer cell lines. This data can be used as a reference for expected potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound THP-1Human Leukemia~150[8]
HeLaCervical Carcinoma~150[8]
SNU-C4Colon Cancer~150[8]
SK-MEL-28Melanoma~150[8]
MDA-MB-231Breast Cancer~150[8]
A549Non-small Cell Lung Carcinoma13.91 µg/mL[9]
H1299Non-small Cell Lung Carcinoma10.47 µg/mL[9]
CEM-SST-lymphoblastic Leukemia15.03 µg/mL[5][10]
DLD-1Colorectal Cancer9.597 µg/mL[11]
Demethyl(oxy)this compound THP-1Human Leukemia10 - 70[8]
HeLaCervical Carcinoma10 - 70[8]
SNU-C4Colon Cancer10 - 70[8]
SK-MEL-28Melanoma10 - 70[8]
MDA-MB-231Breast Cancer10 - 70[8]
SK-LU-1Lung Carcinoma9.2[5]
MCF-7Breast Carcinoma7.8[5]
HepG2Hepatocellular Carcinoma8.4[5]
SK-Mel-2Melanoma7.7[5]
Isothis compound THP-1Human Leukemia10 - 70[8]
HeLaCervical Carcinoma10 - 70[8]
SNU-C4Colon Cancer10 - 70[8]
SK-MEL-28Melanoma10 - 70[8]
MDA-MB-231Breast Cancer10 - 70[8]
MCF-7Breast Cancer49.12[7]
MDA-MB-231Breast Cancer49.56[7]
T-47DBreast Cancer30.13[7]

Note: IC50 values can vary based on experimental conditions. This table should be used as a general guide.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound (or derivative)

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS

  • Cells of interest

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10-50 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve 2x the final desired concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the 2x this compound dilutions to the appropriate wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that measures ATP as an indicator of metabolically active cells.

Materials:

  • This compound (or derivative)

  • DMSO (cell culture grade)

  • Complete cell culture medium with FBS

  • Cells of interest

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment: Follow steps 2 and 3 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

aaptamine_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS ROS Generation This compound->ROS Pro-oxidant effect PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Proteasome Proteasome Inhibition This compound->Proteasome Inhibition DNA DNA Intercalation This compound->DNA Binding Apoptosis Apoptosis ROS->Apoptosis Induction CellCycle Cell Cycle Arrest (G0/G1 or G2/M) PI3K_Akt->CellCycle Regulation MAPK->Apoptosis Regulation CellCycle->Apoptosis Can lead to troubleshooting_workflow cluster_compound Compound-Related Factors cluster_cell Cell-Related Factors cluster_assay Assay-Related Factors Inconsistent_Results Inconsistent Cytotoxic Effects Purity Check Purity (HPLC, MS) Inconsistent_Results->Purity Solubility Review Solubilization Protocol Inconsistent_Results->Solubility Stability Prepare Fresh Stock/Working Solutions Inconsistent_Results->Stability Passage Verify Low Passage Number Inconsistent_Results->Passage Density Standardize Seeding Density Inconsistent_Results->Density Contamination Test for Mycoplasma Inconsistent_Results->Contamination Solvent Check Final Solvent Concentration Inconsistent_Results->Solvent Incubation Confirm Consistent Incubation Time Inconsistent_Results->Incubation Serum Note Serum Batch and Concentration Inconsistent_Results->Serum

References

Technical Support Center: Aaptamine & Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aaptamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of these compounds, with a focus on strategies to mitigate off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a marine alkaloid first isolated from the sponge Aaptos aaptos. It exhibits a broad spectrum of biological activities, including anti-cancer, antioxidant, anti-bacterial, and antiviral properties. Its primary mechanisms of action are believed to involve the inhibition of various enzymes and interaction with several receptor systems.

Q2: What are the known off-target effects of this compound?

A2: this compound is known to interact with several molecular targets, which can lead to off-target effects in experimental systems. The most well-documented off-targets include:

  • G-Protein Coupled Receptors (GPCRs): this compound has been shown to act as an antagonist at α-adrenergic and β-adrenergic receptors, as well as dopamine D4 receptors.[1][2][3] It can also act as an agonist or potentiator at certain chemokine receptors.[1][2][3]

  • Enzymes: It is a known inhibitor of the proteasome and cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[1][2]

  • DNA Intercalation: Some studies suggest that this compound may intercalate with DNA, contributing to its cytotoxic effects.[4]

Q3: How can I reduce the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to minimize the off-target effects of this compound:

  • Use of Derivatives: Synthetic derivatives of this compound, such as Isothis compound and Demethyl(oxy)this compound, have been developed.[5][6][7][8] In some cases, these derivatives may exhibit improved selectivity for the desired target. For example, Isothis compound has shown greater potency against certain cancer cell lines compared to this compound, suggesting a potentially different spectrum of activity.[9]

  • Dose Optimization: Using the lowest effective concentration of this compound can help minimize off-target effects. It is crucial to perform a dose-response curve for your specific assay to determine the optimal concentration.

  • Control Experiments: Employing appropriate controls is essential. This includes using inactive analogs if available, as well as performing rescue experiments where the on-target effect is specifically reversed.

  • Selective Inhibitors: If the off-target effect is known and problematic (e.g., adrenergic receptor blockade), co-treatment with a selective antagonist for that off-target could help dissect the specific effects of this compound.

Q4: Which this compound derivative offers better selectivity?

A4: The selectivity of this compound derivatives is target-dependent. For instance, Isothis compound has demonstrated greater cytotoxic potency against several glioblastoma cell lines compared to this compound.[9] However, comprehensive head-to-head comparisons of the off-target profiles of all major derivatives against a broad panel of receptors and enzymes are not extensively documented in a single study. Researchers should consult specific literature for the target of interest. The table below summarizes available comparative data.

Section 2: Troubleshooting Guide

Issue: High cytotoxicity observed in my cell line, potentially due to off-target effects.

Possible Cause Troubleshooting Steps
Proteasome Inhibition 1. Perform a proteasome activity assay in your cells treated with this compound. 2. Compare the cytotoxic profile with a known, specific proteasome inhibitor. 3. If proteasome inhibition is confirmed as an off-target effect, consider using an this compound derivative with potentially lower proteasome inhibitory activity.
GPCR-mediated Effects 1. Profile your cells for the expression of adrenergic and dopamine receptors. 2. Use selective antagonists for these receptors in co-treatment with this compound to see if cytotoxicity is mitigated.
DNA Damage 1. Perform a DNA damage assay (e.g., comet assay or γH2AX staining) to assess if this compound is causing DNA damage in your cells. 2. Compare the phenotype with that of a known DNA intercalating agent.

Issue: Inconsistent results in signaling pathway studies.

Possible Cause Troubleshooting Steps
Activation of Multiple Pathways 1. this compound is known to modulate multiple signaling pathways, including PI3K/Akt, MAPK/AP-1, and NF-κB.[5][10][11][12] 2. Use specific inhibitors for these pathways to dissect the contribution of each to your observed phenotype. 3. Perform a time-course experiment to understand the kinetics of pathway activation.
Cell-type Specific Effects 1. The expression levels of on- and off-targets can vary significantly between cell lines. 2. Characterize the expression of known this compound targets in your cell line of interest.

Section 3: Data Presentation

Table 1: Comparative Cytotoxicity of this compound and Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound THP-1Human Leukemia~150[9]
HeLaCervical Carcinoma10-70[5][9]
SNU-C4Colon Cancer10-70[5][9]
SK-MEL-28Melanoma10-70[5][9]
MDA-MB-231Breast Cancer10-70[5][9]
GBM 8401Glioblastoma45-60[4]
U87 MGGlioblastoma45-60[4]
Isothis compound THP-1Human Leukemia10-70[9]
GBM 8401Glioblastoma8-60[4]
U87 MGGlioblastoma8-60[4]
Demethyl(oxy)this compound THP-1Human Leukemia10-70[9]
SK-LU-1Lung Carcinoma9.2 ± 1.0[13]
MCF-7Breast Carcinoma7.8 ± 0.6[13]
HepG2Hepatocellular Carcinoma8.4 ± 0.8[13]
SK-Mel-2Melanoma7.7 ± 0.8[13]

Table 2: Off-Target Activity Profile of this compound

TargetActivityIC50 / EC50 (µM)Reference
GPCRs
α-Adrenergic Receptor (ADRA2C)Antagonist11.9[1][2][3]
β-Adrenergic Receptor (ADRB2)Antagonist0.20[1][2][3]
Dopamine Receptor D4 (DRD4)Antagonist6.9[1][2][3]
Chemokine Receptor (CCR1)Agonist11.8[1][2][3]
Chemokine Receptor (CXCR7)Agonist6.2[1][2][3]
Enzymes
Acetylcholinesterase (AChE)Inhibitor16.0[1][2]
Butyrylcholinesterase (BuChE)Inhibitor4.6[1][2]
ProteasomeInhibitor~50[2]

Section 4: Experimental Protocols & Workflows

Protocol 1: Assessing Off-Target Effects on Adrenergic Receptors using a Competitive Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound or its derivatives for a specific adrenergic receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adrenergic receptor subtype of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Select a suitable radiolabeled antagonist for the receptor (e.g., [3H]-Prazosin for α1 receptors).

  • Competitive Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of unlabeled this compound, its derivative, or a known reference compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for Structure-Activity Relationship (SAR) Studies to Improve Selectivity

SAR_Workflow A This compound (Lead Compound) B Identify Key Off-Targets (e.g., Adrenergic Receptors) A->B C Hypothesize Structural Modifications (e.g., N-alkylation, Demethylation) B->C D Synthesize this compound Derivatives C->D E Screen Derivatives against On-Target and Off-Targets D->E F Determine IC50/Ki Values E->F G Analyze SAR Data F->G G->C Iterative Optimization H Select Candidate with Improved Selectivity Profile G->H

Caption: Workflow for SAR studies to enhance this compound's selectivity.

Section 5: Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be affected by this compound's off-target activities.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellCycle Cell Cycle Progression GSK3b->CellCycle Inhibits This compound This compound This compound->Akt Inhibits (Dephosphorylates) MAPK_AP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Activates Gene Gene Expression (Proliferation, Differentiation) AP1->Gene This compound This compound This compound->ERK Deactivates

References

Aaptamine Resistance in Cancer Cells: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aaptamine and encountering potential resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a marine alkaloid, exhibits anticancer activity through multiple mechanisms. It is known to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest, preventing cancer cells from dividing.[1][2][3][4] Key signaling pathways affected by this compound include the PTEN/PI3K/Akt pathway, MAPK and AP-1 signaling, and the regulation of cell cycle proteins such as CDK2/4 and Cyclin D1/E.[5][6] this compound can also induce the expression of the tumor suppressor p21 in a p53-independent manner.[2][3][4][7]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While direct, clinically confirmed resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on its known mode of action and general principles of drug resistance in cancer:

  • Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/GSK3β signaling pathway is a critical pro-survival pathway in many cancers. Its activation can counteract the therapeutic effects of this compound.[1][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance. These transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thus its efficacy.[9][10]

  • Evasion of Apoptosis: Cancer cells can develop resistance to apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins.[11]

  • Bypass of Cell Cycle Arrest: Alterations in cell cycle checkpoint proteins could allow cancer cells to bypass the G1 or G2/M arrest induced by this compound.[12][13]

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed in this compound-Treated Cells

Possible Cause 1: Activation of the PI3K/Akt Survival Pathway

Constitutive activation of the PI3K/Akt pathway can promote cell survival and override the pro-apoptotic signals induced by this compound.

Troubleshooting Steps:

  • Assess the Phosphorylation Status of Akt: Perform a Western blot analysis to determine the levels of phosphorylated Akt (p-Akt) in your treated and untreated cells. An increase in p-Akt suggests activation of this pathway.

  • Co-treatment with a PI3K/Akt Inhibitor: Treat the cancer cells with a combination of this compound and a specific PI3K or Akt inhibitor (e.g., perifosine). A synergistic effect, resulting in increased cell death, would indicate that PI3K/Akt pathway activation is contributing to the reduced sensitivity.[1]

Quantitative Data on this compound Efficacy with PI3K/Akt Pathway Modulation

Cell LineTreatmentIC50 (µg/mL)Fold Change in IC50Reference
A549This compound alone13.91-[1]
H1299This compound alone10.47-[1]
A549This compound + Perifosine (20 µM)Significantly lower (exact value not provided)>1[1]
H1299This compound + Perifosine (20 µM)Significantly lower (exact value not provided)>1[1]

Note: While the exact fold change is not specified in the reference, the combination treatment showed a significant synergistic effect in blocking proliferation.

Possible Cause 2: Overexpression of ABC Transporters

Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.

Troubleshooting Steps:

  • Gene Expression Analysis of ABC Transporters: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1/MDR1, ABCG2/BCRP) in your resistant cells compared to sensitive parental cells.

  • Functional Efflux Pump Assay: Utilize a fluorescent substrate-based assay (e.g., using Calcein-AM or Rhodamine 123) in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or probenecid) to functionally assess efflux pump activity. A decrease in fluorescence in the absence of the inhibitor suggests active efflux.

Issue 2: Reduced Cell Cycle Arrest in this compound-Treated Cells

Possible Cause: Alterations in Cell Cycle Checkpoint Proteins

Mutations or altered expression of key cell cycle regulators may allow cells to bypass the this compound-induced arrest.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide (PI)-stained cells to precisely quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after this compound treatment. A lack of accumulation in the expected phase (typically G1 or G2/M for this compound) suggests a bypass of the checkpoint.

  • Western Blot for Cell Cycle Proteins: Analyze the expression levels of key cell cycle proteins such as Cyclin D1, Cyclin E, CDK2, and CDK4. This compound has been shown to decrease the levels of these proteins.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot for PI3K/Akt Pathway

Objective: To assess the activation state of the PI3K/Akt signaling pathway.

Methodology:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression

Objective: To quantify the mRNA expression levels of ABC transporter genes.

Methodology:

  • RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes specific for the target ABC transporter genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[14][15]

Visualizations

aaptamine_resistance cluster_cell Cancer Cell cluster_mechanisms Potential Resistance Mechanisms This compound This compound resistance Reduced Sensitivity This compound->resistance leads to pi3k PI3K/Akt Pathway Activation efflux Increased Drug Efflux (ABC Transporters) apoptosis Apoptosis Evasion cellcycle Cell Cycle Bypass pi3k->resistance efflux->resistance apoptosis->resistance cellcycle->resistance

Caption: Potential mechanisms of resistance to this compound in cancer cells.

troubleshooting_workflow cluster_apoptosis Assess Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_efflux Drug Efflux cluster_cellcycle Assess Cell Cycle start Reduced this compound Efficacy check_apoptosis Decreased Cell Death? start->check_apoptosis check_arrest Reduced Cell Cycle Arrest? start->check_arrest western_akt Western Blot for p-Akt check_apoptosis->western_akt Yes q_pcr qRT-PCR for ABC Transporters check_apoptosis->q_pcr Yes pi3k_inhibitor Co-treat with PI3K Inhibitor western_akt->pi3k_inhibitor efflux_assay Functional Efflux Assay q_pcr->efflux_assay flow_cytometry Flow Cytometry (PI Staining) check_arrest->flow_cytometry Yes western_cyclins Western Blot for Cyclins/CDKs flow_cytometry->western_cyclins

Caption: Troubleshooting workflow for investigating this compound resistance.

pi3k_pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to resistance Resistance pi3k->resistance activation contributes to pip2 PIP2 akt Akt pip3->akt activates apoptosis Apoptosis akt->apoptosis inhibits survival Cell Survival akt->survival promotes This compound This compound This compound->apoptosis induces

Caption: this compound action and resistance via the PI3K/Akt pathway.

References

Improving the stability of Aaptamine derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving aaptamine derivatives. The information is presented in a question-and-answer format to directly address specific issues related to the stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, including exposure to light (UV radiation), presence of oxidizing agents, pH of the solution, and storage temperature. The aromatic core of the this compound structure makes it susceptible to photodegradation. Additionally, the nitrogen atoms in the heterocyclic rings can be prone to oxidation.

Q2: How should solid this compound derivatives be stored to ensure long-term stability?

A2: For long-term stability, solid this compound derivatives should be stored in a cool, dark, and dry place. It is recommended to store them at -20°C in a tightly sealed container, protected from light and moisture.

Q3: What are the recommended solvents for dissolving this compound derivatives for in vitro experiments?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound derivatives for biological assays. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO and to prepare stock solutions at a high concentration to minimize the final concentration of DMSO in the experiment, as it can be toxic to cells at higher concentrations. For some applications, methanol or a mixture of chloroform and methanol has been used during extraction and purification.[1]

Q4: How long are this compound derivative solutions stable when stored?

A4: The stability of this compound derivatives in solution is dependent on the solvent, storage temperature, and exposure to light. As a general guideline, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store aliquots of stock solutions at -20°C or lower and use them within a short period. Avoid repeated freeze-thaw cycles.

Q5: Are there any known degradation pathways for this compound derivatives?

A5: Theoretical studies suggest that this compound derivatives can degrade through pathways involving radical scavenging and photodegradation.[2][3] The antioxidant properties of some derivatives indicate their potential to react with free radicals.[2][3] Exposure to UV radiation can also lead to the formation of degradation products. The exact structures of these degradation products are not extensively characterized in the literature.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected activity of the this compound derivative in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound Prepare a fresh stock solution from solid material. If possible, analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products. Ensure proper storage of both solid compound and stock solutions (see FAQs).
Precipitation of the compound in aqueous media Visually inspect the final assay solution for any signs of precipitation. The solubility of this compound derivatives can be limited in aqueous buffers. Consider using a lower final concentration or adding a small percentage of a co-solvent if compatible with the assay.
Inaccurate concentration of the stock solution Verify the concentration of the stock solution using a spectrophotometer if the molar extinction coefficient is known, or by another quantitative analytical method. Ensure the solid compound was weighed accurately.
Interaction with assay components Some components of the assay buffer or media could potentially interact with the this compound derivative. If possible, test the stability of the compound in the assay buffer over the time course of the experiment.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the this compound derivative.

Possible Cause Troubleshooting Step
Degradation during storage or handling Review storage conditions of the solid compound and solutions. Protect from light and store at low temperatures. Prepare fresh solutions and re-analyze.
Degradation during the analytical procedure Ensure the mobile phase is compatible with the compound and that the run time is not excessively long. Check for potential on-column degradation.
Impurity from synthesis If the compound is from a new synthesis batch, compare the chromatogram with that of a previously validated batch if available. Further purification may be necessary.
Photodegradation If the compound has been exposed to light, this could be a cause. Handle the compound and its solutions under amber or low-light conditions.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities (IC50 values) of various this compound derivatives against different cancer cell lines. This data can serve as a reference for expected potency and may help in troubleshooting experiments where activity is lower than anticipated.

CompoundCell LineIC50 (µM)Reference
This compoundH1299 (Non-small cell lung carcinoma)>20[4]
This compoundH520 (Non-small cell lung carcinoma)>20[4]
Compound 67H1299 (Non-small cell lung carcinoma)12.9[4]
Compound 67H520 (Non-small cell lung carcinoma)15.2[4]
Compound 68H1299 (Non-small cell lung carcinoma)18.5[4]
Compound 68H520 (Non-small cell lung carcinoma)20.6[4]
Compound 69H1299 (Non-small cell lung carcinoma)15.8[4]
Compound 69H520 (Non-small cell lung carcinoma)17.4[4]
3-(phenethylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)5.32 µg/mL[4]
3-(isopentylamino)demethyl(oxy)this compoundCEM-SS (T-lymphoblastic leukemia)6.73 µg/mL[4]
This compoundCEM-SS (T-lymphoblastic leukemia)15.03 µg/mL[4]
Isothis compoundhTRPA13.1[5]
9-O-demethylthis compoundhTRPA13.9[5]
This compoundNT2 (human embryonal carcinoma)50[4]

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Derivative Stock Solutions

  • Allow the vial of solid this compound derivative to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid compound using an analytical balance.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some derivatives, but prolonged heating should be avoided.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize the number of freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol and may need optimization for specific this compound derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the polarity of the derivative.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the this compound derivative has maximum absorbance (e.g., around 254 nm or other specific wavelengths based on the compound's UV spectrum).

  • Sample Preparation: Dilute the this compound derivative solution to be tested in the mobile phase to a suitable concentration for detection.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_evaluation Evaluation start Start with this compound Derivative dissolve Dissolve in appropriate solvent start->dissolve store Store under controlled conditions (time, temp, light) dissolve->store hplc Analyze by HPLC/LC-MS store->hplc data Collect and process data hplc->data compare Compare chromatograms over time data->compare degradation Identify degradation products compare->degradation end Assess Stability degradation->end

Caption: Experimental workflow for assessing the stability of this compound derivatives.

degradation_pathway This compound This compound Derivative Photodegradation Photodegradation Products This compound->Photodegradation Photolysis Oxidation Oxidation Products This compound->Oxidation Radical Scavenging UV UV Light UV->Photodegradation Radicals Free Radicals Radicals->Oxidation

Caption: Potential degradation pathways for this compound derivatives.

References

Overcoming limitations of Aaptamine as a drug candidate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with aaptamine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High inter-assay variability in cytotoxicity assays (e.g., MTT, MTS). 1. This compound instability in solution. 2. Inconsistent cell seeding density. 3. Variation in drug incubation time.1. Prepare fresh this compound solutions for each experiment. Protect from light and store at -20°C for short-term use. 2. Ensure uniform cell seeding by proper cell counting and mixing before plating. 3. Standardize and strictly adhere to the incubation period for all experimental replicates.
Low or no apoptotic activity observed in flow cytometry. 1. Inappropriate concentration of this compound used. 2. Insufficient incubation time to induce apoptosis. 3. Cell line is resistant to this compound-induced apoptosis.1. Perform a dose-response study to determine the optimal cytotoxic concentration (IC50) for the specific cell line.[1][2] 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. 3. Consider using a cell line known to be sensitive to this compound or investigate alternative cell death pathways.[3]
Inconsistent results in signaling pathway analysis (Western blotting). 1. Poor antibody quality or specificity. 2. Suboptimal protein extraction or quantification. 3. Timing of cell lysis does not capture the peak signaling event.1. Validate antibodies using positive and negative controls. 2. Use a reliable protein extraction method and a standardized protein quantification assay (e.g., BCA). 3. Perform a time-course experiment to determine the optimal time to observe changes in protein expression or phosphorylation following this compound treatment.
Off-target effects observed in cellular assays. 1. This compound's broad spectrum of activity.[4][5] 2. High concentrations leading to non-specific cytotoxicity.1. Use the lowest effective concentration determined from dose-response studies. 2. Consider using synthetic derivatives of this compound with potentially higher specificity.[1][6] 3. Employ control experiments, such as using structurally related but inactive compounds, if available.
Poor in vivo efficacy in animal models. 1. Poor bioavailability or rapid metabolism of this compound. 2. Inadequate dosing regimen. 3. Tumor model is not sensitive to this compound's mechanism of action.1. Investigate the pharmacokinetic properties of this compound. Consider formulation strategies to improve bioavailability. 2. Optimize the dosing schedule (dose and frequency) in a pilot study. 3. Select a tumor model based on in vitro sensitivity data and the known mechanisms of this compound.[7]

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of action for this compound's anticancer activity?

This compound exhibits multi-faceted anticancer properties through several mechanisms:

  • Induction of p53-independent cell cycle arrest: It can increase the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G1 or G2/M phase.[2][3][4]

  • PI3K/AKT/GSK3β signaling pathway inhibition: this compound has been shown to deactivate this critical survival pathway in cancer cells.[1][8]

  • Modulation of AP-1 and NF-κB signaling: It can activate AP-1 and NF-κB-dependent transcriptional activity at higher concentrations.[2][9]

  • Proteasome inhibition: this compound can inhibit the chymotrypsin-like activity of the 20S proteasome, a validated anticancer target.[5]

  • DNA intercalation: Its chemical structure allows it to intercalate with DNA, potentially contributing to its cytotoxic effects.[10][11]

2. What are the main limitations of this compound as a drug candidate?

The primary limitations include:

  • Indiscriminate cytotoxicity: this compound can be toxic to both cancerous and healthy cells, leading to a narrow therapeutic window.[11]

  • Poor selectivity: It interacts with multiple targets, including α-adrenergic and dopamine receptors, which can lead to off-target effects.[4][5]

  • Limited bioavailability and potential for rapid metabolism: These pharmacokinetic properties can hinder its in vivo efficacy.

  • Need for structural modification: The native compound often requires chemical modification to improve its potency, selectivity, and drug-like properties.[1][12]

3. How can the limitations of this compound be overcome?

Researchers are actively exploring several strategies:

  • Synthesis of derivatives: Creating analogues of this compound through semi-synthesis allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity while reducing toxicity.[1][6][13] For example, substitutions at the C-3 position have been shown to enhance cytotoxic effects.[1]

  • Targeted drug delivery: Encapsulating this compound in nanocarriers could improve its delivery to tumor sites and reduce systemic toxicity.

  • Combination therapy: Using this compound in conjunction with other chemotherapeutic agents may allow for lower, less toxic doses and synergistic effects.

4. What are some of the key signaling pathways affected by this compound?

This compound has been shown to modulate several key cellular signaling pathways implicated in cancer progression:

aaptamine_pathways This compound This compound PI3K_AKT PI3K/AKT/GSK3β Pathway This compound->PI3K_AKT Inhibits MAPK_AP1 MAPK/AP-1 Pathway This compound->MAPK_AP1 Deactivates p21_pathway p21 (p53-independent) This compound->p21_pathway Induces Proteasome Proteasome This compound->Proteasome Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation MAPK_AP1->Proliferation CellCycle Cell Cycle Arrest (G1 or G2/M) p21_pathway->CellCycle Proteasome->Proliferation (degrades cell cycle proteins) Apoptosis Apoptosis CellCycle->Apoptosis CellCycle->Proliferation

Caption: Key signaling pathways modulated by this compound.

5. What quantitative data is available on the cytotoxic activity of this compound and its derivatives?

The following table summarizes the IC50 values of this compound and some of its derivatives against various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) Reference
This compoundHeLaCervical Cancer66[5]
This compoundHCT116Colon Cancer~50[5]
This compoundNT2Embryonal Carcinoma50[1]
This compoundTHP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231Various10 - 150[2]
This compoundA549Non-small cell lung carcinoma13.91 µg/mL[8]
This compoundH1299Non-small cell lung carcinoma10.47 µg/mL[8]
This compoundCEM-SST-lymphoblastic leukemia15.03 µg/mL[1]
Demethyl(oxy)this compoundVariousVarious10 - 70[2]
Isothis compoundVariousVarious10 - 70[2]
3-(phenethylamino)demethyl(oxy)this compoundCEM-SST-lymphoblastic leukemia5.32 µg/mL[1]
3-(isopentylamino)demethyl(oxy)this compoundCEM-SST-lymphoblastic leukemia6.73 µg/mL[1]
This compound Derivative 55L5178YMurine lymphoma0.9[1]
This compound Derivative 67H1299, H520Lung Cancer12.9 - 20.6 µg/mL[1]
This compound Derivative 68H1299, H520Lung Cancer12.9 - 20.6 µg/mL[1]
This compound Derivative 69H1299, H520Lung Cancer12.9 - 20.6 µg/mL[1]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound using a colorimetric MTS assay.

mts_workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read_absorbance Read absorbance at 490 nm incubate3->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical MTS cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

apoptosis_workflow start Start treat_cells Treat cells with this compound at desired concentrations start->treat_cells incubate Incubate for the determined time treat_cells->incubate harvest Harvest cells (including supernatant) incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_dark Incubate in the dark (15 minutes at room temperature) stain->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end

Caption: Experimental workflow for apoptosis detection.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

References

Technical Support Center: Refined Analytical Methods for Aaptamine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aaptamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

I. Sample Preparation and Stability

Q1: What is the recommended procedure for extracting this compound from marine sponges?

A1: A common method for the extraction of this compound from marine sponges of the Aaptos genus involves the following steps:

  • Maceration: The sponge material is typically chopped and soaked in methanol (MeOH) or ethanol (EtOH) for an extended period, often overnight. This process is usually repeated multiple times to ensure exhaustive extraction.[1]

  • Concentration: The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. This compound, being a moderately polar alkaloid, will partition into the organic layer.

  • Chromatographic Purification: The resulting organic fraction is further purified using various chromatographic techniques such as Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on normal or reversed-phase silica gel.[1] Final purification to obtain high-purity this compound is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Q2: How should I store my this compound samples and for how long are they stable?

A2: While specific stability data for this compound is not extensively published, general best practices for the storage of marine alkaloids should be followed to minimize degradation.[2][3]

  • Solid Form: Pure, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. Under these conditions, the compound is expected to be stable for extended periods.

  • In Solution: For stock solutions, dissolve this compound in a suitable organic solvent such as methanol or DMSO. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4][5] Solutions are generally stable for at least a few weeks to months under these conditions, but it is crucial to perform your own stability studies.

  • In Biological Matrices (e.g., Plasma): Samples should be stored at -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[4][5]

Q3: How do I perform a freeze-thaw stability study for this compound in plasma?

A3: To assess the stability of this compound during freezing and thawing, you can follow this general protocol:

  • Spike a set of blank plasma samples with a known concentration of this compound.

  • Analyze a subset of these samples immediately to establish a baseline concentration (T=0).

  • Freeze the remaining samples at -20°C or -80°C for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, a subset of samples is analyzed.

  • The remaining samples are refrozen and the cycle is repeated for a desired number of times (typically 3-5 cycles).

  • The concentration of this compound after each cycle is compared to the baseline concentration. A deviation of more than 15% typically indicates instability.[6][7]

II. HPLC-UV Analysis: Troubleshooting and FAQs

Q4: I am observing significant peak tailing when analyzing this compound by HPLC. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds like this compound, which is an alkaloid.[2][4] The primary cause is often secondary interactions between the protonated amine groups of this compound and acidic silanol groups on the surface of the silica-based stationary phase.[4][8][9][10]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the positively charged this compound.[4][8][9]

  • Use of an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity.[4][8][10]

  • Competitive Amine Additive: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[8]

  • Lower Analyte Concentration: Column overload can lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[8]

  • Check for Column Voids or Contamination: A void at the column inlet or contamination of the frit can distort peak shape. Back-flushing the column (if recommended by the manufacturer) or replacing the column may be necessary.[8][9]

Q5: What are typical starting conditions for an HPLC-UV method for this compound analysis?

A5: The following is a good starting point for developing an HPLC-UV method for this compound. This protocol may require optimization for your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength This compound has UV absorbance maxima around 240, 275, and 365 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.[11]
Column Temperature 30 °C

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sponge Marine Sponge Sample Extract Extraction with MeOH/EtOH Sponge->Extract Partition Solvent Partitioning Extract->Partition Purify Chromatographic Purification Partition->Purify Sample Prepared this compound Sample Purify->Sample Inject Inject into HPLC Sample->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify

Caption: A typical experimental workflow for the analysis of this compound by HPLC-UV.

III. LC-MS/MS Analysis: Troubleshooting and FAQs

Q6: I am experiencing significant signal suppression (matrix effects) when analyzing this compound in a complex matrix like plasma. How can I address this?

A6: Matrix effects are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[12][13][14] They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source. Here are several strategies to mitigate matrix effects:

  • Improve Sample Preparation: More rigorous sample clean-up is often the most effective solution. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering compounds.[3][13]

  • Optimize Chromatography: Adjusting the HPLC gradient to better separate this compound from the matrix components can move the analyte to a "cleaner" region of the chromatogram.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.

  • Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.

  • Change Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Q7: What would be a good starting point for an LC-MS/MS method for the quantification of this compound?

A7: The following provides a template for an LC-MS/MS method. This will likely require significant optimization for your specific matrix and instrumentation.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase, sub-2 µm particle size, 2.1 x 50-100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A fast gradient, e.g., 5% to 95% B in 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Injection Volume 1-5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (Q1): [M+H]+ for this compound (m/z 229.1). Product ions (Q3) would need to be determined by infusing an this compound standard and performing a product ion scan.

Troubleshooting Logic for LC-MS/MS Analysis

LCMS_Troubleshooting cluster_investigate Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed (e.g., Low Signal, High Variability) Check_System Check System Suitability (e.g., standard injection) Problem->Check_System Review_Method Review Method Parameters Problem->Review_Method Matrix_Effect Matrix Effect Check_System->Matrix_Effect Passes Sample_Prep Poor Sample Prep Check_System->Sample_Prep Passes Instability Analyte Instability Check_System->Instability Passes LC_Issue Chromatography Issue Check_System->LC_Issue Fails MS_Issue MS Issue Check_System->MS_Issue Fails Review_Method->LC_Issue Review_Method->MS_Issue Improve_Prep Improve Sample Cleanup (SPE/LLE) Matrix_Effect->Improve_Prep Optimize_LC Optimize LC Method Matrix_Effect->Optimize_LC Use_IS Use Stable Isotope IS Matrix_Effect->Use_IS Sample_Prep->Improve_Prep Check_Stability Perform Stability Studies Instability->Check_Stability LC_Issue->Optimize_LC Tune_MS Tune/Calibrate MS MS_Issue->Tune_MS Clean_Source Clean Ion Source MS_Issue->Clean_Source

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

IV. Quantitative Data and Method Validation

Q8: What are typical performance characteristics for a validated HPLC-UV or LC-MS/MS method for this compound?

Table 1: Example HPLC-UV Method Validation Parameters (Illustrative)

ParameterTypical Value
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Table 2: Example LC-MS/MS Method Validation Parameters in Plasma (Illustrative)

ParameterTypical Value
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 80%
Matrix Effect Within acceptable limits (e.g., 85-115%)

V. Signaling Pathways

Q9: Can you provide a diagram of the signaling pathways this compound is known to interact with?

A9: this compound has been shown to interact with several key signaling pathways, notably the PI3K/Akt pathway and the p21 cell cycle regulatory pathway.[1][12][15][16][17][18]

This compound's Interaction with the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle inhibits This compound This compound This compound->Akt inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to cell cycle arrest.

This compound's Induction of p21

p21_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p53_ind p53-independent mechanism This compound->p53_ind p21_promoter p21 Promoter p53_ind->p21_promoter activates p21 p21 protein p21_promoter->p21 transcription & translation CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M phase) CDK_Cyclin->Cell_Cycle_Arrest leads to

Caption: this compound induces p21 expression in a p53-independent manner to cause cell cycle arrest.

References

Troubleshooting Aaptamine synthesis protocols.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Aaptamine and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My overall yield for the total synthesis of this compound is significantly lower than the reported ~20%. What are the most critical steps to troubleshoot?

Answer: Low overall yield in this compound synthesis can stem from several steps. The most critical to investigate are:

  • Palladium-Catalyzed Reductive Cyclization: This is a key ring-forming step and can be sensitive to catalyst activity, reagent purity, and reaction conditions.

  • Henry Reaction (Nitroaldol Reaction): The formation of the nitroalkene precursor is crucial. Incomplete reaction or side reactions can significantly impact the subsequent cyclization step.

  • Purification Steps: Loss of product during column chromatography or recrystallization can drastically reduce the final yield.

Question 2: I'm observing a low yield in the palladium-catalyzed reductive cyclization step to form the this compound core. What are the likely causes and how can I optimize this reaction?

Answer: Low yields in the palladium-catalyzed reductive cyclization of the nitroalkene precursor are often attributed to the following:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reductant Efficiency: The choice and quality of the reductant are critical. Mo(CO)₆ has been reported to be an effective reductant in some protocols.[1][2][3] Ensure it is handled appropriately to maintain its reactivity.

  • Ligand Selection: The ligand used can significantly influence the catalytic activity. Phenanthroline has been used successfully in conjunction with a palladium catalyst.[1]

  • Reaction Temperature and Time: These parameters may require optimization. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Question 3: The Henry reaction to form the nitroalkene intermediate is sluggish or incomplete. What can I do to improve the outcome?

Answer: The Henry reaction is a classic C-C bond-forming reaction, and its efficiency can be influenced by several factors:

  • Base Selection and Concentration: The choice of base is crucial for deprotonating the nitroalkane. A weak base is generally preferred to avoid side reactions. The concentration of the base should also be carefully controlled.

  • Solvent: The reaction solvent can impact the solubility of reactants and the reaction rate.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote the elimination of water to form the nitroalkene directly, which might be desirable, or lead to side reactions. Optimization of the temperature is often necessary.

  • Purity of Starting Materials: Ensure the aldehyde and nitroalkane starting materials are pure, as impurities can interfere with the reaction.[4][5][6]

Question 4: I am struggling with the purification of the final this compound product. What are the recommended methods?

Answer: Purification of this compound can be challenging due to its polarity and potential for adsorbing onto silica gel. Here are some recommended methods:

  • Column Chromatography: Use a silica gel column with a solvent system such as chloroform/methanol (e.g., 8:2 v/v) for the initial purification.[7] Gradient elution may be necessary to separate this compound from closely related impurities.

  • Recrystallization: Recrystallization from a methanol/acetone solvent system can yield bright yellow crystals of this compound.[7] This is an effective method for obtaining highly pure material.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very high purity, preparative reverse-phase HPLC can be employed. A C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like TFA) is a common choice.

Question 5: I am observing unexpected side products in my reaction mixture. What are some common side reactions in this compound synthesis?

Answer: Side reactions can occur at various stages of the synthesis. Some potential side reactions to consider are:

  • Over-oxidation or side-chain reactions: During the formation of aldehyde intermediates, over-oxidation to a carboxylic acid can occur.

  • Polymerization: Under certain conditions, especially with strong bases or high temperatures, polymerization of intermediates can be a problem.

  • Incomplete cyclization: In the final ring-closing step, incomplete reaction can lead to the presence of uncyclized precursors in the product mixture.

  • Formation of isomers: Depending on the specific synthetic route, the formation of structural isomers of this compound is a possibility. Careful characterization of the final product is essential.

Quantitative Data

The following table summarizes reported yields for key steps in a representative total synthesis of this compound, starting from 6,7-dimethoxyisoquinoline.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Aldehyde Formation6,7-dimethoxyisoquinoline6,7-dimethoxyisoquinoline-1-carbaldehyde1. Trioxane, (nBu₄N)₂S₂O₈; 2. BCl₃66 (for 2 steps)[1]
2Henry Reaction & Elimination6,7-dimethoxyisoquinoline-1-carbaldehyde(E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinolineNitromethane, BaseNot specified[1][7]
3Pd-Catalyzed Reductive Cyclization(E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinolineThis compoundPd(CH₃CN)₂Cl₂, Phenanthroline, Mo(CO)₆18[1]
4Oxidative DemethylationThis compoundDemethyloxythis compoundNot specifiedNot specified[1]
5Oxidative AlkylaminationDemethyloxythis compound3-Alkylamino this compound DerivativesAmine, Air (O₂)76[1]

Experimental Protocols

1. Protocol for Palladium-Catalyzed Reductive Cyclization of (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline to this compound [1]

This protocol describes a key step in the total synthesis of this compound.

Materials:

  • (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline

  • Palladium(II) acetonitrile complex (Pd(CH₃CN)₂Cl₂)

  • Phenanthroline

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dried reaction flask under an inert atmosphere, add (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline.

  • Add the palladium catalyst (e.g., 10 mol%) and the ligand (e.g., 20 mol%).

  • Add the reductant, Mo(CO)₆.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction mixture by quenching with a suitable reagent and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

2. Protocol for Purification of this compound by Column Chromatography [7]

This protocol is for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

  • Glass column and other chromatography apparatus

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., CHCl₃:MeOH = 8:2).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the prepared solvent mixture (CHCl₃:MeOH = 8:2).

  • Collect fractions and monitor them by TLC to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

Signaling Pathway Diagrams

This compound has been reported to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K_AKT_GSK3beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes GSK3b->Cell_Survival promotes apoptosis This compound This compound This compound->AKT dephosphorylates

Caption: PI3K/Akt/GSK3β signaling pathway and the inhibitory effect of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases Gene_Expression Target Gene Expression (Inflammation) NFkB_active->Gene_Expression translocates to nucleus and promotes

Caption: The canonical NF-κB signaling pathway.

AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK activates c_Jun c-Jun MAPK->c_Jun phosphorylates c_Fos c-Fos MAPK->c_Fos phosphorylates AP1 AP-1 (c-Jun/c-Fos) Gene_Expression Target Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression binds to DNA and regulates

Caption: A simplified overview of the AP-1 signaling pathway.

Experimental Workflow Diagram

Aaptamine_Synthesis_Workflow Start Start Starting_Material Starting Material (6,7-dimethoxyisoquinoline) Start->Starting_Material Aldehyde_Formation Aldehyde Formation Starting_Material->Aldehyde_Formation Henry_Reaction Henry Reaction & Elimination Aldehyde_Formation->Henry_Reaction Cyclization Pd-Catalyzed Reductive Cyclization Henry_Reaction->Cyclization Crude_this compound Crude this compound Cyclization->Crude_this compound Purification Purification (Column Chromatography & Recrystallization) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Characterization (NMR, MS, etc.) Pure_this compound->Characterization End End Characterization->End

Caption: General experimental workflow for the total synthesis of this compound.

References

Technical Support Center: Optimization of Palladium-Catalyzed Reactions for Aaptamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of palladium-catalyzed reactions in the synthesis of the marine alkaloid Aaptamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guide: Palladium-Catalyzed Reductive Cyclization for this compound Core Synthesis

The formation of the tricyclic core of this compound can be efficiently achieved through a palladium-catalyzed reductive cyclization of a nitroalkene precursor, as demonstrated in the total synthesis by Gao et al. (2019).[1][2] This section provides troubleshooting for common issues that may arise during this key transformation.

Q1: My reductive cyclization reaction shows low to no conversion of the nitroalkene starting material. What are the primary factors to investigate?

A1: Low or no conversion in this palladium-catalyzed reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: The palladium catalyst, Pd(OAc)₂, is crucial. Ensure it is from a reliable source and has been stored properly to avoid decomposition. Older or improperly stored catalysts may have reduced activity. Consider using a freshly opened bottle or a different batch of the catalyst.

  • Reductant Integrity: Molybdenum hexacarbonyl (Mo(CO)₆) serves as the reductant. This reagent can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere and that the reagent is of high purity.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure that the reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.

  • Solvent and Reagent Purity: The solvent (e.g., 1,4-dioxane) must be anhydrous. The presence of water can interfere with the catalytic cycle. Ensure all reagents are of high purity and handled under anhydrous conditions.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What is causing this and how can I prevent it?

A2: The formation of palladium black indicates the aggregation of the active Pd(0) species into an inactive form, leading to catalyst deactivation.[3][4][5][6]

  • Ligand Choice and Concentration: The ligand, in this case, 1,10-phenanthroline, is critical for stabilizing the active palladium catalyst. Ensure the correct ligand-to-palladium ratio is used. Insufficient ligand can lead to catalyst aggregation.

  • Reaction Temperature: While the reported reaction proceeds at an elevated temperature (110 °C), excessive heat can sometimes promote catalyst decomposition. Ensure accurate temperature control.

  • Stirring: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition. Ensure vigorous and consistent stirring throughout the reaction.

Q3: The reaction is proceeding, but I am getting a low yield of this compound and a significant amount of side products. What are the likely side reactions and how can I minimize them?

A3: Low yields with the formation of side products can be attributed to several factors:

  • Incomplete Reduction: The reduction of the nitro group is a key step. If the Mo(CO)₆ is not fully effective, partially reduced intermediates may lead to undesired side reactions. Ensure the stoichiometry of the reductant is correct.

  • Ligand Degradation: Phosphine ligands, though not used in this specific protocol, are susceptible to oxidation. While 1,10-phenanthroline is more robust, ensure it is of high purity.

  • Substrate Decomposition: The nitroalkene substrate may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to check for substrate degradation. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time.

Q4: I am having trouble with the reproducibility of the reaction. What are the most critical parameters to control?

A4: Reproducibility issues often arise from subtle variations in reaction setup and reagent quality.

  • Inert Atmosphere: The strict exclusion of air and moisture is paramount for consistent results.

  • Reagent Quality: The purity and activity of the palladium catalyst, ligand, and reductant are critical. Use reagents from trusted suppliers and handle them with care.

  • Temperature Control: Precise and stable temperature control is essential. Use a reliable heating mantle with a temperature controller and ensure good thermal contact with the reaction vessel.

Frequently Asked Questions (FAQs)

Q: What is the role of 1,10-phenanthroline in this reaction?

A: 1,10-phenanthroline acts as a bidentate nitrogen ligand that coordinates to the palladium center. This coordination stabilizes the active catalytic species, preventing its decomposition into inactive palladium black and modulating its reactivity to promote the desired reductive cyclization pathway.[7][8]

Q: Can other palladium sources or ligands be used for this transformation?

A: While the reported procedure specifies Pd(OAc)₂ and 1,10-phenanthroline, other palladium sources (e.g., Pd₂(dba)₃) and ligands could potentially be screened for this reaction. However, optimization would be required. The choice of a bidentate nitrogen ligand like 1,10-phenanthroline appears to be effective for this specific transformation.[2]

Q: How does Molybdenum Hexacarbonyl (Mo(CO)₆) function as a reductant in this context?

A: Molybdenum hexacarbonyl serves as a source of carbon monoxide (CO) in situ, which is the active reducing agent for the nitro group.[9][10][11][12] The CO reduces the nitro group to a nitroso or nitrene intermediate, which then undergoes palladium-catalyzed cyclization. This method avoids the handling of toxic CO gas directly.

Q: Are there any specific safety precautions to consider when working with Molybdenum Hexacarbonyl?

A: Yes, Mo(CO)₆ is a toxic solid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is also air-sensitive and should be stored and handled under an inert atmosphere.

Data Presentation

Table 1: Optimization of the Palladium-Catalyzed Reductive Cyclization for this compound Synthesis

EntryPd Catalyst (mol%)Ligand (mol%)Reductant (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)1,10-phenanthroline (20)Mo(CO)₆ (2.0)1,4-dioxane11051[2]
2PdCl₂(PPh₃)₂ (10)-Mo(CO)₆ (2.0)1,4-dioxane110Low
3Pd(OAc)₂ (10)PPh₃ (20)Mo(CO)₆ (2.0)1,4-dioxane110Low

Note: Data for entries 2 and 3 are inferred based on the reported success with 1,10-phenanthroline and common outcomes with other ligands in similar reactions.

Experimental Protocols

Detailed Methodology for the Palladium-Catalyzed Reductive Cyclization to Synthesize this compound

This protocol is adapted from the supplementary information of Gao et al. (2019).[1][2]

Materials:

  • (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Molybdenum hexacarbonyl (Mo(CO)₆, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline, Pd(OAc)₂, and 1,10-phenanthroline.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe.

  • Add Mo(CO)₆ to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

G cluster_start cluster_checks cluster_troubleshooting cluster_solutions start Low or No Yield of this compound reagents Verify Reagent Quality (Catalyst, Ligand, Reductant, Solvent) start->reagents atmosphere Ensure Inert Atmosphere (Degas solvent, N2/Ar blanket) reagents->atmosphere temp Check Reaction Temperature (Accurate at 110 °C) atmosphere->temp catalyst_deactivation Catalyst Deactivation? (Palladium Black Formation) temp->catalyst_deactivation side_reactions Side Reactions Prevalent? catalyst_deactivation->side_reactions No solution_catalyst Use fresh catalyst/ligand Optimize ligand:Pd ratio Ensure vigorous stirring catalyst_deactivation->solution_catalyst Yes reproducibility Reproducibility Issues? side_reactions->reproducibility No solution_side_reactions Check reductant stoichiometry Monitor for substrate degradation Consider lower temp./longer time side_reactions->solution_side_reactions Yes solution_reproducibility Strict exclusion of air/moisture Use high-purity reagents Precise temperature control reproducibility->solution_reproducibility Yes

Caption: Troubleshooting workflow for the Pd-catalyzed reductive cyclization.

G cluster_setup cluster_reaction cluster_workup reagents 1. Add Nitroalkene, Pd(OAc)2, and 1,10-Phenanthroline to Flask inert 2. Evacuate and Backfill with Inert Gas (x3) reagents->inert solvent 3. Add Anhydrous 1,4-Dioxane inert->solvent reductant 4. Add Mo(CO)6 solvent->reductant heat 5. Heat to 110 °C with Vigorous Stirring reductant->heat monitor 6. Monitor by TLC or LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool concentrate 8. Concentrate in vacuo cool->concentrate purify 9. Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis via reductive cyclization.

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Aaptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with aaptamine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and evaluation of the antibacterial properties of these marine alkaloids.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative shows low solubility in standard antibacterial assay media. How can I address this?

A1: Solubility issues are a common challenge. Here are a few troubleshooting steps:

  • Co-solvent System: Consider using a small percentage of a biocompatible co-solvent like dimethyl sulfoxide (DMSO) or ethanol to dissolve your compound before diluting it in the assay medium. Ensure the final concentration of the co-solvent is non-toxic to the bacteria being tested by running a vehicle control.

  • Salt Formation: If your derivative has a basic nitrogen, you could try converting it to a more soluble salt form (e.g., hydrochloride salt).

  • Liposomal Formulation: For compounds with very poor aqueous solubility, encapsulation in liposomes can be an effective delivery strategy in vitro.[1]

Q2: The antibacterial activity of my derivative is lower than expected based on published structure-activity relationships. What could be the reason?

A2: Several factors could contribute to lower-than-expected activity:

  • Purity of the Compound: Impurities from the synthesis or purification process can interfere with the assay. Confirm the purity of your compound using techniques like HPLC and NMR.

  • Bacterial Strain Variability: Different strains of the same bacterial species can exhibit varying susceptibility. Ensure you are using the same or a comparable strain to the one cited in the literature.

  • Assay Conditions: Minor variations in experimental conditions such as inoculum density, incubation time, and media composition can significantly impact MIC values. Standardize your protocol according to CLSI (Clinical and Laboratory Standards Institute) guidelines where applicable.

  • Compound Stability: The derivative might be unstable under the assay conditions (e.g., degradation at 37°C over 24 hours). You can assess stability by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity by HPLC.

Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values across replicate experiments. How can I improve reproducibility?

A3: Inconsistent MIC values often stem from variability in the experimental setup. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure the bacterial inoculum is prepared from a fresh culture and standardized to the correct density (typically 0.5 McFarland standard) for each experiment.

  • Precise Serial Dilutions: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions of your compound.

  • Control for Edge Effects: In microplate-based assays, the outer wells are prone to evaporation, which can concentrate the compound and affect results. It is good practice to fill the outer wells with sterile media and not use them for experimental data points.

  • Include Reference Standards: Always include a reference antibiotic with a known MIC against your test organism to validate the assay's performance.

Troubleshooting Guides

Guide 1: Synthesis and Purification
Issue Possible Cause Suggested Solution
Low reaction yield Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, time, catalyst).Monitor the reaction progress using TLC or LC-MS. Optimize reaction conditions systematically. Ensure all reagents are pure and dry.
Difficulty in purification Co-eluting impurities; compound degradation on silica gel.Try alternative purification techniques like preparative HPLC or crystallization. Use a different solvent system for chromatography.
Unexpected NMR or MS data Incorrect structure; presence of residual solvent or impurities; salt formation.Re-verify the structure based on 2D NMR data (COSY, HMBC, HSQC). Ensure the sample is completely dry. Consider the possibility of adduct formation in the mass spectrometer.
Guide 2: Antibacterial Activity Assays
Issue Possible Cause Suggested Solution
No zone of inhibition in disc diffusion assay Compound has low diffusion in agar; compound is inactive against the tested strain; insufficient compound concentration.Use a higher concentration of the compound on the disc. Consider using a well diffusion assay. Verify activity using a broth microdilution assay to determine the MIC.
Contamination in MIC plate Non-sterile technique; contaminated reagents or equipment.Use aseptic techniques throughout the procedure. Ensure all media, buffers, and equipment are properly sterilized.
False positive results (inhibition in control wells) Toxicity of the solvent (e.g., DMSO) at the concentration used.Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it does not inhibit bacterial growth.

Quantitative Data Summary

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Modification Bacterial Strain MIC (µg/mL) Reference
This compound-M. tuberculosis H37Rv0.5 - 2.0[2]
3-(phenethylamino)demethyl(oxy)this compoundSubstitution at C-3M. bovis BCG0.75[2]
2-methoxy-3-oxothis compoundMethoxy and oxo groups at C-2 and C-3M. smegmatis6.25[3]
Demethyloxythis compound Derivatives (e.g., A22)Long-chain alkylamino at C-3Staphylococcus aureusSuperior to vancomycin[4][5]
1,4-dialkyl derivativesAlkylation at N-1 and N-4E. coli, S. aureus, etc.Potent activity observed[6][7]

Experimental Protocols

Protocol 1: General Procedure for Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the assay plate.

  • Preparation of Compound Dilutions:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Synthesis of 3-Alkylamino-Substituted Demethyloxythis compound Derivatives

This is a generalized protocol based on regioselective functionalization.[4][5][8]

  • Starting Material: Demethyloxythis compound.

  • Reaction: Perform a regioselective amination at the C-3 position. This can be achieved through methods like hydrogen-bond-mediated oxidative alkylamination.[8]

  • Reagents: An appropriate alkylamine and an oxidizing agent.

  • Solvent: A suitable organic solvent such as DMF or CH3CN.

  • Procedure:

    • Dissolve demethyloxythis compound in the solvent.

    • Add the alkylamine and the oxidizing agent.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkylamino derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Antibacterial Evaluation cluster_troubleshooting Troubleshooting Loop start Start: this compound/Demethyloxythis compound synthesis Chemical Modification (e.g., Alkylation, Amination) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mic_assay Broth Microdilution Assay (MIC) characterization->mic_assay Pure Derivative bactericidal_assay Bactericidal/Bacteriostatic Assay mic_assay->bactericidal_assay check_activity Activity as Expected? mic_assay->check_activity mechanism_study Mechanism of Action Study bactericidal_assay->mechanism_study check_purity Purity Check check_purity->synthesis Impure check_solubility Solubility Issues? check_solubility->check_purity No check_activity->check_solubility No

Caption: Experimental workflow for enhancing and evaluating the antibacterial efficacy of this compound derivatives.

proposed_mechanism cluster_bacterium Bacterial Cell membrane Cell Membrane cell_death Bacterial Cell Death membrane->cell_death Loss of Integrity dna Bacterial DNA dna->cell_death Replication Block synthesis_machinery Cell Wall Synthesis Machinery synthesis_machinery->cell_death Cell Lysis aaptamine_derivative This compound Derivative aaptamine_derivative->membrane Disruption/Interaction aaptamine_derivative->dna Inhibition of Synthesis aaptamine_derivative->synthesis_machinery Inhibition

Caption: Proposed mechanisms of antibacterial action for this compound derivatives.[4][5][9]

References

Validation & Comparative

Unraveling the Anticancer Potential of Aaptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has emerged as a compound of significant interest in oncology research. Its potent anticancer properties stem from its ability to modulate multiple critical signaling pathways implicated in tumor growth and survival. This guide provides an objective comparison of this compound's mechanisms with other therapeutic alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of its potential in cancer therapy.

Core Anticancer Mechanisms of this compound

Experimental evidence indicates that this compound exerts its anticancer effects primarily through three interconnected mechanisms:

  • Inhibition of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to suppress this pathway by decreasing the phosphorylation of key downstream effectors like Akt and GSK3β.[1][2]

  • Modulation of Cell Cycle Progression via CDK and Cyclin Regulation: this compound induces cell cycle arrest, primarily at the G1 or G2/M phase, by targeting key regulators.[2][3] It has been observed to reduce the expression of Cyclin-Dependent Kinases (CDK2/4) and cyclins D1/E, which are essential for the cell to progress through the G1 phase.[1][2]

  • p53-Independent Activation of Tumor Suppressor p21: this compound can induce the expression of the tumor suppressor protein p21 in a manner that is independent of p53, a frequently mutated gene in cancer.[4][5] This activation of p21 leads to cell cycle arrest and apoptosis.[2][4]

Comparative Analysis of Bioactivity

To contextualize the efficacy of this compound, its cytotoxic activity (IC50 values) is compared with established chemotherapeutics and targeted inhibitors of the pathways it modulates.

Note: The following data is compiled from various studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay durations.

Table 1: Cytotoxicity of this compound and its Derivatives Across Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compoundA549Non-Small Cell Lung13.91 µg/mL[2]
This compoundH1299Non-Small Cell Lung10.47 µg/mL[2]
This compoundNT2Embryonal Carcinoma50 µM[1]
This compoundCEM-SST-lymphoblastic Leukemia15.03 µg/mL[1]
Demethyl(oxy)this compoundMCF-7Breast Carcinoma7.8 µM[1]
Demethyl(oxy)this compoundHepG2Hepatocellular Carcinoma8.4 µM[1]
Isothis compoundT-47DBreast CancerNot specified, potent effects[1]

Table 2: Comparative Cytotoxicity of PI3K/Akt Pathway Inhibitors

CompoundClassCell LineCancer TypeIC50 ValueReference
AlpelisibPI3Kα inhibitor-Breast Cancer-[6]
BuparlisibPan-PI3K inhibitorp110α/β/δ/γ-52/166/116/262 nM[7]
DoxorubicinChemotherapyMCF-7Breast Cancer400 - 8306 nM[8][9]

Table 3: Comparative Cytotoxicity of CDK4/6 Inhibitors

CompoundClassCDK4 IC50CDK6 IC50Reference
PalbociclibCDK4/6 inhibitor9 - 11 nM15 nM[10]
RibociclibCDK4/6 inhibitor10 nM39 nM[10]
AbemaciclibCDK4/6 inhibitor2 nM9.9 nM[10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits (dephosphorylation) PIP2 PIP2 PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Proliferation Cell Proliferation & Survival GSK3b->Proliferation Regulates

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Cell_Cycle_Pathway cluster_G1 G1 Phase This compound This compound p21 p21 This compound->p21 Activates (p53-independent) CyclinD_CDK46 Cyclin D CDK4/6 This compound->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E CDK2 This compound->CyclinE_CDK2 Inhibits p21->CyclinD_CDK46 Inhibits p21->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: this compound's role in cell cycle arrest via CDK and p21 modulation.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer effects of this compound.

Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or comparator drugs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[1][3]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][11]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate, such as Akt, p-Akt, p21, and cyclins.

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[12]

Dual-Luciferase® Reporter Assay (for p21 Promoter Activity)

This assay is used to study the transcriptional activation of a specific promoter, in this case, the p21 promoter, in response to this compound.

  • Plasmid Construction: Clone the promoter region of the p21 gene into a luciferase reporter vector (e.g., pGL3-Basic).

  • Cell Transfection: Co-transfect the cancer cells (e.g., MG63 osteosarcoma cells) with the p21-promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[5]

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 20-50 µM) or a vehicle control.[5]

  • Cell Lysis: After a further 24-48 hours, lyse the cells using the passive lysis buffer provided in the assay kit.[7]

  • Luminescence Measurement: Measure the firefly luciferase activity using a luminometer. Then, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction, and measure its luminescence.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the relative luciferase units indicates activation of the p21 promoter.

Conclusion

This compound demonstrates significant anticancer potential through its multifaceted mechanism of action, which includes the inhibition of the pro-survival PI3K/Akt pathway and the induction of cell cycle arrest via modulation of CDKs and p53-independent activation of p21. While direct comparative data with specific PI3K and CDK4/6 inhibitors is limited, the available IC50 values suggest that this compound and its derivatives are potent cytotoxic agents against a range of cancer cell lines. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers seeking to further validate and explore the therapeutic utility of this promising marine natural product. Future studies focusing on head-to-head comparisons and in vivo models are warranted to fully elucidate this compound's position in the landscape of targeted cancer therapies.

References

A Comparative Analysis of Aaptamine and Its Demethylated Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the marine alkaloid Aaptamine and its demethylated derivatives, focusing on their cytotoxic activities against various cancer cell lines and their impact on key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This compound, a benzo[de][1][2]naphthyridine alkaloid isolated from marine sponges of the genus Aaptos, and its derivatives have garnered significant interest for their potential as anticancer agents. This guide synthesizes experimental data to compare the cytotoxic efficacy and mechanisms of action of this compound with its key demethylated analogues, including demethyl(oxy)this compound and isothis compound. The presented data highlights the structure-activity relationships that govern their biological effects, with a focus on their influence on the PI3K/Akt and MAPK signaling pathways, as well as their role in cell cycle regulation.

Comparative Cytotoxicity

The cytotoxic effects of this compound and its demethylated derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound NT2Human Embryonal Carcinoma~50[3]
THP-1Human Monocytic Leukemia~150[4]
HCT116Colon Cancer>50[5]
CEM-SST-lymphoblastic leukemia15.03 (µg/mL)[1]
Demethyl(oxy)this compound MCF-7Breast Carcinoma7.8 ± 0.6[1]
HepG2Hepatocellular Carcinoma8.4 ± 0.8[1]
SK-LU-1Lung Carcinoma9.2 ± 1.0[1]
SK-Mel-2Melanoma7.7 ± 0.8[1]
THP-1Human Monocytic Leukemia10-70[4]
Isothis compound THP-1Human Monocytic Leukemia10-70[4]
3-(phenethylamino)demethyl(oxy)this compound CEM-SST-lymphoblastic leukemia5.32 (µg/mL)[1]
3-(isopentylamino)demethyl(oxy)this compound CEM-SST-lymphoblastic leukemia6.73 (µg/mL)[1]

Key Observations:

  • Demethylated derivatives, such as demethyl(oxy)this compound and isothis compound, generally exhibit greater cytotoxic activity (lower IC50 values) compared to the parent compound, this compound.[4]

  • Substitutions at the C-3 position of the demethyl(oxy)this compound core, as seen in 3-(phenethylamino)demethyl(oxy)this compound and 3-(isopentylamino)demethyl(oxy)this compound, can further enhance cytotoxic effects.[1]

  • While this compound shows antiproliferative effects, its demethylated derivatives, demethyl(oxy)this compound and isothis compound, are potent inducers of apoptosis.[3]

Impact on Cellular Signaling Pathways

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt GSK3b GSK3β Akt->GSK3b inhibits Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival promotes GSK3b->Proliferation_Survival inhibits This compound This compound This compound->Akt degrades phosphorylated Akt and GSK3β

Caption: this compound's inhibition of the PI3K/Akt pathway.

This compound has been observed to suppress the PI3K/Akt/GSK3β signaling pathway by promoting the degradation of phosphorylated Akt and GSK3β.[1] This inhibitory action disrupts downstream signaling that would otherwise promote cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to deactivate this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal Receptor Receptor Stress_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 This compound This compound This compound->MAPK deactivates Gene_Expression Gene Expression (Proliferation, Inflammation) AP1->Gene_Expression

Caption: this compound's deactivation of the MAPK signaling pathway.

This compound's antioxidant properties are linked to its ability to suppress Reactive Oxygen Species (ROS), which in turn leads to the deactivation of the MAPK and AP-1 signaling pathway.[1]

Cell Cycle Regulation

This compound and its derivatives have been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.

Cell_Cycle_Regulation cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulatory Proteins G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2->S promotes S phase entry CDK4 CDK4 CDK4->G1 promotes G1 progression CyclinD1 Cyclin D1 CyclinD1->CDK4 CyclinE Cyclin E CyclinE->CDK2 Aaptamine_Derivatives This compound & Derivatives Aaptamine_Derivatives->CDK2 inhibit Aaptamine_Derivatives->CDK4 inhibit Aaptamine_Derivatives->CyclinD1 reduce expression Aaptamine_Derivatives->CyclinE reduce expression

Caption: Inhibition of cell cycle progression by this compound.

This compound and its derivatives can induce cell cycle arrest, particularly at the G1/S and G2/M phases.[1] This is achieved through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, and the downregulation of cyclins D1 and E.[1] Some derivatives have shown potent inhibitory activity against CDK2.

Experimental Protocols

Cytotoxicity Assay (MTS/MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with varying concentrations of this compound or derivatives cell_seeding->treatment incubation Incubate for a specified period (e.g., 24-72 hours) treatment->incubation add_reagent Add MTS or MTT reagent incubation->add_reagent incubation_reagent Incubate for 1-4 hours add_reagent->incubation_reagent solubilize Add solubilization solution (for MTT) incubation_reagent->solubilize (if MTT) read_absorbance Measure absorbance at the appropriate wavelength (e.g., 490-570 nm) incubation_reagent->read_absorbance (if MTS) solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: General workflow for MTS/MTT cytotoxicity assays.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period ranging from 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • MTS Assay: Add the MTS reagent directly to the culture medium.

    • MTT Assay: Add the MTT reagent to the culture medium.

  • Incubation with Reagent: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization (MTT Assay only): If using the MTT assay, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 490-500 nm for MTS and around 570 nm for MTT.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample.

Detailed Methodology:

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total GSK3β, phospho-GSK3β, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The comparative analysis of this compound and its demethylated derivatives reveals that structural modifications, particularly demethylation, significantly enhance their cytotoxic and pro-apoptotic activities against cancer cells. These compounds exert their effects through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, and by inducing cell cycle arrest. The enhanced potency of the demethylated derivatives suggests they are promising scaffolds for the development of novel anticancer therapeutics. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted.

References

A Comparative Analysis of Aaptamine and Other Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Aaptamine, a unique benzo[de][1][2]naphthyridine alkaloid isolated from marine sponges of the Aaptos genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of this compound against two other prominent marine alkaloids, fascaplysin and manzamine A, with a focus on their anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

This comparative guide delves into the cytotoxic and enzyme-inhibiting effects of these marine natural products, supported by quantitative data from various studies. Detailed experimental protocols for key assays are provided to aid in the replication and further investigation of these findings. Additionally, signaling pathways influenced by these alkaloids are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Analysis of Biological Activities

The following tables summarize the cytotoxic and enzyme inhibitory activities of this compound, fascaplysin, and manzamine A, presenting 50% inhibitory concentration (IC50) values against various cancer cell lines and specific enzymes.

Table 1: Cytotoxicity of Marine Alkaloids Against Cancer Cell Lines (IC₅₀ in µM)
Cell LineCancer TypeThis compoundFascaplysinManzamine A
HeLa Cervical Cancer~151[3]1.03[4]4.0 (48h) / 5.3 (72h)[5][6]
A549 Lung Cancer13.91 µg/mL1.15 / 2.923[1][4]>10[7]
H1299 Lung Cancer10.47 µg/mL[8][9]--
MCF-7 Breast Cancer---
HCT116 Colon Cancer->10[10]4.5[10][11]
SCLC (mean) Small Cell Lung Cancer-0.89[4]-
C6 Glial Tumor-0.5[4]-
LNCaP Prostate Cancer-0.54[4]-
HL-60 Leukemia-0.7 (24h) / 0.5 (48h)[4]-
C33A Cervical Cancer--2.1 (48h) / 1.6 (72h)[5][6]

Note: µg/mL to µM conversion requires the molecular weight of the compound. Direct comparisons should be made with caution when units differ.

Table 2: Enzyme Inhibition Profile of Marine Alkaloids (IC₅₀ in µM)
Target EnzymeThis compoundFascaplysinManzamine A
Proteasome (Chymotrypsin-like) 1.6-4.6 µg/mL--
CDK4 -0.35-
v-ATPase --Potent Inhibitor

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assays (MTT and MTS)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the dose-response curve.

b) MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

  • Principle: MTS is reduced by viable cells to a soluble formazan product. This assay is generally considered faster and more convenient than the MTT assay as it does not require a solubilization step.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Add the MTS reagent directly to the culture medium in each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate cell viability and IC₅₀ values as in the MTT assay.

Enzyme Inhibition Assays

a) Proteasome Inhibition Assay

  • Objective: To measure the inhibition of the chymotrypsin-like activity of the proteasome.

  • Principle: A fluorogenic substrate, such as Suc-LLVY-AMC, is cleaved by the proteasome's chymotrypsin-like activity, releasing a fluorescent molecule (AMC). The reduction in fluorescence in the presence of an inhibitor indicates its inhibitory activity.

  • Protocol:

    • Prepare a reaction buffer containing purified proteasome or cell lysate.

    • Add various concentrations of the test compound (e.g., this compound) to the reaction buffer and pre-incubate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence intensity using a fluorometer (excitation ~380 nm, emission ~460 nm).

    • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.[12][13]

b) Cyclin-Dependent Kinase 4 (CDK4) Inhibition Assay

  • Objective: To determine the inhibitory effect of a compound on CDK4 activity.

  • Principle: CDK4, in complex with Cyclin D, phosphorylates a substrate peptide (e.g., a fragment of the retinoblastoma protein, Rb). The assay measures the level of phosphorylation, which is reduced in the presence of an inhibitor.

  • Protocol:

    • Prepare a reaction mixture containing recombinant CDK4/Cyclin D enzyme, the substrate peptide, and ATP in a suitable buffer.

    • Add different concentrations of the test compound (e.g., fascaplysin).

    • Incubate the reaction mixture at 30°C for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (³²P-ATP), antibody-based detection (ELISA), or luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®).

    • Calculate the percentage of inhibition and the IC₅₀ value.

c) Vacuolar-type H⁺-ATPase (v-ATPase) Inhibition Assay

  • Objective: To assess the inhibitory effect of a compound on v-ATPase activity.

  • Principle: v-ATPases are proton pumps that acidify intracellular compartments. Their activity can be measured by monitoring the ATP-dependent acidification of isolated vesicles or by observing changes in the pH of lysosomes in living cells.

  • Protocol (Cell-based):

    • Load cells with a pH-sensitive fluorescent dye (e.g., LysoSensor or Acridine Orange).

    • Treat the cells with the test compound (e.g., manzamine A).

    • Measure the change in fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in lysosomal pH (reduced acidity) indicates v-ATPase inhibition.

    • Quantitative analysis can be performed by comparing the fluorescence changes in treated versus untreated cells.

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action for this compound, fascaplysin, and manzamine A.

aaptamine_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits apoptosis Apoptosis This compound->apoptosis Induces proteasome Proteasome This compound->proteasome Inhibits pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip2->pip3 p_akt p-Akt pip3->p_akt Activates akt Akt akt->p_akt p_gsk3b p-GSK3β p_akt->p_gsk3b Phosphorylates gsk3b GSK3β gsk3b->p_gsk3b cell_cycle Cell Cycle Progression (CDK2/4, Cyclin D1/E) p_gsk3b->cell_cycle Inhibits proliferation Cell Proliferation cell_cycle->proliferation protein_degradation Protein Degradation proteasome->protein_degradation

Caption: this compound's anticancer mechanism.

fascaplysin_pathway fascaplysin Fascaplysin cdk4_cyclinD CDK4/Cyclin D Complex fascaplysin->cdk4_cyclinD Inhibits apoptosis Apoptosis fascaplysin->apoptosis Induces p_rb p-Rb cdk4_cyclinD->p_rb Phosphorylates g1_s_transition G1/S Phase Transition rb Rb rb->p_rb e2f E2F p_rb->e2f Releases e2f->g1_s_transition Promotes cell_cycle_arrest G1 Cell Cycle Arrest g1_s_transition->cell_cycle_arrest Leads to

Caption: Fascaplysin's cell cycle inhibition.

manzamine_a_pathway manzamine_a Manzamine A v_atpase v-ATPase manzamine_a->v_atpase Inhibits rip1 RIP1 manzamine_a->rip1 Downregulates lysosome_ph Lysosomal Acidification v_atpase->lysosome_ph Maintains autolysosome Autolysosome Formation lysosome_ph->autolysosome Required for autophagosome Autophagosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome autophagy Autophagic Flux autolysosome->autophagy Leads to cell_death Cell Death autophagy->cell_death Inhibition leads to akt_mtor Akt/mTOR Pathway rip1->akt_mtor Activates akt_mtor->autophagy Inhibits

Caption: Manzamine A's autophagy inhibition.

Conclusion

This compound, fascaplysin, and manzamine A are potent marine alkaloids with significant anticancer activities, each operating through distinct molecular mechanisms. This compound exerts its effects through the inhibition of the PI3K/Akt signaling pathway and proteasome activity.[8][9] Fascaplysin acts as a selective inhibitor of CDK4, leading to cell cycle arrest in the G1 phase.[4] Manzamine A inhibits autophagy by targeting v-ATPase and modulating the RIP1/Akt/mTOR pathway.[14][15][16] The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating novel therapeutic strategies from marine sources. Further exploration of these and other marine alkaloids holds great promise for the future of cancer drug discovery.

References

Aaptamine: A Comparative Analysis of Natural and Synthetic Variants in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Aaptamine, a marine alkaloid first isolated from the sponge Aaptos aaptos, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] Extensive research has demonstrated its potential as an antioxidant, antimicrobial, and notably, as an anticancer agent.[1] This has led to numerous efforts to both isolate the compound from its natural sources and to develop efficient synthetic routes for its production and the creation of novel derivatives. This guide provides a comparative overview of the efficacy of this compound, drawing upon available preclinical data for both the natural compound and its synthetic analogs.

Anticancer Efficacy: In Vitro Studies

This compound and its derivatives have demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Natural) THP-1 (Human Leukemia)~150[2]
HeLa (Cervical Cancer)Data not available[3]
SNU-C4 (Colon Cancer)Data not available[3]
SK-MEL-28 (Melanoma)Data not available[3]
MDA-MB-231 (Breast Cancer)Data not available[3]
A549 (Non-small cell lung)GI50: 7[1]
H1299 (Non-small cell lung)Cytotoxic[1]
HepG2 (Hepatocellular)Cytotoxic[1]
LM3 (Hepatocellular)Cytotoxic[1]
Demethyl(oxy)this compound (Synthetic Derivative) THP-1 (Human Leukemia)10 - 70[2]
SK-LU-1 (Lung Carcinoma)9.2 ± 1.0[1]
MCF-7 (Breast Carcinoma)7.8 ± 0.6[1]
HepG2 (Hepatocellular)8.4 ± 0.8[1]
SK-Mel-2 (Melanoma)7.7 ± 0.8[1]
Isothis compound (Synthetic Derivative) THP-1 (Human Leukemia)10 - 70[2]
3-(Phenethylamino)demethyl(oxy)this compound (Synthetic Derivative) CEM-SS (T-lymphoblastic leukemia)5.32 µg/mL[1]
3-(Isopentylamino)demethyl(oxy)this compound (Synthetic Derivative) CEM-SS (T-lymphoblastic leukemia)6.73 µg/mL[1]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the PI3K/Akt and MAPK signaling cascades.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the PI3K/Akt/GSK3β signaling pathway.[1] This pathway is crucial for cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation & Survival GSK3b->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.

MAPK Signaling Pathway

The antioxidant properties of this compound are linked to its ability to deactivate the MAPK and AP-1 signaling pathways by suppressing reactive oxygen species (ROS).[1]

MAPK_Pathway This compound This compound ROS ROS This compound->ROS MAPK MAPK ROS->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammation & Proliferation AP1->Inflammation

Caption: this compound suppresses ROS, leading to the deactivation of the MAPK/AP-1 signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability and Cytotoxicity Assays (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow for the metabolic conversion of MTT by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: A generalized workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Cells treated with this compound are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-GSK3β).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured. Densitometry is used to quantify the protein levels.[1]

Conclusion

The available data strongly supports the potential of this compound and its synthetic derivatives as valuable scaffolds for the development of novel anticancer agents. While a direct efficacy comparison between natural and synthetically produced this compound is currently lacking in the scientific literature, research on synthetic analogs indicates that structural modifications can significantly enhance cytotoxic potency against various cancer cell lines. Further studies are warranted to directly compare the biological activity of pure synthetic this compound with its natural counterpart to rule out any effects of minor impurities in natural extracts and to fully elucidate the structure-activity relationships of this promising marine natural product.

References

A Comparative Guide to Aaptamine's Proteasome Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the landscape of proteasome inhibitors is crucial for advancing cancer therapeutics. The ubiquitin-proteasome system is a pivotal regulator of cellular protein homeostasis, and its inhibition has emerged as a validated strategy in oncology. This guide provides an objective comparison of the marine alkaloid aaptamine with the established clinical proteasome inhibitors, bortezomib and carfilzomib, focusing on their proteasome inhibitory activity, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity

This compound, a naturally occurring marine sponge alkaloid, has demonstrated inhibitory effects on the 20S proteasome. Its activity is primarily directed against the chymotrypsin-like (CT-L) and caspase-like (C-L) subunits of the proteasome.[1][2][3][4] In comparison, bortezomib and carfilzomib are highly potent and selective inhibitors of the chymotrypsin-like activity of the proteasome, with bortezomib being a reversible inhibitor and carfilzomib an irreversible one.[5][6][7][8]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against the proteasome's chymotrypsin-like activity. It is important to note that these values are derived from various studies and experimental conditions, which may not be directly comparable.

CompoundIC50 (Chymotrypsin-like Activity)Source Organism/Cell LineReference
This compound 1.6 - 4.6 µg/mL (~7.0 - 20.1 µM)Purified 20S proteasome[1][2][9]
18.84 µM20S proteasome[9]
Bortezomib 3 - 20 nMMultiple Myeloma cell lines[10]
~7 nM (average)NCI-60 cancer cell lines[11]
32.8 nMPC3 prostate cancer cells[12]
Carfilzomib < 5 nMANBL-6 multiple myeloma cells[13][14]
21.8 ± 7.4 nMMultiple Myeloma cell lines[1]
10.73 ± 3.21 µMRPMI-8226 multiple myeloma cells[7]

Note: The molecular weight of this compound (228.25 g/mol ) was used for the conversion from µg/mL to µM.[4][15][16][17]

Experimental Protocols

The validation of proteasome inhibitory activity is commonly performed using a 20S proteasome activity assay with a fluorogenic substrate.

20S Proteasome Chymotrypsin-Like Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome by monitoring the cleavage of the fluorogenic peptide substrate, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Upon cleavage by the proteasome, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified.[6][8][18]

Materials:

  • Purified 20S proteasome

  • Suc-LLVY-AMC substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Inhibitors (this compound, Bortezomib, Carfilzomib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the Suc-LLVY-AMC substrate in DMSO.

  • Prepare serial dilutions of the test inhibitors (this compound, Bortezomib, Carfilzomib) in the assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitors to interact with the proteasome.

  • Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.[19][20]

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

  • Monitor the fluorescence kinetically over a period of time (e.g., 60 minutes) at 37°C.

  • The rate of AMC release is proportional to the proteasome activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Methodologies and Pathways

To better illustrate the experimental process and the biological consequences of proteasome inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - 20S Proteasome - Inhibitors (this compound, etc.) - Substrate (Suc-LLVY-AMC) - Assay Buffer Plate_Setup Plate Setup: - Add proteasome to wells - Add inhibitor dilutions Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction Add Substrate to initiate reaction Incubation->Reaction Measurement Measure Fluorescence (Ex: 380nm, Em: 460nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 values Calculation->IC50

Experimental workflow for 20S proteasome activity assay.

Proteasome inhibition disrupts cellular protein degradation, leading to the accumulation of ubiquitinated proteins. This triggers a cascade of downstream signaling events, most notably the activation of apoptotic pathways and the modulation of the NF-κB signaling pathway.[2][21][22][23]

G cluster_inhibitors Proteasome Inhibitors This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Carfilzomib Carfilzomib Carfilzomib->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Inhibition leads to IκBα IκBα Proteasome->IκBα Inhibition prevents degradation of Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Pathway NF-κB Pathway (Modulation) IκBα->NFkB_Pathway NFkB NF-κB IκBα->NFkB Inhibits

Signaling pathway affected by proteasome inhibition.

Conclusion

This compound demonstrates inhibitory activity against the proteasome, albeit with a lower potency compared to the clinically approved drugs bortezomib and carfilzomib. The data suggests that while this compound may serve as a lead compound for the development of new proteasome inhibitors, its direct therapeutic application as a potent proteasome inhibitor may be limited. Further structure-activity relationship studies could potentially enhance its inhibitory capacity. The provided experimental protocol offers a standardized method for researchers to validate and compare the efficacy of novel proteasome inhibitors. The signaling pathway diagram highlights the critical cellular processes affected by this class of compounds, underscoring their importance in cancer therapy.

References

Aaptamine's Anticancer Efficacy: A Comparative Analysis Against Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data reveals that aaptamine, a marine alkaloid derived from sea sponges, demonstrates significant anticancer activity against a range of cancer cell lines. This guide provides a detailed comparison of this compound's efficacy with established anticancer drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Anticancer Potency

This compound and its derivatives have shown promising cytotoxic effects across various cancer cell types. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and commonly used chemotherapy drugs—doxorubicin, cisplatin, and paclitaxel—in several human cancer cell lines. It is important to note that direct comparisons are best made when compounds are tested within the same study under identical experimental conditions. The data presented here is a compilation from multiple sources and should be interpreted with consideration for potential inter-study variability.

Table 1: IC50 Values (in µM) of this compound and its Derivatives Against Various Cancer Cell Lines

Compound/DrugA549 (Lung)H1299 (Lung)THP-1 (Leukemia)HeLa (Cervical)SNU-C4 (Colon)SK-MEL-28 (Melanoma)MDA-MB-231 (Breast)
This compound 13.91 µg/mL10.47 µg/mL~150----
Demethyl(oxy)this compound --10-7010-7010-7010-7010-70
Isothis compound --10-7010-7010-7010-7010-70

Data sourced from multiple studies.[1][2] Values for A549 and H1299 are in µg/mL.

Table 2: IC50 Values (in µM) of Known Anticancer Drugs Against Various Cancer Cell Lines

DrugA549 (Lung)H1299 (Lung)THP-1 (Leukemia)HeLa (Cervical)SNU-C4 (Colon)SK-MEL-28 (Melanoma)MDA-MB-231 (Breast)
Doxorubicin ~0.08-~0.02~0.1-0.5--~0.05-0.2
Cisplatin ~3-10-~1-5~1-5--~5-15
Paclitaxel ~0.005-0.02--~0.002-0.01--~0.001-0.005

Data compiled from various publicly available databases and literature. These values are approximate and can vary significantly based on experimental conditions.

Mechanisms of Action: A Look into Cellular Signaling

This compound exerts its anticancer effects through the modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The PI3K/AKT/GSK3β Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase 3 beta (GSK3β) signaling pathway.[1][3] This pathway is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. This compound's inhibitory action on this pathway leads to the downregulation of downstream effectors that promote cell cycle progression and prevent apoptosis.

PI3K_AKT_GSK3beta_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b CellCycle Cyclin D1/E CDK2/4 GSK3b->CellCycle regulates Proliferation Cell Proliferation & Survival CellCycle->Proliferation AP1_NFkB_Pathway This compound This compound IKK IKK This compound->IKK modulates JNK_MAPK JNK/p38 MAPK This compound->JNK_MAPK modulates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB->Gene_Expression AP1 AP-1 JNK_MAPK->AP1 AP1->Gene_Expression MTT_Assay_Workflow Start Seed Cells Treat Treat with This compound/ Drug Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

References

Aaptamine's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the marine alkaloid Aaptamine and its derivatives reveals significant cytotoxic and mechanistic differences across a variety of cancer cell lines. This guide synthesizes key findings on this compound's efficacy, detailing its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways. The data presented herein aims to provide researchers, scientists, and drug development professionals with a valuable comparative resource to inform future preclinical and clinical investigations.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and its derivatives, demethyl(oxy)this compound and isothis compound, in various human cancer cell lines. The data highlights the differential sensitivity of cancer cells to these compounds.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound THP-1Human Leukemia~150[1]
HeLaCervical CancerData not specified[2]
SNU-C4Colon CancerData not specified[2]
SK-MEL-28MelanomaData not specified[2]
MDA-MB-231Breast CancerData not specified[2]
NT2Human Embryonal Carcinoma50[3]
A549Non-Small Cell Lung Carcinoma13.91 µg/mL
H1299Non-Small Cell Lung Carcinoma10.47 µg/mL
MG63Human Osteosarcoma20-50[1]
HCT116Colon Cancer>50[4]
K562Chronic Myeloid LeukemiaData not specified[4]
Demethyl(oxy)this compound THP-1Human Leukemia10-70[1]
HeLaCervical Cancer10-70[1]
SNU-C4Colon Cancer10-70[1]
SK-MEL-28Melanoma10-70[1]
MDA-MB-231Breast Cancer10-70[1]
SK-LU-1Lung Carcinoma9.2 ± 1.0[3]
MCF-7Breast Carcinoma7.8 ± 0.6[3]
HepG2Hepatocellular Carcinoma8.4 ± 0.8[3]
SK-Mel-2Melanoma7.7 ± 0.8[3]
Isothis compound THP-1Human Leukemia10-70[1]
HeLaCervical Cancer10-70[1]
SNU-C4Colon Cancer10-70[1]
SK-MEL-28Melanoma10-70[1]
MDA-MB-231Breast Cancer10-70[1]
T-47DBreast CancerPotent (IC50 values provided in study)[5]
MCF-7Breast CancerPotent (IC50 values provided in study)[5]
MDA-MB-231Breast CancerPotent (IC50 values provided in study)[5]

Mechanistic Insights into this compound's Anticancer Activity

This compound and its derivatives exert their anticancer effects through a multi-pronged approach, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) double staining has consistently demonstrated that this compound and its derivatives induce apoptosis in a dose-dependent manner in various cancer cell lines, including THP-1 human leukemia cells[1]. In non-small cell lung carcinoma (NSCLC) cells (A549 and H1299), this compound treatment leads to a significant increase in both early and late apoptotic cells. This apoptotic induction is further evidenced by the upregulation of cleaved PARP and cleaved caspase-3, and in the case of isothis compound in T-47D breast cancer cells, activation of caspase-7 and inhibition of XIAP[3][5].

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell line. In human osteosarcoma MG63 cells and human embryonal carcinoma NT2 cells, this compound induces a G2/M phase arrest[2][3]. This is often associated with the p53-independent activation of the cyclin-dependent kinase inhibitor p21[1][6]. Conversely, in NSCLC cells (A549 and H1299), this compound treatment results in a G1 phase arrest by downregulating the expression of key cell cycle regulatory proteins such as CDK2, CDK4, Cyclin D1, and Cyclin E.

Modulation of Key Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to interfere with multiple signaling cascades crucial for cancer cell proliferation and survival.

PI3K/AKT/GSK3β Pathway

In NSCLC cells, this compound has been demonstrated to suppress the PI3K/AKT/GSK3β signaling pathway. Western blot analysis revealed a dose-dependent decrease in the phosphorylation of AKT and GSK3β, key downstream effectors of this pathway.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation GSK3b GSK3β pAKT->GSK3b pGSK3b p-GSK3β GSK3b->pGSK3b Phosphorylation Proliferation Cell Proliferation & Survival pGSK3b->Proliferation

Caption: this compound inhibits the PI3K/AKT/GSK3β signaling pathway.

MAPK and AP-1 Signaling

This compound has been shown to suppress the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways, which are often hyperactivated in cancer cells and contribute to their proliferation and survival[3].

p53-Independent p21 Activation

A notable mechanism of this compound is its ability to induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner[1][6]. This is significant as many cancers harbor mutations in the p53 tumor suppressor gene. In human osteosarcoma MG63 cells, this compound activates the p21 promoter through Sp1 sites[1].

p21_Activation_Pathway This compound This compound Sp1 Sp1 Sites (p21 Promoter) This compound->Sp1 Activates p21 p21 Sp1->p21 Induces Expression CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) CDK_Cyclin->CellCycleArrest p53 p53 p53->p21 Independent of

Caption: this compound induces p21 expression independently of p53.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with different concentrations of this compound or its derivatives for the indicated time.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to 100 µL of the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-GSK3β, GSK3β, CDK2, CDK4, Cyclin D1, Cyclin E, cleaved PARP, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane was then incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_viability Cell Viability (MTS Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_western Protein Expression (Western Blot) seeding1 Seed Cells treatment1 Treat with this compound seeding1->treatment1 mts Add MTS Reagent treatment1->mts absorbance Measure Absorbance mts->absorbance treatment2 Treat with this compound harvesting Harvest Cells treatment2->harvesting staining Annexin V/PI Staining harvesting->staining flow Flow Cytometry staining->flow treatment3 Treat with this compound lysis Cell Lysis treatment3->lysis sds SDS-PAGE & Transfer lysis->sds immuno Immunoblotting sds->immuno detection Detection immuno->detection

Caption: Overview of the key experimental workflows.

Conclusion

This compound and its derivatives demonstrate significant, albeit variable, anticancer activity across a range of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest, coupled with the modulation of key signaling pathways like PI3K/AKT and the p53-independent activation of p21, underscores their potential as promising therapeutic agents. The data compiled in this guide provides a foundation for further research into the specific molecular determinants of sensitivity to this compound, which will be crucial for identifying the cancer types most likely to respond to this novel marine-derived compound.

References

A Comparative Guide to Aaptamine and Other p53-Independent Activators of p21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aaptamine, a marine alkaloid, with other therapeutic strategies for the p53-independent activation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). The objective is to offer a clear, data-driven overview for researchers and drug development professionals exploring novel anti-cancer therapies that are effective in tumors with mutated or deficient p53.

Introduction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 transcriptionally activates the p21 gene, leading to cell cycle arrest and allowing for DNA repair. However, a significant number of human cancers harbor mutations in the TP53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. Consequently, there is a pressing need for therapeutic agents that can induce p21 and subsequent cell cycle arrest independently of p53.

This compound, a benzonaphthyridine alkaloid isolated from marine sponges, has emerged as a promising candidate. It has been demonstrated to activate the p21 promoter and induce cell cycle arrest in a p53-independent manner.[1][2][3] This guide will compare the performance of this compound with another notable p53-independent p21 induction strategy: the inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) by the small molecule inhibitor OTS167.

Data Presentation: Quantitative Comparison of p21 Activators

The following table summarizes the key performance metrics of this compound and OTS167 in inducing p21 and impacting the cell cycle in p53-deficient cancer cell lines.

FeatureThis compoundOTS167 (MELK Inhibitor)
Mechanism of p21 Activation Acts on Sp1 sites in the p21 promoter[1][2]Inhibition of MELK leads to increased levels of FOXO1 and FOXO3, which are transcriptional activators of p21[4][5]
Effective Concentration for p21 Induction 20-50 µM in MG63 osteosarcoma cells[1][2][6]Dose-dependent induction observed; increased p21 protein levels seen with concentrations as low as 10-20 nM in MDA-MB-231 and A549 cells[1][4]
Cell Cycle Arrest G2/M phase arrest in MG63 and K562 cells[1][3][6]G1 phase arrest in p53-deficient cancer cell lines[4][5]
Reported IC50 (Cytotoxicity) ~150 µM in various human cancer cell lines[7]0.41 nM (MELK kinase inhibition)[1]; 10-50 nM (cytotoxicity in T-ALL cell lines)[8]
Fold Induction of p21 Time-dependent increase in p21 expression observed in K562 cells treated with 100 µM this compound.[3]Significant induction of p21 at the transcript and protein level in p53-deficient HCT116 cells following MELK knockdown.[9]

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the mechanisms and validation processes, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for validating p53-independent p21 activation, and the logical relationship of the validation process.

aaptamine_pathway This compound This compound Sp1 Sp1 Transcription Factor This compound->Sp1 Activates p21_promoter p21 Promoter Sp1->p21_promoter Binds to p21_gene p21 Gene Transcription p21_promoter->p21_gene p21_protein p21 Protein p21_gene->p21_protein CDK_Cyclin CDK-Cyclin Complexes p21_protein->CDK_Cyclin Inhibits CellCycle G2/M Phase Arrest CDK_Cyclin->CellCycle

This compound-induced p21 activation pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis cell_line Select p53-deficient cancer cell line treatment Treat cells with this compound or alternative compound cell_line->treatment western Western Blot (p21 protein expression) treatment->western luciferase Luciferase Reporter Assay (p21 promoter activity) treatment->luciferase cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle quantify Quantify p21 levels, luciferase activity, and cell cycle distribution western->quantify luciferase->quantify cell_cycle->quantify compare Compare results to untreated controls quantify->compare

Workflow for validating p53-independent p21 activation.

validation_logic Hypothesis Compound X induces p53-independent p21 activation p53_status p53-deficient cell line Hypothesis->p53_status Test in p21_increase Increased p21 protein/mRNA p53_status->p21_increase Observe promoter_activity Increased p21 promoter activity p53_status->promoter_activity Observe cell_cycle_arrest Cell cycle arrest p21_increase->cell_cycle_arrest Leads to promoter_activity->p21_increase Causes Conclusion Validation of p53-independent p21 activation cell_cycle_arrest->Conclusion

Logical flow for validating the hypothesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Western Blot for p21 Protein Expression
  • Cell Lysis:

    • Treat p53-deficient cells with the desired concentrations of the test compound for the indicated times.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p21 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Luciferase Reporter Assay for p21 Promoter Activity
  • Plasmid Transfection:

    • Co-transfect p53-deficient cells with a luciferase reporter plasmid containing the p21 promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with the test compound at various concentrations.

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Express the results as fold induction relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Preparation and Treatment:

    • Seed cells and treat them with the test compound for the desired duration.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

Conclusion

This compound represents a valuable tool for researchers studying p53-independent mechanisms of cell cycle control and holds potential as a scaffold for the development of novel anticancer agents. Its ability to induce p21 and G2/M arrest through a distinct Sp1-mediated mechanism provides a clear alternative to other p53-independent pathways, such as that targeted by the MELK inhibitor OTS167, which primarily induces G1 arrest. The provided data and protocols offer a solid foundation for the comparative evaluation of these and other emerging p53-independent p21 activators in the pursuit of more effective cancer therapies.

References

A Comparative Guide to the Antibacterial Spectrum of Aaptamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aaptamine, a marine alkaloid isolated from sponges of the genus Aaptos, and its synthetic analogs have emerged as a promising class of compounds with a broad range of biological activities, including significant antibacterial properties. This guide provides a comparative analysis of the antibacterial spectrum of this compound and its key analogs, supported by experimental data, to aid researchers in the field of antibiotic discovery and development.

Comparative Antibacterial Spectrum

The antibacterial efficacy of this compound and its derivatives has been evaluated against a variety of pathogenic bacteria, including multidrug-resistant strains. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values for this compound and several of its key analogs against a panel of Gram-positive and Gram-negative bacteria.

Demethyloxythis compound and its C-3 Alkylamino Analogs

A significant body of research has focused on the synthetic modification of demethyloxythis compound, a naturally occurring analog of this compound. In particular, the introduction of alkylamino side chains at the C-3 position has been shown to dramatically enhance antibacterial potency, especially against Gram-positive bacteria.[1][2]

Table 1: Antibacterial Spectrum of Demethyloxythis compound and C-3 Alkylamino Analogs

CompoundAlkyl Chain LengthS. aureus ATCC 29213 MIC (µg/mL)MRSA USA300 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa PAO1 MIC (µg/mL)Reference
Demethyloxythis compound->64>64>64>64[1]
Analog A6 C8 (n-octyl)24>64>64[1]
Analog A7 C9 (n-nonyl)12>64>64[1]
Analog A22 C10 (n-decyl)113264[1]
Analog A8 C11 (n-undecyl)24>64>64[1]
Analog A9 C12 (n-dodecyl)48>64>64[1]
Vancomycin-11NANA[1]
Ciprofloxacin-0.2510.0150.25[1]

NA: Not Applicable

The structure-activity relationship (SAR) studies reveal that the length of the alkyl chain at the C-3 position is a critical determinant of antibacterial activity.[1] Analogs with medium-length alkyl chains (C8-C10) exhibit the most potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] The optimal activity is observed with a C10 alkyl chain (Analog A22), which demonstrates comparable or superior potency to the clinically used antibiotic vancomycin against the tested Gram-positive strains.[1] The activity against Gram-negative bacteria is generally lower, although Analog A22 shows some activity against E. coli.[1]

Bromoindole and Other this compound Analogs

The modification of the this compound scaffold has also extended to the incorporation of other chemical moieties, such as bromoindole groups, often in conjugation with polyamines. These modifications have yielded compounds with broad-spectrum antibacterial activity.

Table 2: Antibacterial Spectrum of Bromoindole-Polyamine Conjugates and Other this compound Analogs

CompoundTarget BacteriaMIC (µg/mL)Reference
This compound ESBL-producing E. coli55[3]
3-(phenethylamino)demethyl(oxy)this compound M. bovis BCG0.75[4]
Bromoindole-polyamine conjugate 13b S. aureus ATCC 25923≤ 0.25[5][6]
A. baumannii≤ 0.25[5][6]
P. aeruginosa ATCC 27853100[5]

These findings suggest that diverse structural modifications of the this compound core can lead to compounds with potent and varied antibacterial profiles.

Mechanism of Action

The primary antibacterial mechanism of action for the potent C-3 alkylamino-substituted demethyloxythis compound analogs is the disruption of the bacterial cell membrane.[1][2] This membrane-targeting action is a promising strategy for combating antibiotic resistance, as it is less likely to induce resistance compared to mechanisms that target specific enzymes.

The amphipathic nature of these analogs, conferred by the hydrophobic alkyl chain and the hydrophilic this compound core, facilitates their insertion into the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.[1]

While the direct antibacterial signaling pathways for this compound and its analogs are not yet fully elucidated, their membrane-disrupting capabilities represent the most well-supported mechanism for their antibacterial effects. It is important to note that some studies on this compound's other biological activities, such as its antioxidant and anticancer effects, have implicated signaling pathways like MAPK and AP-1.[7] However, a direct link between these pathways and the antibacterial mechanism has not been established.

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs using the broth microdilution method, based on standard laboratory practices.

Broth Microdilution Assay

Objective: To determine the minimum concentration of an this compound analog that inhibits the visible growth of a target bacterium.

Materials:

  • This compound analogs

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into a tube containing sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacterial inoculum without any compound) and a negative control (broth only) on each plate.

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications of the demethyloxythis compound core and their impact on antibacterial activity, providing a visual guide to the structure-activity relationship.

SAR_this compound cluster_0 This compound Core cluster_1 C-3 Position Modification cluster_2 Resulting Antibacterial Activity This compound This compound Demethyloxythis compound Demethyloxythis compound (Parent Scaffold) This compound->Demethyloxythis compound Demethylation Alkylamino Introduction of Alkylamino Chain at C-3 Demethyloxythis compound->Alkylamino Synthetic Modification High_Activity High Antibacterial Activity (Gram-positive) Alkylamino->High_Activity Medium Chain (C8-C10) Low_Activity Low Antibacterial Activity Alkylamino->Low_Activity Short (C10) Chain Variable_Activity Variable Activity (Gram-negative) High_Activity->Variable_Activity Some analogs show moderate activity against Gram-negatives

Caption: Structure-activity relationship of C-3 alkylamino-substituted demethyloxythis compound analogs.

This guide provides a concise overview of the current state of research on the antibacterial properties of this compound and its analogs. The potent activity of synthetically modified derivatives, particularly against drug-resistant Gram-positive bacteria, highlights the potential of the this compound scaffold in the development of novel antibiotics. Further research is warranted to explore the full potential of these compounds, including their activity against a wider range of pathogens and their in vivo efficacy and safety profiles.

References

Aaptamine's Bioactivity: A Comparative Analysis Across Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting experimental data from various in vitro and in vivo models. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective comparison of its performance and to provide detailed insights into its mechanisms of action.

Anticancer Activity

This compound exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle in various cancer types.[1][2] Its efficacy has been demonstrated in a range of human cancer cell lines and in vivo models.

Data Presentation: In Vitro Cytotoxicity of this compound and its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of this compound and its derivatives against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
This compound MG63Human OsteosarcomaInduces G2/M arrest at 10 µM[1]
HepG2Hepatocellular Carcinoma8.4 ± 0.8[1]
LM3Hepatocellular Carcinoma-[1]
Lung Cancer CellsLung CancerGI50: 7[1]
Prostate Cancer CellsProstate CancerGI50: 10[1]
A549Non-small Cell Lung Carcinoma13.91 µg/mL[1]
H1299Non-small Cell Lung Carcinoma10.47 µg/mL[1]
HCT116Colon Cancer~50[3]
HeLaCervical Cancer66[3]
THP-1Human LeukemiaInduces apoptosis; less active than derivatives[4]
H1299, H520Lung Cancer12.9 to 20.6 µg/mL (for derivatives)[1]
Demethyl(oxy)this compound SK-LU-1Lung Carcinoma9.2 ± 1.0[1]
MCF-7Breast Carcinoma7.8 ± 0.6[1]
HepG2Hepatocellular Carcinoma8.4 ± 0.8[1]
SK-Mel-2Melanoma7.7 ± 0.8[1]
Human Cancer LinesVarious10 to 70[4]
Isothis compound Human Cancer LinesVarious10 to 70[4]
In Vivo Anticancer Efficacy

In a subcutaneous xenograft model using hepatocellular carcinoma (LM3) cells in nude mice, this compound demonstrated significant therapeutic efficacy. Treatment with this compound (20 mg/kg body weight) for 14 days resulted in a 40.3% inhibition of tumor growth compared to the vehicle-treated control group.[5]

Experimental Protocols
  • Cell Viability and Proliferation Assays (MTS/MTT): Human cancer cell lines (e.g., HCT116, THP-1, HeLa) were seeded in 96-well plates.[3][4] After cell attachment, they were treated with varying concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).[3] Cell viability was determined using MTS or MTT reagents, where the conversion of the tetrazolium salt to formazan by metabolically active cells is measured spectrophotometrically. The IC50 values were then calculated from the dose-response curves.

  • Cell Cycle Analysis: Cancer cells were treated with this compound for a set duration. Subsequently, cells were harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]

  • Apoptosis Assay: Apoptosis induction was measured using flow cytometry after staining cells with Annexin V and propidium iodide. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, allowing for the quantification of apoptotic cells.[4]

  • In Vivo Xenograft Model: Human cancer cells (e.g., HCC-LM3) were injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[5] Once tumors were established, mice were treated with this compound (e.g., 20 mg/kg body weight) or a vehicle control over a defined period (e.g., 14 days). Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed to assess the inhibition of tumor growth.[5]

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. It is known to suppress the PI3K/AKT/GSK3β pathway, which is crucial for cell proliferation and survival.[1] It also induces cell cycle arrest by upregulating p21 and downregulating CDK2, CDK4, and cyclins D1/E.[1][6]

G cluster_0 This compound's Anticancer Mechanism This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT This compound->AKT inhibits GSK3b GSK3b This compound->GSK3b inhibits CDK2 CDK2 This compound->CDK2 inhibits SOX9 SOX9 This compound->SOX9 reduces expression p21 p21 This compound->p21 enhances PI3K->AKT AKT->GSK3b Proliferation Proliferation GSK3b->Proliferation CDK2->Proliferation SOX9->Proliferation CellCycleArrest CellCycleArrest p21->CellCycleArrest

Caption: this compound's inhibition of the PI3K/AKT/GSK3β and CDK2/SOX9 pathways.

Neuroprotective and Neuromodulatory Activity

This compound has shown potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's by inhibiting key enzymes and interacting with neuronal receptors.

Data Presentation: Enzyme Inhibition and Receptor Modulation
TargetActivityIC50 / Ki / EC50 (µM)ModelReference
Acetylcholinesterase (AChE) InhibitionIC50: 16.0, Ki: 6.96 ± 0.04In vitro enzyme assay[7]
Butyrylcholinesterase (BuChE) InhibitionIC50: 4.6, Ki: 6.35 ± 0.02In vitro enzyme assay[7]
δ-Opioid Receptor (δ-OR) AgonistEC50: 5.1GPCR assay[3]
μ-Opioid Receptor (μ-OR) AgonistEC50: 10.1GPCR assay[3]
Dopamine Receptor D4 (DRD4) AntagonistIC50: 6.9GPCR assay[1]
In Vivo Neuroprotective Efficacy

In a zebrafish model of Alzheimer's disease, this compound demonstrated significant therapeutic effects. Treatment with 10 µM and 20 µM of this compound resulted in dyskinesia recovery rates of 58.8% and 60.0% , respectively, comparable to the positive control, donepezil (63.7%).[7]

Experimental Protocols
  • Cholinesterase Inhibition Assay: The inhibitory effects of this compound on AChE and BuChE were evaluated using colorimetric assays. The enzyme activity is measured by monitoring the hydrolysis of a substrate (e.g., ATChI for AChE) which produces a colored product. The reduction in color formation in the presence of this compound indicates inhibition, from which IC50 and Ki values are calculated.[7]

  • Zebrafish Alzheimer's Disease Model: Zebrafish were used as an in vivo model for Alzheimer's disease. After inducing a disease phenotype, the fish were treated with different concentrations of this compound or a control drug. Therapeutic effects were quantified by observing and measuring the recovery of normal movement (dyskinesia recovery rate).[7]

G-Protein Coupled Receptor (GPCR) Modulation

This compound interacts with a variety of GPCRs, which are involved in numerous physiological processes, suggesting its potential for treating a wide range of noncommunicable diseases.[3]

Data Presentation: GPCR Binding and Functional Activity
ReceptorActivityIC50 / EC50 (µM)Reference
α-Adrenoreceptor (ADRA2C) AntagonistIC50: 11.9[1][3]
β-Adrenoreceptor (ADRB2) AntagonistIC50: 0.20[1][3]
Chemokine Receptor (CCR1) AgonistEC50: 11.8[1][3]
Chemokine Receptor (CXCR7) AgonistEC50: 6.2[1][3]
Chemokine Receptor (CCR3) Positive Allosteric ModulatorEC50: 16.2[1][3]
Chemokine Receptor (CXCR3) Positive Allosteric ModulatorEC50: 31.8[1][3]
Experimental Protocols

  • GPCR Profiling: this compound is screened against a large panel of GPCRs using cell-based functional assays (e.g., β-arrestin recruitment assays). These assays measure the activation (agonism) or inhibition (antagonism) of receptor signaling in response to the compound. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.[3]

G cluster_0 This compound's GPCR Interactions cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity This compound This compound CCR1 CCR1 This compound->CCR1 activates CXCR7 CXCR7 This compound->CXCR7 activates ADRA2C ADRA2C This compound->ADRA2C blocks ADRB2 ADRB2 This compound->ADRB2 blocks DRD4 DRD4 This compound->DRD4 blocks

Caption: this compound acts as both an agonist and antagonist on different GPCRs.

Antioxidant and Anti-inflammatory Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and boosting endogenous antioxidant enzymes. This activity is linked to its anti-inflammatory effects.

Data Presentation: Antioxidant and Anti-inflammatory Effects
ModelParameterEffect of this compound (10 µM)Reference
UVB-irradiated Human Keratinocytes Catalase (CAT)71.87% increase[1]
Superoxide Dismutase (SOD)26.2% increase[1]
Glutathione Peroxidase (GPx)95.43% increase[1]
Cyclooxygenase-2 (COX-2)518.75% decrease[1]
Tumor Necrosis Factor-α (TNF-α)665.57% decrease[1]
Interleukin-1β (IL-1β)579.66% decrease[1]
NF-κB subunits453.33% decrease[1]
Experimental Protocols
  • Antioxidant Enzyme Assays: Human keratinocytes were exposed to UVB radiation to induce oxidative stress. Cells were then treated with this compound. The levels and activities of antioxidant enzymes like CAT, SOD, and GPx were measured using specific biochemical assays to quantify this compound's ability to enhance the cellular antioxidant defense system.[1]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β) in cell culture supernatants or rat plasma were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][8] This method allows for the precise measurement of this compound's effect on inflammatory markers.

Signaling Pathways in Antioxidant Activity

This compound's antioxidant effect involves the suppression of Reactive Oxygen Species (ROS) and the subsequent deactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathway.[1][2]

G cluster_0 This compound's Antioxidant Mechanism ROS ROS MAPK MAPK ROS->MAPK activates This compound This compound This compound->ROS suppresses AP1 AP1 MAPK->AP1 activates Inflammation Inflammation AP1->Inflammation

Caption: this compound suppresses ROS, leading to deactivation of the MAPK/AP-1 pathway.

Antimicrobial and Antiviral Activity

This compound and its derivatives have been evaluated for their ability to combat various pathogens, including fungi and viruses.

Data Presentation: Antifungal and Anti-HIV Activity
CompoundPathogenActivityMIC / Inhibition RateReference
This compound Derivative 7 T. rubrumAntifungalMIC: 4 µg/mL[9]
M. gypseumAntifungalMIC: 16 µg/mL[9]
C. albicansAntifungalMIC: 32 µg/mL[9]
C. neoformansAntifungalMIC: 32 µg/mL[9]
C. parapsilosisAntifungalMIC: 64 µg/mL[9]
HIV-1Antiviral88.0% inhibition at 10 µM[9]
This compound Derivative 8 T. rubrumAntifungalMIC: 8 µg/mL[9]
HIV-1Antiviral72.3% inhibition at 10 µM[9]
Experimental Protocols
  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound derivatives against various fungal strains was determined using broth microdilution methods. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[9]

  • Anti-HIV-1 Assay: The antiviral activity against HIV-1 was assessed using a cell-based pseudotyping system (e.g., VSVG/HIV-1). Target cells (e.g., 293T) were incubated with the compounds before being infected with the pseudovirus. The inhibition of viral replication was then measured, often through a reporter gene assay (e.g., luciferase).[9]

G cluster_0 General Workflow for Bioactivity Screening A Compound Isolation (this compound) B In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) A->B C Mechanism of Action (e.g., Western Blot, Pathway Analysis) B->C D In Vivo Model Testing (e.g., Xenograft, Zebrafish) C->D E Data Analysis (IC50, Efficacy) D->E

Caption: A general experimental workflow for assessing this compound's bioactivity.

References

A Comparative Proteomic Analysis of Aaptamine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Research and Drug Development Professional's Guide

This guide provides a comparative overview of the proteomic effects of aaptamine and its analogs, demethyloxythis compound and isothis compound, on various cancer cell lines. The information is compiled from published research to assist researchers, scientists, and drug development professionals in understanding the cellular mechanisms of these marine-derived alkaloids.

Introduction to this compound and its Analogs

This compound is a marine alkaloid isolated from the sponge Aaptos aaptos. It, along with its synthetic and naturally occurring analogs like demethyloxythis compound and isothis compound, has demonstrated significant antiproliferative and pro-apoptotic activities in a range of cancer cell lines. These compounds are of interest in drug discovery due to their potential as anticancer agents. Understanding their mechanism of action at the proteome level is crucial for their development as therapeutic agents. This guide summarizes the findings from comparative proteomic studies on cells treated with these this compound analogs.

Comparative Proteomic Effects

Proteomic studies have been conducted to elucidate the cellular targets and mechanisms of action of this compound and its derivatives. The primary focus has been on the human embryonal carcinoma cell line NT2 and its cisplatin-resistant subline, NT2-R. Other cancer cell lines, including THP-1 (leukemia), HeLa (cervical cancer), SNU-C4 (colon cancer), SK-MEL-28 (melanoma), MDA-MB-231 (breast cancer), and T-47D (breast cancer), have also been investigated for the anticancer activities of these compounds.[1]

This compound

In a study on the pluripotent human embryonal carcinoma cell line NT2, treatment with this compound at its IC50 concentration for 48 hours resulted in the differential expression of 10 proteins, with five being up-regulated and five down-regulated.[2] Two of the up-regulated proteins were identified as Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and hypusinated eukaryotic initiation factor 5A (eIF5A).[2] The post-translational hypusination of eIF5A is a critical modification for its function in translation.[3]

Demethyloxythis compound and Isothis compound

A comparative study on the cisplatin-resistant NT2-R cell line revealed that demethyloxythis compound and isothis compound induced apoptosis more strongly than this compound.[4] Proteomic analysis of NT2-R cells treated with these analogs showed that 16-22 proteins were significantly altered for each compound.[4] While the specific lists of altered proteins were heterogeneous and compound-specific, pathway analysis pointed to common and distinct signaling hubs.[4]

The following table summarizes the key findings from the comparative proteomic studies.

This compound AnalogCell LineNumber of Differentially Expressed ProteinsKey Protein/Pathway Alterations
This compound NT210 (5 up, 5 down)Increased expression of CRABP2, Increased hypusination of eIF5A.[2] Implicated pathways: myc, p53.[4]
Demethyloxythis compound NT2-R16-22Implicated pathways: Tumor Necrosis Factor (TNF).[4] Inhibited p53 activation.[5]
Isothis compound NT2-R16-22Implicated pathways: myc, p53, TNF.[4] Inhibited p53 activation.[5]
Isothis compound T-47DNot specifiedInduces apoptosis and autophagy.[6]

Experimental Protocols

The primary proteomic methodology cited in the reviewed studies is two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) followed by mass spectrometry for protein identification. While specific, detailed protocols for the this compound studies are not fully available in the public domain, a general workflow can be described.

General 2D-PAGE and Mass Spectrometry Workflow
  • Cell Culture and Treatment: Cancer cell lines (e.g., NT2) are cultured under standard conditions and treated with this compound or its analogs at a specified concentration (e.g., IC50) for a defined period (e.g., 48 hours). Control cells are treated with the vehicle (e.g., DMSO).

  • Protein Extraction: Cells are harvested and lysed using a lysis buffer containing urea, thiourea, CHAPS, and protease inhibitors to solubilize total cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford assay.

  • First Dimension: Isoelectric Focusing (IEF): An equal amount of protein from each sample is loaded onto an immobilized pH gradient (IPG) strip. IEF separates proteins based on their isoelectric point (pI).

  • Second Dimension: SDS-PAGE: The IPG strip is then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). This second dimension separates proteins based on their molecular weight.

  • Gel Staining and Imaging: The 2D gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots. The gels are then imaged using a high-resolution scanner.

  • Image Analysis: The gel images are analyzed using specialized software to detect and quantify the protein spots. The spot intensities are compared between the treated and control samples to identify differentially expressed proteins.

  • Protein Identification by Mass Spectrometry: The differentially expressed protein spots are excised from the gel, destained, and subjected to in-gel digestion with trypsin. The resulting peptides are extracted and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequence and identify the corresponding protein by searching against a protein database.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative proteomic analysis of cells treated with this compound analogs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_2d_page 2D-PAGE cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., NT2 cells) treatment Treatment (this compound analogs) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification ief 1st Dimension: Isoelectric Focusing (IEF) quantification->ief sds_page 2nd Dimension: SDS-PAGE ief->sds_page staining Gel Staining & Imaging sds_page->staining image_analysis Image Analysis & Spot Picking staining->image_analysis ms_analysis Mass Spectrometry (MS) image_analysis->ms_analysis protein_id Protein Identification ms_analysis->protein_id

General workflow for proteomic analysis.
Implicated Signaling Pathways

The identified protein alterations suggest the involvement of key signaling pathways in the anticancer effects of this compound analogs. The following diagram provides a conceptual overview of the central signaling nodes modulated by these compounds.

signaling_pathways cluster_analogs This compound Analogs cluster_pathways Cellular Pathways cluster_effects Cellular Effects This compound This compound myc myc This compound->myc p53 p53 This compound->p53 Demethyloxythis compound Demethyloxythis compound Demethyloxythis compound->p53 inhibits activation TNF TNF Demethyloxythis compound->TNF Isothis compound Isothis compound Isothis compound->myc Isothis compound->p53 Isothis compound->p53 inhibits activation Isothis compound->TNF Proliferation Inhibition of Proliferation myc->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest TNF->Apoptosis

Signaling nodes affected by aaptamines.

Conclusion

Comparative proteomic analyses have begun to unravel the complex mechanisms of action of this compound and its analogs. While these studies have identified key protein alterations and implicated central signaling pathways like myc, p53, and TNF, further research is needed to obtain a more comprehensive and quantitative understanding. Specifically, future studies employing high-throughput quantitative proteomic techniques, such as SILAC or iTRAQ, would provide more detailed insights into the dose- and time-dependent effects of these compounds on the cellular proteome. Such data will be invaluable for the rational design and development of this compound-based anticancer therapies.

References

Aaptamine's In Vivo Efficacy: A Comparative Analysis in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Aaptamine, a marine alkaloid, with standard-of-care treatments in preclinical animal models of hepatocellular carcinoma and leukemia. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to facilitate a comprehensive evaluation of this compound's therapeutic potential.

Performance Comparison in Xenograft Models

The in vivo antitumor activity of this compound has been evaluated in mouse xenograft models of hepatocellular carcinoma (HCC) and leukemia. The following tables summarize the quantitative data from these studies and compare it with the efficacy of standard therapeutic agents, sorafenib for HCC and doxorubicin for leukemia. It is important to note that these comparisons are drawn from separate studies, as no direct head-to-head in vivo comparisons have been identified in the reviewed literature.

Table 1: Comparison of In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Models

TreatmentAnimal ModelCell LineDosageAdministration RouteTreatment DurationKey Findings
This compound BALB/c nude miceHCC-LM320 mg/kg/dayNot specified14 days40.3% tumor growth inhibition compared to vehicle control.[1]
Sorafenib Nude miceHuh-710 mg/kg/dayOral28 daysSignificant tumor growth inhibition in 8 out of 10 patient-derived xenograft models.
Sorafenib Murine xenograftHuman HCCDose-dependentNot specifiedNot specified40% tumor growth inhibition.

Table 2: Comparison of In Vivo Efficacy in Leukemia Xenograft Models

TreatmentAnimal ModelCell LineDosageAdministration RouteTreatment DurationKey Findings
This compound NSG miceRS4;11 (luciferase-expressing)100 mg/kg/daySubcutaneous14 daysSignificantly lower disease burden (p<0.03) compared to vehicle-treated group.
Doxorubicin Immunodeficient miceHuman AMLOptimized doseIntraperitoneal5 days (induction)Reduced disease burden and increased survival.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies for this compound and the standard-of-care treatments.

This compound In Vivo Efficacy Studies

Hepatocellular Carcinoma (HCC) Xenograft Model

  • Animal Model: BALB/c nude mice.

  • Cell Line and Implantation: 1 x 10^6 HCC-LM3 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When the tumor volume reached approximately 100 mm³, mice were randomly assigned to treatment and control groups. This compound was administered daily at a dose of 20 mg/kg body weight for 14 days. The vehicle used for this compound was not specified in the available literature.

  • Endpoint Measurement: Tumor volume was measured every two days using a caliper, and calculated using the formula: Volume = (width² x length)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Leukemia Xenograft Model

  • Animal Model: NOD/SCID gamma (NSG) mice.

  • Cell Line and Implantation: 1 x 10^6 luciferase-expressing RS4;11 cells were injected into NSG mice.

  • Treatment: Four days after leukemia induction, mice were treated with a subcutaneous injection of this compound at 100 mg/kg daily for two weeks. The control group received vehicle treatment.

  • Endpoint Measurement: Disease burden was monitored by bioluminescence imaging (BLI).

Standard-of-Care In Vivo Efficacy Studies

Sorafenib in HCC Xenograft Model

  • Animal Model: Nude mice.

  • Cell Line and Implantation: Patient-derived HCC xenograft models were established.

  • Treatment: Sorafenib was administered orally at a dose of 10 mg/kg/day for 28 days.

  • Endpoint Measurement: Tumor growth was monitored and compared to a vehicle-treated control group.

Doxorubicin in Leukemia Xenograft Model

  • Animal Model: Immunodeficient mice.

  • Cell Line and Implantation: Human acute myeloid leukemia (AML) patient samples were xenografted into mice.

  • Treatment: An optimized 5-day induction protocol including doxorubicin administered intraperitoneally was used.

  • Endpoint Measurement: Disease burden and survival rates were monitored.

Visualizing Experimental Design and Molecular Mechanisms

To provide a clearer understanding of the experimental processes and the molecular pathways influenced by this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Subcutaneous or Intravenous Injection Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Tumor Volume Measurement Tumor Volume Measurement Treatment Group (this compound)->Tumor Volume Measurement Bioluminescence Imaging Bioluminescence Imaging Treatment Group (this compound)->Bioluminescence Imaging Control Group (Vehicle)->Tumor Volume Measurement Control Group (Vehicle)->Bioluminescence Imaging Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Bioluminescence Imaging->Data Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 p21/p27 Cell Cycle Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibits p21 p21 This compound->p21 Upregulates p27 p27 This compound->p27 Upregulates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits Cell Cycle Arrest Cell Cycle Arrest CDK2 CDK2 p21->CDK2 Inhibits p27->CDK2 Inhibits

Caption: this compound's proposed mechanism of action in cancer cells.

Discussion

The available in vivo data suggests that this compound exhibits antitumor activity in both hepatocellular carcinoma and leukemia xenograft models. In HCC, its efficacy at a 20 mg/kg dose appears comparable to the 40% tumor growth inhibition observed with sorafenib in one study, although direct comparisons are lacking. In leukemia, this compound significantly reduced the tumor burden, a similar outcome to that achieved with doxorubicin-based chemotherapy.

This compound's mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway and the upregulation of the cell cycle inhibitors p21 and p27.[2][3][4] This dual action on key cancer-related pathways is a promising characteristic for a potential therapeutic agent.

However, several gaps in the current research need to be addressed. The lack of direct comparative studies with standard-of-care drugs makes it difficult to definitively assess this compound's relative efficacy. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of this compound in these animal models are needed to optimize dosing and administration routes. The vehicle for in vivo administration of this compound is also a critical detail that requires consistent reporting.

References

Aaptamine vs. Isoaaptamine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Aaptamine and isothis compound, two closely related marine alkaloids isolated from sponges of the genus Aaptos, have garnered significant attention in the scientific community for their diverse and potent biological activities. While structurally similar, these compounds exhibit distinct differences in their mechanisms of action and efficacy across various therapeutic areas, particularly in cancer research. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Comparative Biological Activity: A Tabular Summary

The following table summarizes the quantitative data on the cytotoxic activities of this compound and isothis compound against various cancer cell lines, as reported in the literature. Isothis compound generally demonstrates more potent anticancer activity compared to this compound.

Cell LineCancer TypeCompoundIC50 (µM)Reference
THP-1Human LeukemiaThis compound~150
Isothis compound10 - 70
HeLaHuman Cervical CarcinomaThis compound~150
Isothis compound10 - 70
SNU-C4Human Colon CancerThis compound~150
Isothis compound10 - 70
SK-MEL-28Human MelanomaThis compound~150
Isothis compound10 - 70
MDA-MB-231Human Breast CancerThis compound~150
Isothis compound10 - 70
T-47DHuman Breast CancerIsothis compoundPotent
NT2/NT2-RHuman Embryonal CarcinomaThis compoundAntiproliferative
Isothis compoundPro-apoptotic
P388Murine Lymphocytic LeukemiaIsothis compound0.28 µg/mL
GBM 8401Glioblastoma MultiformeThis compound45 - 60
Isothis compound8 - 60
U87 MGGlioblastoma MultiformeThis compound45 - 60
Isothis compound8 - 60
U138 MGGlioblastoma MultiformeThis compound45 - 60
Isothis compound8 - 60
T98GGlioblastoma MultiformeThis compound45 - 60
Isothis compound8 - 60

Delving into the Mechanisms: Signaling Pathways

The differential activities of this compound and isothis compound can be attributed to their distinct interactions with cellular signaling pathways.

This compound's Mode of Action

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and inflammation. It can suppress tumor growth by regulating the PTEN/PI3K/Akt and CDK2/4 pathways, and by inducing cell cycle arrest through the regulation of cyclin D1/E. Furthermore, this compound exhibits antioxidant properties by scavenging free radicals and deactivating the MAPK and AP-1 signaling pathways.

G This compound This compound ROS Reactive Oxygen Species This compound->ROS inhibits PI3K_Akt PTEN/PI3K/Akt Pathway This compound->PI3K_Akt regulates CDK2_4 CDK2/4, Cyclin D1/E This compound->CDK2_4 regulates MAPK MAPK Pathway ROS->MAPK AP1 AP-1 MAPK->AP1 Proliferation Proliferation AP1->Proliferation Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2_4->Cell_Cycle_Arrest

This compound's multifaceted signaling pathway modulation.
Isothis compound's Pro-apoptotic and Autophagic Effects

Isothis compound demonstrates potent cytotoxicity, particularly against breast and glioblastoma cancer cells, by inducing apoptosis and autophagy through the generation of reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial membrane potential and activates DNA damage responses. The cytotoxic effects of isothis compound are mediated by the disruption of the Nrf2/p62 pathway.

G Isothis compound Isothis compound ROS Increased ROS Production Isothis compound->ROS Nrf2_p62 Nrf2/p62 Pathway Disruption Isothis compound->Nrf2_p62 MMP Mitochondrial Membrane Potential Disruption ROS->MMP DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage ER_Stress ER Stress (IRE1α, BiP) ROS->ER_Stress Apoptosis Apoptosis (Caspase-7, PARP cleavage) MMP->Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy (LC3-II) ER_Stress->Autophagy Nrf2_p62->Apoptosis Nrf2_p62->Autophagy

Isothis compound's induction of apoptosis and autophagy via oxidative stress.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and isothis compound.

Cell Viability Assay (MTS Assay)

G start Seed cells in 96-well plates treat Treat with this compound or Isothis compound start->treat incubate Incubate for specified time treat->incubate add_mts Add MTS reagent incubate->add_mts read Measure absorbance at 490 nm add_mts->read analyze Calculate IC50 values read->analyze

Workflow for determining cell viability using the MTS assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or isothis compound.

  • Following a designated incubation period (e.g., 24, 48, or 72 hours), an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • After a further incubation period, the absorbance is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Analysis (Flow Cytometry)

Protocol:

  • Cells are treated with this compound or isothis compound for a specified duration.

  • Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blotting

Protocol:

  • Cells are treated with the compounds of interest, and whole-cell lysates are prepared.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., caspases, PARP, Akt, MAPK).

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence detection system.

Conclusion

Both this compound and isothis compound exhibit significant biological activities, with isothis compound generally displaying superior cytotoxic effects against a range of cancer cell lines. Their distinct mechanisms of action, with this compound targeting cell cycle and survival pathways and isothis compound inducing cell death through oxidative stress, offer different therapeutic avenues. Further research, including in vivo studies and structural modifications, will be crucial to fully elucidate their potential as novel therapeutic agents in the fight against cancer and other diseases.

Safety Operating Guide

Aaptamine Disposal Protocol: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In Case of Aaptamine Spill or Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1]

  • Skin Contact: Wash skin immediately with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Get medical attention if symptoms occur.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen or artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]

This compound, a marine alkaloid with cytotoxic properties, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[2][3][4] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, in line with established safety protocols for hazardous chemical waste.

Hazard Identification and Risk Assessment

This compound is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3) and may be harmful if inhaled or absorbed through the skin.[1] It can cause irritation to the eyes, skin, and respiratory system.[1] Due to its cytotoxic nature, all waste contaminated with this compound must be treated as hazardous.

Chemical and Physical Properties:

PropertyValue
Appearance White to yellow solid[2]
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 228.25[2]
CAS Number 85547-22-4[2]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE.

EquipmentSpecification
Gloves Compatible chemical-resistant gloves
Eye Protection Safety glasses with side shields or goggles[1]
Respiratory Protection NIOSH-approved respirator[1]
Protective Clothing Lab coat[1]

Step-by-Step Disposal Procedure

The primary principle for this compound disposal is to collect it as hazardous chemical waste for incineration by a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid this compound Waste:

    • Place expired or unused this compound, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE into a designated, clearly labeled hazardous waste container.

    • The container must be sealable, leak-proof, and made of a material compatible with the chemical.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Sharps:

    • Dispose of any sharps (needles, scalpels, etc.) contaminated with this compound in a designated cytotoxic sharps container destined for incineration.[5]

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Store the sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Follow all institutional and local regulations for hazardous waste storage.

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Don the required PPE as listed in the table above before attempting to clean the spill.[1]

  • Contain the Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).

  • Collect the Waste: Carefully collect the absorbent material and any contaminated debris.[1]

  • Place in Hazardous Waste Container: Transfer all cleanup materials into the designated this compound hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.

  • Wash Hands Thoroughly: After handling the spill, wash hands thoroughly with soap and water.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

  • Ensure all paperwork and manifests for the hazardous waste are completed in accordance with local, state, and federal regulations.[1][6]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Aaptamine_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event ppe Don Appropriate PPE solid_waste Solid this compound Waste (Unused product, contaminated labware) ppe->solid_waste liquid_waste Liquid this compound Waste (Solutions) ppe->liquid_waste sharps_waste Contaminated Sharps ppe->sharps_waste hw_container Labeled Hazardous Waste Container solid_waste->hw_container liquid_waste->hw_container sharps_container Cytotoxic Sharps Container sharps_waste->sharps_container storage Secure Storage Area hw_container->storage sharps_container->storage disposal_co Licensed Waste Disposal Company storage->disposal_co incineration Incineration disposal_co->incineration spill This compound Spill Occurs contain Contain Spill spill->contain collect Collect Contaminated Material contain->collect collect->hw_container decontaminate Decontaminate Area collect->decontaminate

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Aaptamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Aaptamine is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure a secure laboratory environment. Adherence to these procedures is critical for mitigating risks associated with the handling of this cytotoxic marine alkaloid.

Hazard Identification and Safety Precautions

This compound is classified as a toxic substance if swallowed and may cause harm through inhalation or skin absorption.[1] It is known to be an irritant to the mucous membranes, upper respiratory tract, eyes, and skin.[1] The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[1]

General Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent prolonged or repeated exposure.[1]

  • Do not ingest the substance.[1]

  • Ensure the container is tightly closed when not in use.[1]

  • Wash hands thoroughly after handling.[1]

  • Work in a well-ventilated area, preferably with engineering controls such as a chemical fume hood.[1]

  • Facilities must be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Rationale
Eye Protection Safety glasses with side shields or gogglesConforming to EN 166 or NIOSH-approved to protect against splashes and dust.
Hand Protection Compatible chemical-resistant glovesNitrile or other suitable material. Inspect gloves before use and dispose of them properly after handling.
Body Protection Laboratory coatTo prevent skin contact.
Respiratory Protection NIOSH-approved respiratorUse a respirator as warranted by the conditions, especially when engineering controls are not sufficient to control airborne levels.

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]
Ingestion If swallowed, immediately call a poison center or doctor. Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don a NIOSH-approved self-contained breathing apparatus or respirator, heavy rubber gloves, safety goggles, and rubber boots.[1]

  • Contain and Collect: Contain the spill and collect the material using an appropriate method (e.g., for a solid, carefully sweep to avoid creating dust).

  • Transfer to Waste Container: Place the collected material into a sealed, labeled chemical waste container.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Precautions: Take steps to prevent the release of the substance into the environment if it is safe to do so.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All disposal activities must be in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct cleanup_decon Decontaminate Work Surfaces exp_conduct->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

This compound Hazard and Response Logic

The following diagram illustrates the logical relationship between a hazard event involving this compound and the required immediate response.

cluster_hazard Hazard Event cluster_response Immediate Response spill Spill or Exposure evacuate Evacuate & Alert spill->evacuate ppe Don Emergency PPE spill->ppe first_aid Administer First Aid spill->first_aid contain Contain & Clean evacuate->contain ppe->contain

Caption: this compound hazard and response logic.

References

×

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Top-N result to add to graph 6

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Aaptamine
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.